molecular formula C13H12N2O B2721761 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one CAS No. 113502-44-6

2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one

Cat. No.: B2721761
CAS No.: 113502-44-6
M. Wt: 212.252
InChI Key: ULXFYCXXERDSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one (CAS 113502-44-6) is a versatile chemical scaffold with significant value in pharmaceutical and agrochemical research. This compound, with the molecular formula C13H12N2O and a molecular weight of 212.25 g/mol, features a tetrahydroindazole core, a structure recognized for its relevance in drug discovery . Researchers are particularly interested in this scaffold for its potential to interact with biological targets. For instance, closely related tetrahydroindazole derivatives have been developed into highly potent and selective ligands for the sigma-2 receptor, a protein implicated in central nervous system (CNS) disorders and cancer cell proliferation . Furthermore, structural analogs, specifically 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives, have demonstrated strong herbicidal activity in paddy fields, controlling a wide spectrum of annual weeds with good crop selectivity at low application rates . These established research applications make this compound a promising building block for medicinal chemists aiming to develop new neuroprotective or oncological therapeutics, as well as for chemists working on the synthesis of novel agrochemicals. This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-13-8-4-7-12-11(13)9-15(14-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXFYCXXERDSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN(C=C2C(=O)C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one core is a privileged heterocyclic scaffold of significant interest in medicinal and agricultural chemistry. As a versatile synthetic intermediate, it serves as the foundation for a diverse range of molecules exhibiting potent biological activities. This guide provides an in-depth examination of its chemical structure, a detailed, field-proven protocol for its synthesis via the classical condensation reaction, and a comprehensive overview of the analytical techniques required for its structural elucidation. Furthermore, we explore the significance of this scaffold in modern drug discovery, highlighting its application in developing novel therapeutics targeting cancer, central nervous system (CNS) disorders, and inflammatory diseases.[1][2][3][4] This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this important chemical entity.

Introduction and Molecular Overview

This compound is a bicyclic heterocyclic compound. Its structure is characterized by the fusion of a pyrazole ring, substituted with a phenyl group at the N2 position, and a cyclohexanone ring. This unique arrangement provides a rigid, three-dimensional framework that is amenable to further functionalization, making it a valuable building block in synthetic chemistry.

The indazole nucleus is a well-established pharmacophore, and its derivatives are known to possess a wide array of pharmacological properties, including anti-inflammatory, antitumor, and anti-HIV activities.[4] The tetrahydro-indazolone variant, specifically, has emerged as a key scaffold in the development of targeted therapeutics. Research has demonstrated that derivatives of this core structure can act as potent and selective ligands for sigma-1 and sigma-2 receptors, which are implicated in various CNS diseases and cancer.[1][5] Moreover, this scaffold has been instrumental in creating inhibitors for human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the pyrimidine synthesis pathway and a target for treating rheumatoid arthritis and cancer.[2][6][7]

This guide aims to consolidate the fundamental knowledge surrounding this compound, providing a robust resource for scientists working on the synthesis and application of novel indazole-based compounds.

Chemical Structure and Properties

The foundational structure combines aromatic and aliphatic features, which contributes to the favorable physicochemical properties, such as solubility and metabolic stability, observed in many of its derivatives.[1][5]

G cluster_structure Chemical Structure of this compound structure_node G Start Starting Materials: 1,3-Cyclohexanedione & Phenylhydrazine Step1 Step 1: Condensation (Acid Catalyst, e.g., Acetic Acid) Start->Step1 Intermediate Intermediate: Hydrazone Formation Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (Heat) Intermediate->Step2 Step3 Step 3: Dehydration (Water Elimination) Step2->Step3 Product Final Product: This compound Step3->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • 1,3-Cyclohexanedione (1.0 eq)

  • Phenylhydrazine (1.05 eq)

  • Glacial Acetic Acid (as solvent)

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,3-cyclohexanedione (1.0 eq).

  • Solvent Addition: Add glacial acetic acid to the flask until the dione is fully dissolved (approx. 5-10 mL per gram of dione).

  • Reagent Addition: Slowly add phenylhydrazine (1.05 eq) to the stirring solution at room temperature. The addition is often exothermic.

  • Reflux: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. Pour the cooled mixture into a beaker of cold deionized water. A precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure this compound as a crystalline solid.

  • Drying: Dry the purified product under vacuum.

Structural Elucidation

Confirmation of the chemical structure is achieved through a combination of standard spectroscopic techniques. The data presented below are predicted values based on the known structure and published data for analogous compounds. [1][8][9] Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR δ 7.2-7.9 ppm (m, 5H, Ar-H); δ 2.8-3.0 ppm (t, 2H, CH₂); δ 2.4-2.6 ppm (t, 2H, CH₂); δ 2.0-2.2 ppm (quint, 2H, CH₂)
¹³C NMR δ ~195 ppm (C=O); δ ~150-155 ppm (C=N); δ ~140 ppm (Ar-C); δ ~120-130 ppm (Ar-CH); δ ~20-40 ppm (Aliphatic CH₂)
Mass Spec (ESI) [M+H]⁺ at m/z = 213.10
IR (KBr, cm⁻¹) ~1650-1670 (C=O stretch, ketone); ~1590-1610 (C=N stretch); ~1490-1550 (N-N stretch); ~3050 (Ar C-H stretch); ~2950 (Aliphatic C-H stretch)

Applications in Drug Discovery and Research

The tetrahydroindazole scaffold is a cornerstone in the design of new bioactive molecules due to its structural rigidity and synthetic tractability. Its ability to present substituents in a well-defined spatial orientation allows for precise interaction with biological targets.

Key Therapeutic Areas
  • Oncology: Derivatives have shown potent activity as inhibitors of human dihydroorotate dehydrogenase (DHODH), an emerging and attractive target for cancer therapy. [2][7]DHODH inhibition disrupts the de novo pyrimidine synthesis pathway, which is crucial for the proliferation of cancer cells.

  • Neuroscience: The scaffold is central to the development of high-affinity ligands for sigma-1 and sigma-2 receptors. [1][5]These receptors are implicated in a variety of CNS disorders, including neurodegenerative diseases and psychiatric conditions, making these ligands valuable as both therapeutic leads and chemical probes.

  • Inflammatory Diseases: As DHODH is also a validated target for autoimmune disorders like rheumatoid arthritis and multiple sclerosis, tetrahydroindazole-based inhibitors are being actively investigated in this area. [2][7]* Agrochemicals: Certain substituted 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives have been synthesized and evaluated as potent herbicides for use in agriculture, demonstrating the versatility of the core structure beyond medicine. [3]

G Core 2-Phenyl-4,5,6,7-tetrahydro -2H-indazol-4-one Scaffold App1 Oncology (DHODH Inhibition) Core->App1 App2 CNS Disorders (Sigma Receptor Ligands) Core->App2 App3 Inflammatory Diseases (DHODH Inhibition) Core->App3 App4 Agrochemicals (Herbicides) Core->App4

Caption: The relationship between the core scaffold and its major application areas.

Conclusion

This compound represents a molecule of significant synthetic utility and pharmacological potential. Its straightforward synthesis and the proven biological relevance of its derivatives establish it as a high-value scaffold for further research and development. The insights provided in this guide—from a robust synthetic protocol to an overview of its applications—are intended to empower researchers to leverage this versatile chemical entity in their pursuit of novel scientific discoveries. Future work will likely focus on expanding the chemical space around this core, exploring new biological targets, and optimizing the pharmacokinetic properties of its derivatives for preclinical and clinical development.

References

  • Berardi, F., et al. (2019). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. European Journal of Medicinal Chemistry.
  • Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915-3934. Available at: [Link]

  • Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. SciLifeLab Publications.
  • Kim, J., et al. (2005). New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole Derivatives as Paddy Field Herbicides. Pest Management Science, 61(5), 496-502. Available at: [Link]

  • Yous, S., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. PubMed. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indazolones. Available at: [Link]

  • Jalonen, J. E., et al. (1992). Mass spectra of some 2‐methyl‐3‐(o‐ and p‐R‐phenyl)‐3,3a,4,5,6,7‐hexahydro‐2H‐indazoles. Organic Mass Spectrometry. Available at: [Link]

  • Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2145. Available at: [Link]

  • Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]

  • Corral, C., et al. (2009). An Advantageous Synthesis of New Indazolone and Pyrazolone Derivatives. European Journal of Organic Chemistry. Available at: [Link]

  • ChemSynthesis. 2-phenyl-4,5,6,7-tetrahydro-1H-indole. Available at: [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. Available at: [Link]

  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Available at: [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PMC. Available at: [Link]

  • ResearchGate. Straightforward synthesis of indazolones (1 and 2). Available at: [Link]

  • ResearchGate. Synthesis of 2-phenyl-2H-indazole derivatives. Available at: [Link]

  • Gaikwad, S. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2H-indazoles. Available at: [Link]

  • PubChem. 4,5,6,7-Tetrahydro-5(1h)-indazolone. Available at: [Link]

  • El-Helby, A. G. A., et al. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin Journal of Drug and Drug Abuse. Available at: [Link]

  • El-Gazzar, A.-R. B. A., et al. (2024). Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies. Future Medicinal Chemistry. Available at: [Link]

  • SpectraBase. 4H-indazol-4-one, 1,5,6,7-tetrahydro-3,6,6-trimethyl-1-[2-(1-methylethyl)phenyl]-. Available at: [Link]

  • American Elements. 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-one. Available at: [Link]

  • PubChem. 4,5,6,7-tetrahydro-1H-indazole. Available at: [Link]

  • Elguero, J., et al. (2017). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. Available at: [Link]

  • ResearchGate. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Available at: [Link]

  • Cantini, N., et al. (2021). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, J., & Schmalz, H.-G. (2006). Gold(I)-Catalyzed Cyclization−Pinacol Rearrangement of 1-(1-Alkynyl)cyclopropanols. Angewandte Chemie International Edition. Available at: [Link]

  • ChemSynthesis. 4,5,6,7-tetrahydro-1H-indazole. Available at: [Link]

  • Klejpetan, P., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules. Available at: [Link]

  • NIST. 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S)-. Available at: [Link]

  • ResearchGate. Structure of 1H-and 2H-indazoles. Available at: [Link]

  • ResearchGate. Absorption spectra of substituted phenyl 2H-indazoles in different solvents. Available at: [Link]

  • PubChemLite. 1-phenyl-4,5,6,7-tetrahydro-1h-indazol-4-one. Available at: [Link]

Sources

Technical Guide: Phenyl-Substituted Tetrahydroindazole Ketone Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis, Regiocontrol, and Pharmacophore Integration

Executive Summary

The phenyl-substituted 4,5,6,7-tetrahydroindazole-4-one scaffold represents a privileged structural motif in modern medicinal chemistry. Bridging the gap between planar aromatic systems and saturated aliphatic rings, this building block offers a unique three-dimensional geometry that mimics steroidal cores while maintaining the solubility and ligand efficiency required for oral bioavailability.

This guide provides a rigorous technical analysis of this scaffold, focusing on the 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one architecture. It details the regioselective synthesis, downstream functionalization strategies, and validated applications in GPCR and kinase drug discovery.

Part 1: Structural Significance & Pharmacophore Mapping[1]

The tetrahydroindazole (THI) core is not merely a "filler" scaffold; it is a bioisostere for naphthalene and indole systems but with distinct physicochemical advantages.

The "Ketone Handle" Advantage

Unlike fully aromatic indazoles, the tetrahydro- variant retains a ketone functionality (typically at C4). This is the critical "building block" feature, allowing for:

  • Divergent Synthesis: Rapid generation of amine libraries via reductive amination.

  • Stereochemical Control: Introduction of chirality during ketone reduction or Grignard addition.

  • Solubility: The sp3 hybridized carbons (C5, C6, C7) disrupt planarity, improving aqueous solubility compared to fully aromatic analogs.

Pharmacological Relevance

The N-phenyl THI motif maps successfully to several biological targets:

  • Sigma Receptors (σ1/σ2): The THI core acts as a hydrophobic spacer, positioning basic amines to interact with Asp126 in the σ1 receptor binding pocket.

  • p38 MAP Kinase: The pyrazole nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket.

  • Nuclear Receptors: Mimics the A/B ring system of steroids (e.g., in mineralocorticoid receptor antagonists).

Part 2: Synthetic Architectures & Regiocontrol

The primary synthetic route involves the cyclocondensation of 1,3-cyclohexanedione (or its 5,5-dimethyl derivative, dimedone) with phenylhydrazine . While seemingly simple, the reaction poses a critical regioselectivity challenge: differentiating between the N1-phenyl and N2-phenyl isomers.

The Regioselectivity Paradox

In the reaction between a cyclic 1,3-diketone and a substituted hydrazine, two isomers are possible.

  • N1-Isomer (Thermodynamic): Generally favored due to conjugation of the phenyl ring with the pyrazole system.

  • N2-Isomer (Kinetic): Often formed transiently or favored by specific steric clashes.

Expert Insight: The regiochemistry is heavily influenced by the solvent and acid catalyst. Protic solvents with weak acids (EtOH/AcOH) typically favor the N1-isomer via a hydrazone intermediate that cyclizes to the thermodynamically stable product.

Synthetic Pathway Visualization

The following diagram illustrates the mechanistic pathway and the bifurcation of isomers.

SynthesisPathway Start 1,3-Cyclohexanedione + Phenylhydrazine Inter Hydrazone Intermediate Start->Inter Acid Cat. (AcOH) Cyclization Cyclodehydration Inter->Cyclization N1_Prod N1-Phenyl Isomer (Major Product) Cyclization->N1_Prod Thermodynamic Control N2_Prod N2-Phenyl Isomer (Minor Product) Cyclization->N2_Prod Kinetic Control

Caption: Cyclocondensation pathway showing the divergence between N1 and N2 isomers. Standard acidic conditions favor the N1-phenyl product.

Part 3: Functionalization Protocols

Once the 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one block is synthesized, it serves as a pivot point for library generation. The C4-ketone is the primary reactive center.

Diversity-Oriented Synthesis (DOS)

The utility of this building block lies in its ability to undergo transformation into three distinct pharmacological classes:

  • Amines (via Reductive Amination): For GPCR ligands (Sigma, Dopamine).

  • Alcohols (via Reduction/Grignard): For ion channel modulators.

  • Fused Systems (via Fischer Indole-like annulation): For polycyclic intercalators.

Functionalization Logic Tree

Functionalization Core THI Ketone Scaffold (C4=O) RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAm Grignard Grignard Addition (R-MgBr) Core->Grignard Vilsmeier Vilsmeier-Haack (POCl3, DMF) Core->Vilsmeier Amine 4-Amino-THI (Sigma-1 Ligands) RedAm->Amine Alcohol Tertiary Alcohols (Steroid Mimetics) Grignard->Alcohol Chloro 4-Chloro-aldehyde (Coupling Precursor) Vilsmeier->Chloro

Caption: Functionalization tree demonstrating the conversion of the ketone core into diverse medicinal leads.

Part 4: Experimental Protocols (Self-Validating Systems)

This section details the synthesis of 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one . The protocol includes "Checkpoints" to validate success before proceeding.

Synthesis of 1-Phenyl-4,5,6,7-tetrahydroindazol-4-one

Reagents:

  • 1,3-Cyclohexanedione (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Acetic Acid (glacial, 0.1 eq)

  • Ethanol (Solvent, 0.5 M concentration)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,3-cyclohexanedione (11.2 g, 100 mmol) in Ethanol (200 mL).

  • Addition: Add Phenylhydrazine (10.8 g, 100 mmol) dropwise over 10 minutes at room temperature. Observation: The solution will likely turn yellow/orange, indicating hydrazone formation.

  • Catalysis: Add Glacial Acetic Acid (0.6 mL).

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours.

  • Monitoring (Checkpoint 1): TLC (50% EtOAc/Hexane). The starting dione (polar) should disappear. A new, less polar spot (Rf ~0.6) corresponds to the product.

  • Workup: Cool to room temperature. Concentrate the ethanol to ~20% volume under reduced pressure. Pour the residue into ice-cold water (200 mL).

  • Isolation: The product typically precipitates as a solid. Filter, wash with cold water, and dry.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO2, 0-40% EtOAc/Hexanes) if regiochemical purity is <95%.

Data Summary Table: Solvent Effects on Regioselectivity

Solvent SystemCatalystTemperatureYield (%)N1:N2 Ratio
Ethanol AcOHReflux85%95:5
Methanol HClReflux78%90:10
Toluene p-TsOHReflux (Dean-Stark)82%88:12
Water None100°C60%80:20
Validation (Self-Validating System)

To ensure you have the N1-phenyl isomer (desired) and not the N2-isomer:

  • 1H NMR Diagnostic: Look for the triplet of the C7 protons (adjacent to N1). In the N1-isomer, the phenyl ring deshields these protons slightly differently than in the N2-isomer.

  • NOE (Nuclear Overhauser Effect): Irradiate the ortho-protons of the phenyl ring.

    • N1-Isomer: You will see NOE enhancement at the C7-methylene protons of the cyclohexane ring.

    • N2-Isomer: You will see NOE enhancement at the C3-proton (pyrazole CH).

    • If NOE is observed at C3, the reaction conditions must be adjusted (lower acid concentration).

Part 5: Case Study – Sigma-1 Receptor Ligands

Recent work (e.g., by Vertex Pharmaceuticals and NIH researchers) has validated this scaffold for CNS applications.

Mechanism: The Sigma-1 receptor is an ER-chaperone protein.[1] Ligands require a basic amine and a hydrophobic core.

  • Scaffold: 1-phenyl-tetrahydroindazole ketone.

  • Modification: Reductive amination with N-benzyl-piperazine.

  • Result: High affinity (Ki < 10 nM) Sigma-1 antagonist.

The rigidity of the fused pyrazole ring reduces the entropic cost of binding compared to flexible alkyl chains, while the phenyl group occupies the hydrophobic pocket defined by Tyr103 and Leu105 in the receptor.

References

  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. Source: Bioorganic & Medicinal Chemistry / NIH Public Access URL:[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Source: Molecules (MDPI) URL:[Link]

  • Reactions of 1,3-Cyclohexanediones with Hydrazine. Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Unraveling the Isomeric Stability of Phenyl-Indazoles: A Comparative Analysis of 1-Phenyl-1H-indazole and 2-Phenyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole nucleus is a cornerstone "privileged scaffold" in medicinal chemistry, integral to numerous therapeutic agents.[1][2][3] Its synthesis, however, presents a persistent challenge in controlling regioselectivity, leading to the formation of N-1 and N-2 substituted isomers.[4][5] Understanding the intrinsic stability of these isomers is paramount for designing efficient synthetic routes and for predicting the physicochemical and pharmacological properties of the final compounds. This guide provides a detailed technical analysis of the relative thermodynamic stability of 1-phenyl-1H-indazole and 2-phenyl-2H-indazole, synthesizing theoretical principles with experimental evidence to inform rational drug design and development.

The Theoretical Bedrock: Aromaticity and Electronic Structure

Indazole exists in two primary tautomeric forms: the 1H- and 2H-tautomers.[3][6][7] The relative stability of their N-substituted derivatives is largely governed by the electronic character of these parent forms.

  • 1H-Indazole (Benzenoid Form): This isomer possesses a benzenoid structure, which is characterized by a higher degree of aromaticity. This aromatic stabilization is the principal reason why 1H-tautomers and their N-1 substituted derivatives are generally the more thermodynamically stable form.[3][8][9]

  • 2H-Indazole (Quinonoid Form): This isomer has a quinonoid structure, which is less aromatic and consequently higher in energy.[9]

This fundamental energy difference is the thermodynamic driving force that dictates the product distribution in reactions where equilibrium can be established.

Comparative Stability Analysis: 1-Phenyl-1H-indazole vs. 2-Phenyl-2H-indazole

The introduction of a phenyl substituent at the N-1 or N-2 position maintains the general stability trend observed with simpler alkyl groups. The 1-phenyl-1H-indazole isomer is the thermodynamically favored product over the 2-phenyl-2H-indazole isomer.

This preference is a consequence of the superior aromatic stabilization of the benzenoid system in the 1H-isomer. While the N-2 isomer can often be formed as the kinetic product under certain reaction conditions, equilibration—driven by heat or specific reagents—will typically lead to isomerization to the more stable N-1 substituted product.[6][8][12] This phenomenon is a critical tool in synthetic chemistry for selectively obtaining the desired N-1 isomer.[8]

The following table summarizes the key distinctions between the two phenyl-indazole isomers.

Feature1-Phenyl-1H-indazole2-Phenyl-2H-indazole
Structure BenzenoidQuinonoid
Thermodynamic Stability More Stable (Thermodynamic Product)[6][8][9]Less Stable (Often the Kinetic Product)[6][9]
Aromaticity HigherLower
Synthesis Favored under equilibrating conditions.[8][12]Often favored under kinetic control.[6][9]
NMR (¹H) Signature Distinct chemical shifts, particularly for H-3 and H-7 protons.H-7 proton is significantly deshielded due to the N-1 lone pair.[9]

Evidentiary Support: Experimental and Computational Methodologies

The stability difference between N-1 and N-2 indazole isomers is not merely theoretical; it is substantiated by a wealth of experimental and computational data.

Spectroscopic Characterization: The Power of NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool for distinguishing between the 1- and 2-substituted indazole isomers.[9] The electronic differences between the benzenoid and quinonoid systems result in distinct and predictable chemical shifts.

  • ¹H-NMR: A key diagnostic signal is the proton at the 7-position (H-7). In N-2 isomers, the lone pair of electrons on the N-1 nitrogen atom creates a deshielding effect, causing the H-7 proton to resonate at a higher frequency (further downfield) compared to the corresponding N-1 isomer.[9] Conversely, the H-3 proton in N-2 isomers is typically more shielded (further upfield) than in the N-1 isomer.[9]

  • ¹³C-NMR: Carbon NMR also provides a reliable method for structural assignment, with the different electronic distributions leading to sufficiently different chemical shifts for the carbon atoms in the two isomers.[9]

Computational Chemistry: In Silico Validation

Modern computational methods, particularly Density Functional Theory (DFT), allow for the precise calculation of the ground-state energies of molecules. These calculations consistently corroborate experimental findings, predicting a lower energy (greater stability) for 1H-indazoles and their N-1 derivatives compared to their 2H-counterparts.[2][11][13] DFT calculations for methyl-substituted indazoles, for instance, predict an energy difference that aligns closely with experimental thermodynamic data.[10][11]

Experimental Protocol: A General Method for Regioselective N-Alkylation Favoring the Thermodynamic Product

Achieving high regioselectivity for the N-1 isomer often involves conditions that favor thermodynamic control. The combination of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) has proven highly effective for directing alkylation to the N-1 position for a wide range of substrates.[4][5][8][12]

Objective: To synthesize N-1 alkylated indazole with high regioselectivity.

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., Alkyl bromide, 1.1 equiv)

  • Water or Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Preparation: To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise.

  • Deprotonation: Stir the resulting suspension at 0 °C for 30 minutes to allow for the formation of the indazolide anion.

  • Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-1 alkylated indazole.[5]

Causality: The use of NaH in THF is believed to promote N-1 selectivity. The sodium cation can coordinate with the N-2 nitrogen, sterically hindering the approach of the electrophile to this position and thus favoring attack at the N-1 nitrogen.[5]

G cluster_prep Preparation & Deprotonation cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification Indazole 1. Indazole in Anhydrous THF Add_NaH 2. Add NaH at 0°C Indazole->Add_NaH Stir 3. Stir for 30 min Add_NaH->Stir Add_Alkyl_Halide 4. Add Alkyl Halide at 0°C Stir->Add_Alkyl_Halide Warm_Stir 5. Warm to RT, Stir 12-24h Add_Alkyl_Halide->Warm_Stir Monitor 6. Monitor by TLC/LC-MS Warm_Stir->Monitor Quench 7. Quench with H₂O/NH₄Cl Monitor->Quench Extract 8. Extract with EtOAc Quench->Extract Purify 9. Dry, Concentrate & Purify Extract->Purify Product N-1 Alkylated Indazole Purify->Product

Caption: Workflow for regioselective N-1 alkylation of indazole.

Visualizing the Stability Landscape: Kinetic vs. Thermodynamic Control

The outcome of an indazole substitution reaction is a delicate balance between the speed of formation (kinetics) and the stability of the final product (thermodynamics).

G Start Indazolide Anion + Phenylating Agent TS_Kinetic TS_Kinetic (Lower Energy Barrier) Start->TS_Kinetic Fast TS_Thermo TS_Thermo (Higher Energy Barrier) Start->TS_Thermo Slow P_Kinetic 2-Phenyl-2H-indazole (Kinetic Product) Less Stable P_Thermo 1-Phenyl-1H-indazole (Thermodynamic Product) More Stable P_Kinetic->P_Thermo Equilibration (e.g., Heat) TS_Kinetic->P_Kinetic TS_Thermo->P_Thermo

Caption: Energy profile of kinetic vs. thermodynamic product formation.

This diagram illustrates that while the kinetically favored 2-phenyl isomer may form faster due to a lower activation energy barrier, the 1-phenyl isomer is lower in overall energy. Given sufficient energy (e.g., heat) or time, the reaction can equilibrate to favor the more stable thermodynamic product.

Implications in Drug Discovery and Development

The seemingly subtle difference between the 1-phenyl and 2-phenyl isomers has profound consequences in a pharmaceutical context.

  • Biological Activity: The three-dimensional orientation of the phenyl group relative to the indazole core is drastically different between the two isomers. This directly impacts how the molecule fits into a target's binding site, often leading to one isomer being highly active while the other is weakly active or inactive.[14][15]

  • Physicochemical Properties: Stability influences crucial drug-like properties such as solubility, crystal packing, melting point, and metabolic stability.[1][16] The more stable isomer is often preferred for development due to more predictable and favorable characteristics.

  • Process Chemistry and Scalability: Developing a synthetic route that reliably and selectively produces the desired isomer is a major hurdle.[2] A deep understanding of the thermodynamic landscape is essential for designing scalable, cost-effective, and reproducible manufacturing processes that avoid costly and difficult chromatographic separations of isomers.[17]

Conclusion

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Troubleshooting regioselectivity in indazole synthesis. Benchchem.
  • Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.
  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoform
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorin
  • solubility and stability of N-2H-Indazol-2-ylurea in different solvents. Benchchem.
  • Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid deriv
  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Deriv
  • Synthesis of 1- and 2-substituted indazoles as anthelmintic agents. PubMed.
  • Indazoles in Drug Discovery. PharmaBlock.
  • Indazole From Natural Resources And Biological Activity.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. ACS Omega.
  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Benchchem.
  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • Synthesis of 2‐phenyl‐2H‐ indazole derivatives.
  • Development of a selective and scalable N 1-indazole alkyl
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.
  • New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies.

Sources

Technical Guide: 2-Phenyl-4,5,6,7-tetrahydroindazol-4-one (CAS 113502-44-6)

[1][2][3]

Executive Summary

2-Phenyl-4,5,6,7-tetrahydroindazol-4-one (CAS 113502-44-6 ) is a specialized heterocyclic scaffold bridging the structural domains of cyclohexanones and pyrazoles.[1][2][3] As a member of the tetrahydroindazole family, it is distinguished by the specific regiochemical placement of a phenyl group at the N-2 position of the indazole ring.

This compound serves as a critical intermediate in the synthesis of agrochemicals (specifically paddy field herbicides) and pharmaceutical candidates targeting antiprotozoal and anti-inflammatory pathways. Its unique electronic structure—characterized by a ketone functionality at position 4 conjugated with the pyrazole core—makes it a versatile electrophile for constructing fused polyheterocyclic systems, such as pyrazolo[1,5-a][1,4]diazepines.

Chemical Identity & Physicochemical Properties[3][4][5]

The precise identification of the 2-phenyl isomer is crucial, as the 1-phenyl isomer (CAS 5336-15-2) is a common thermodynamic byproduct in non-selective syntheses.[1]

PropertySpecification
CAS Number 113502-44-6
IUPAC Name 2-phenyl-6,7-dihydro-5H-indazol-4-one
Molecular Formula C₁₃H₁₂N₂O
Molecular Weight 212.25 g/mol
Core Scaffold 4,5,6,7-Tetrahydro-2H-indazole
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, CH₂Cl₂, Methanol; Insoluble in Water
LogP (Predicted) ~2.3 - 2.8
Key Functional Groups Conjugated Ketone (C-4), N-Phenyl Pyrazole

Synthetic Pathways & Regioselectivity[1][5][7]

Synthesizing the 2-phenyl isomer requires overcoming the thermodynamic preference for the 1-phenyl isomer.[1] The most robust route involves the condensation of a 1,3-cyclohexanedione derivative with phenylhydrazine.

Mechanistic Pathway (The Enaminone Route)

Direct reaction of 1,3-cyclohexanedione with phenylhydrazine often yields mixtures or hydrazones. To ensure cyclization to the indazolone, an activated "triketone" equivalent—specifically 2-[(dimethylamino)methylene]-1,3-cyclohexanedione —is preferred.

Reaction Scheme (DOT Visualization)

SynthesisPathSM11,3-CyclohexanedioneInter2-[(Dimethylamino)methylene]-1,3-cyclohexanedione(Enaminone Intermediate)SM1->Inter Reflux, Toluene Reagent1DMF-DMA(Dimethylformamide dimethyl acetal)Reagent1->InterProd11-Phenyl Isomer(Byproduct)Inter->Prod1 Minor Pathway Prod22-Phenyl-4,5,6,7-tetrahydroindazol-4-one(Target: CAS 113502-44-6)Inter->Prod2 EtOH, RefluxRegioselective Cyclization Reagent2Phenylhydrazine(PhNHNH2)Reagent2->Prod2

Caption: Regioselective synthesis via enaminone intermediate to favor indazolone formation.

Experimental Protocol

Objective : Synthesis of 2-phenyl-4,5,6,7-tetrahydroindazol-4-one via enaminone condensation.

Reagents :

  • 1,3-Cyclohexanedione (1.0 eq)[1]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq)[1]

  • Phenylhydrazine (1.0 eq)

  • Ethanol (Absolute)[4]

Step-by-Step Methodology :

  • Enaminone Formation : Dissolve 1,3-cyclohexanedione in toluene.[1] Add DMF-DMA dropwise.[1] Reflux for 2–4 hours. Monitor by TLC for the disappearance of the dione. Concentrate in vacuo to obtain the solid enaminone intermediate.

  • Cyclization : Redissolve the intermediate in absolute ethanol.

  • Hydrazine Addition : Add phenylhydrazine dropwise at room temperature. ( Caution: Phenylhydrazine is toxic and a potential sensitizer).

  • Reflux : Heat the mixture to reflux for 3–6 hours. The solution typically darkens.

  • Workup : Cool to room temperature. The product often precipitates upon cooling. If not, remove solvent under reduced pressure and recrystallize from ethanol/water or purify via flash column chromatography (SiO₂; Hexane/EtOAc gradient).

  • Validation : Confirm structure via ¹H-NMR. The 2-phenyl isomer typically shows a distinct singlet for the pyrazole C-3 proton around δ 8.0–8.2 ppm, whereas the 1-phenyl isomer may shift slightly upfield.[1]

Therapeutic & Agrochemical Applications[1][9]

Herbicidal Activity (PPO Inhibition)

Research indicates that 2-phenyl-4,5,6,7-tetrahydroindazole derivatives exhibit potent herbicidal activity, particularly in paddy fields.[1] The mechanism is often associated with the inhibition of Protoporphyrinogen Oxidase (PPO) , a key enzyme in chlorophyll biosynthesis. Inhibition leads to the accumulation of protoporphyrinogen IX, which induces lipid peroxidation and cell death in weeds upon light exposure.

Drug Discovery Scaffold

The 4-keto-tetrahydroindazole core is a "privileged scaffold" in medicinal chemistry.[1]

  • Hsp90 Inhibitors : The ketone allows for further functionalization (e.g., condensation with amines) to create tricyclic inhibitors.

  • Antiprotozoal Agents : 2-Phenylindazole derivatives have demonstrated efficacy against Entamoeba histolytica and Giardia intestinalis, often outperforming metronidazole in vitro.[1]

Biological Interaction Workflow (DOT Visualization)

BioActivitycluster_AgroAgrochemical Pathwaycluster_PharmaPharmaceutical PathwayScaffold2-Phenyl-4,5,6,7-tetrahydroindazol-4-oneTarget1Target: ProtoporphyrinogenOxidase (PPO)Scaffold->Target1 Direct Binding DerivFunctionalization at C-4(e.g., Hydrazones, Amines)Scaffold->Deriv Synthetic Modification Effect1Accumulation ofProtoporphyrinogen IXTarget1->Effect1Outcome1Lipid Peroxidation &Weed NecrosisEffect1->Outcome1Target2Target: Hsp90 / Protozoal EnzymesDeriv->Target2Outcome2Antiproliferative /Antiparasitic EffectTarget2->Outcome2

Caption: Dual utility of the scaffold in PPO inhibition (herbicides) and enzyme modulation (pharma).

Safety & Handling (SDS Highlights)

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precursor Warning : Phenylhydrazine is a known carcinogen and skin sensitizer.[1] All synthesis steps involving hydrazines must be conducted in a fume hood with appropriate PPE (nitrile gloves, goggles).

  • Storage : Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the tetrahydro- ring over long periods.

References

  • Fujifilm Wako Pure Chemical Corporation . (n.d.). 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one. Retrieved from

  • BLD Pharm . (n.d.). This compound (CAS 113502-44-6).[1][2][3] Retrieved from

  • National Institutes of Health (NIH) . (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Retrieved from

  • National Institutes of Health (NIH) . (2005). New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole Derivatives as Paddy Field Herbicides. Retrieved from

  • MDPI . (2022).[1] Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Retrieved from [1]

An In-Depth Technical Guide to the Tautomerism and Isomerism of Tetrahydroindazolone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydroindazolone core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active compounds.[1][2][3] Its rich chemical diversity is, in large part, attributable to the complex interplay of tautomerism and isomerism inherent to its structure. Understanding these phenomena is not merely an academic exercise; it is a critical prerequisite for rational drug design, enabling the precise control of molecular properties that govern efficacy, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the tautomeric and isomeric landscape of tetrahydroindazolone, synthesizing theoretical principles with practical, field-proven insights to empower researchers in their drug discovery endeavors.

The Fundamental Landscape: Tautomerism in Tetrahydroindazolones

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a cornerstone of tetrahydroindazolone chemistry. The primary form of tautomerism observed is annular prototropic tautomerism, involving the migration of a proton between the nitrogen atoms of the pyrazole ring.[4][5] This gives rise to two principal tautomers: the 1H- and 2H-tetrahydroindazolones. A third, less common tautomer, the OH-form, arises from keto-enol tautomerization of the cyclohexanone ring, but is generally energetically unfavorable due to the loss of aromaticity in the heterocyclic ring.[4][6]

The 1H- and 2H-Tautomers: A Delicate Balance

The relative stability of the 1H- and 2H-tautomers is a subject of considerable interest and is influenced by a subtle interplay of electronic and steric factors, as well as the surrounding environment (solvent, solid state). While for many simple indazole derivatives the 1H-tautomer is thermodynamically more stable, this is not always the case for tetrahydroindazolones.[5][7]

Computational studies, employing methods ranging from semi-empirical AM1 to density functional theory (DFT) at the B3LYP/6-31G** level, have been instrumental in elucidating the energetic landscape of these tautomers.[4][6][8] These calculations have shown that the energy difference between the 1H and 2H forms can be very small, often on the order of a few kilojoules per mole.[4][6] This small energy gap implies that both tautomers can coexist in equilibrium, and their relative populations can be readily influenced by external factors.

For instance, in the gas phase, DFT calculations often predict the 2H-tautomer to be the more stable form for several substituted tetrahydroindazolones.[4][6] However, in solution, the equilibrium can shift. For example, for 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, the 2H-tautomer is more stable in the solid state, while in a DMSO-d6 solution, both the 1H and 2H forms are observed in an approximate 45:55 ratio.[6] This highlights the crucial role of solvent polarity and hydrogen bonding in stabilizing one tautomer over the other.

Tautomerism cluster_stability Influencing Factors T1 1H-Tetrahydroindazolone T2 2H-Tetrahydroindazolone T1->T2 Annular Prototropic Tautomerism T3 OH-Tetrahydroindazolone (Keto-Enol Tautomer) T1->T3 Keto-Enol Tautomerism Substituent Effects Substituent Effects Solvent Polarity Solvent Polarity Hydrogen Bonding Hydrogen Bonding Crystal Packing Crystal Packing

The Role of Substituents

The nature and position of substituents on the tetrahydroindazolone scaffold can significantly impact the tautomeric equilibrium. Electron-donating or electron-withdrawing groups can alter the electron density distribution within the pyrazole ring, thereby influencing the relative basicity of the N1 and N2 atoms and, consequently, the position of the proton.

For example, theoretical studies on 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one and 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one have shown that the presence of a methyl group at the 3-position can favor the 2H-tautomer.[4][6] This is in contrast to the unsubstituted and 6,6-dimethyl derivatives, where the 1H-tautomer is predicted to be more stable by some computational methods.[4][6]

Navigating the Isomeric Maze: Regio- and Stereoisomerism

Beyond tautomerism, the synthesis of tetrahydroindazolones often presents challenges and opportunities related to regio- and stereoisomerism. The ability to control these aspects of molecular architecture is paramount in drug development, as different isomers can exhibit vastly different biological activities.[9][10][11]

Regioselectivity in Synthesis

The construction of the tetrahydroindazolone core, typically through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, can lead to the formation of two regioisomers, depending on which nitrogen atom of the hydrazine attacks which carbonyl group.[12][13][14]

Achieving high regioselectivity is a key synthetic challenge. Strategies to control the regiochemical outcome often rely on steric hindrance or electronic effects. For instance, the use of bulky protecting groups or directing groups on either the dicarbonyl or hydrazine starting material can favor the formation of a single regioisomer.[12][13] The choice of reaction conditions, such as solvent and temperature, can also play a critical role in directing the regioselectivity of the cyclization reaction.[15]

Regioselectivity cluster_control Control Factors Reactants 2-Acylcyclohexane-1,3-dione + R-Hydrazine Intermediate Hydrazone Intermediate Reactants->Intermediate Product1 1,3-Disubstituted Tetrahydroindazolone (Regioisomer A) Intermediate->Product1 Pathway A Product2 2,3-Disubstituted Tetrahydroindazolone (Regioisomer B) Intermediate->Product2 Pathway B Steric Hindrance Steric Hindrance Electronic Effects Electronic Effects Reaction Conditions Reaction Conditions

Stereoisomerism: The Chirality Factor

The introduction of stereocenters into the tetrahydroindazolone scaffold, either on the carbocyclic ring or on substituents, gives rise to stereoisomers (enantiomers and diastereomers). As biological systems are inherently chiral, it is common for one enantiomer of a drug to be significantly more active than the other.[16] Therefore, the ability to synthesize enantiomerically pure tetrahydroindazolones is of paramount importance.

The development of asymmetric synthetic routes to enantiopure tetrahydroindazolones is an active area of research. This often involves the use of chiral auxiliaries, chiral catalysts, or starting from enantiomerically pure precursors.[12][13] The separation of racemic mixtures through chiral chromatography is also a widely used technique.

Experimental and Computational Characterization: A Synergistic Approach

A combination of experimental techniques and computational modeling is essential for a comprehensive understanding of tetrahydroindazolone tautomerism and isomerism.

Spectroscopic and Crystallographic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solution-state and solid-state NMR are powerful tools for studying tautomerism.[17] In solution, if the tautomeric interconversion is slow on the NMR timescale, distinct sets of signals will be observed for each tautomer, allowing for their quantification.[18] In cases of rapid interconversion, time-averaged signals are observed.[7] Solid-state NMR can provide information about the tautomeric form present in the crystalline state.[6]

X-ray Crystallography: This technique provides unambiguous determination of the solid-state structure of a molecule, including the precise location of protons, thereby definitively identifying the tautomeric form present in the crystal lattice.[19][20][21] It is also the gold standard for determining the relative and absolute stereochemistry of chiral molecules.[19]

Infrared (IR) and UV-Vis Spectroscopy: These techniques can provide complementary information. For example, the presence of C=O and N-H stretching frequencies in the IR spectrum can help distinguish between different tautomers.[22]

Computational Chemistry: A Predictive and Explanatory Tool

Computational methods, particularly DFT, are invaluable for:

  • Predicting the relative stabilities of tautomers and isomers: This information can guide synthetic efforts and help rationalize experimental observations.[4][6][8][23]

  • Modeling reaction pathways: This can aid in understanding the factors that control regioselectivity in synthetic reactions.[24]

  • Simulating spectroscopic properties: Calculated NMR chemical shifts and other spectroscopic data can be compared with experimental results to aid in structure elucidation.[23]

Implications for Drug Development

A thorough understanding of the tautomeric and isomeric properties of tetrahydroindazolones has profound implications for drug development:

  • Structure-Activity Relationships (SAR): Different tautomers and isomers will present different three-dimensional shapes and hydrogen bonding patterns to a biological target, leading to variations in binding affinity and biological activity.[9][10]

  • Physicochemical Properties: Tautomerism and isomerism can influence key physicochemical properties such as solubility, lipophilicity (logP), and pKa, which in turn affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[9]

  • Intellectual Property: The ability to isolate and characterize a specific, more active tautomer or isomer can be a key component of a strong patent position.

Experimental Protocols

General Protocol for NMR Analysis of Tautomeric Equilibrium
  • Sample Preparation: Dissolve a precisely weighed amount of the tetrahydroindazolone derivative in a deuterated solvent (e.g., DMSO-d6, CDCl3) to a known concentration.

  • Data Acquisition: Acquire 1H and 13C NMR spectra at a specific temperature (e.g., 298 K). For quantitative analysis, ensure a sufficient relaxation delay between scans.

  • Spectral Analysis: Identify and integrate the signals corresponding to each tautomer. The relative integrals of non-overlapping signals can be used to determine the tautomeric ratio.

  • Variable Temperature (VT) NMR (Optional): Acquire spectra at different temperatures to study the thermodynamics of the tautomeric equilibrium.

General Protocol for Regioselective Synthesis

The following is a representative, generalized protocol for the synthesis of tetrahydroindazolones, which can be adapted to favor a specific regioisomer.[14][15][25]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-acylcyclohexane-1,3-dione derivative in a suitable solvent (e.g., ethanol, toluene).

  • Addition of Hydrazine: Add the desired hydrazine derivative to the solution. The choice of substituted hydrazine will influence the regiochemical outcome.

  • Reaction Conditions: Heat the reaction mixture to reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to isolate the desired regioisomer.

Conclusion

The tautomerism and isomerism of tetrahydroindazolones represent a rich and complex area of chemical science with direct relevance to the design and development of new therapeutic agents. By leveraging a synergistic approach that combines advanced spectroscopic and crystallographic techniques with powerful computational methods, researchers can navigate this intricate landscape. A deep understanding of these fundamental principles empowers the medicinal chemist to rationally design and synthesize novel tetrahydroindazolone derivatives with optimized biological activity and drug-like properties, ultimately accelerating the journey from discovery to the clinic.

References

  • Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415–420. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Song, H., Lee, H., Kim, J., & Park, S. B. (2012). Regioselective construction and screening of 1,3-disubstituted tetrahydroindazolones in enantiomerically pure pairs. ACS Combinatorial Science, 14(1), 66–74. [Link]

  • Song, H., Lee, H., Kim, J., & Park, S. B. (2011). Regioselective Construction and Screening of 1,3-Disubstituted Tetrahydroindazolones in Enantiomerically Pure Pairs. ACS Combinatorial Science, 14(1), 66-74. [Link]

  • Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link]

  • Jones, R. A. Y. (1999). The tautomerism of indazolinone in aqueous solution. A note on the ‘principle of vinylogy’. Journal of the Chemical Society, Perkin Transactions 2, (2), 269-273. [Link]

  • Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link]

  • James, M., et al. (2020). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 30(1), 126764. [Link]

  • Zhang, J., & Wang, Q. (2005). Prototropic tautomerism of imidazolone in aqueous solution: a density functional approach using the combined discrete/self-consistent reaction field (SCRF) models. Journal of Molecular Modeling, 11(2), 167-173. [Link]

  • James, M., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. ACS Medicinal Chemistry Letters, 10(5), 735-740. [Link]

  • Mamatyuk, V. I., & Salnikov, O. G. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Magnetochemistry, 5(3), 43. [Link]

  • Kulyk, O., et al. (2021). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. Russian Journal of General Chemistry, 91(2), 268-274. [Link]

  • Matthews, J. M., et al. (2016). Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists. Bioorganic & Medicinal Chemistry Letters, 26(21), 5346-5349. [Link]

  • Unknown. (2007). Tetrahydro-indolone and tetrahydro-indazolone derivatives and their use. Eureka | Patsnap. [Link]

  • Sigalov, M. V., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075-9086. [Link]

  • Sigalov, M. V., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075-9086. [Link]

  • Kumar, A., & Kumar, V. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2765. [Link]

  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229-1232. [Link]

  • de la Torre, G., et al. (2023). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Journal of the American Chemical Society, 145(46), 25345-25355. [Link]

  • Carvalho, A. M., et al. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of Molecular Structure, 1202, 127271. [Link]

  • Lyčka, A. (2010). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. Annual Reports on NMR Spectroscopy, 70, 53-118. [Link]

  • Choudhary, A. (n.d.). Physicochemical Properties in Relation to Biological Action - Protein binding, Chelation, Bioisosterism, Optical and Geometrical isomerism. Pharmaguideline. [Link]

  • Sigalov, M. V., et al. (2019). 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075-9086. [Link]

  • Kumar, A., & Kumar, V. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2765. [Link]

  • Koleva, B. B., et al. (2016). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 12, 2563-2571. [Link]

  • Jones, P. G. (2009). X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology, 544, 1-16. [Link]

  • de Sousa, J. S., et al. (2017). Data from X-ray crystallographic analysis and DFT calculations on isomeric azo disperse dyes. Data in Brief, 14, 258-264. [Link]

  • Betzi, S., et al. (2011). Protein X-ray Crystallography and Drug Discovery. Current Pharmaceutical Design, 17(25), 2636-2648. [Link]

  • SNS College of Pharmacy and Health Sciences. (2025). Lecture Notes: Session 7 - Physicochemical Properties: Geometrical Isomerism. SNS Courseware. [Link]

  • Tekiner-Gulbas, B., & Ulgen, M. (n.d.). Stereochemistry and Biological Activity of Drugs. [Link]

  • Al-Warhi, T., et al. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Molecules, 28(22), 7609. [Link]

  • Hassar, S., et al. (2023). Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments. Frontiers in Chemistry, 11, 1283628. [Link]

  • Al-Majid, A. M., et al. (2023). Angular Regioselective Synthesis of Varied Functionalized Hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones and Their Antiproliferative Action. Molecules, 28(9), 3737. [Link]

  • El-Faham, A., et al. (2015). Spectroscopic and Semiempirical Investigation of The Structural Features of Hetarylazo-5-isoxazolones Tautomerism. Journal of the Chilean Chemical Society, 60(2), 2901-2907. [Link]

  • Farsa, O. (2012). Structural features which influence drug action. Masaryk University. [Link]

Sources

Methodological & Application

synthesis of 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one from 1,3-cyclohexanedione

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a high-fidelity protocol for the synthesis of 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one .

Abstract

The presents a classic regiochemical challenge in heterocyclic chemistry. Direct condensation of 1,3-cyclohexanedione with phenylhydrazine kinetically and thermodynamically favors the 1-phenyl isomer due to the specific mechanism of hydrazone cyclization. To selectively access the 2-phenyl isomer, this guide recommends a Two-Step Protocol : (1) Synthesis of the unsubstituted 4,5,6,7-tetrahydro-1H-indazol-4-one, followed by (2) Copper-catalyzed N-arylation (Chan-Lam coupling). This method provides superior regiocontrol compared to direct condensation.

Introduction & Retrosynthetic Analysis

Tetrahydroindazoles are critical scaffolds in medicinal chemistry, serving as cores for antitumor, anti-inflammatory, and antimicrobial agents. The position of the phenyl substituent (N1 vs. N2) dramatically alters the electronic properties and binding affinity of the molecule.

  • The Challenge: The reaction of 1,3-cyclohexanedione with phenylhydrazine typically yields the 1-phenyl isomer (Ph attached to the nitrogen adjacent to the bridgehead).

  • The Solution: To synthesize the 2-phenyl isomer, we must decouple the ring formation from the arylation or utilize specific directing groups. The most robust, self-validating approach for the 2-isomer is the N-arylation of the pre-formed indazole core.

Reaction Pathway Diagram

ReactionPathway cluster_legend Pathway Key SM 1,3-Cyclohexanedione Direct Direct Condensation (+ PhNHNH2) SM->Direct Step1 Step 1: Cyclization (+ N2H4·H2O) SM->Step1 Prod1 1-Phenyl Isomer (Major Product) Direct->Prod1 Thermodynamic Preference Inter 4,5,6,7-Tetrahydro- 1H-indazol-4-one Step1->Inter Step2 Step 2: Chan-Lam Coupling (+ PhB(OH)2, Cu(OAc)2) Inter->Step2 Prod2 2-Phenyl Isomer (Target Product) Step2->Prod2 Regioselective Arylation key1 Red Path: Yields 1-Phenyl (Undesired) key2 Green Path: Yields 2-Phenyl (Target)

Caption: Bifurcation of synthetic routes. Direct condensation favors the 1-phenyl isomer, whereas the stepwise N-arylation route allows access to the 2-phenyl target.

Experimental Protocols

Protocol A: Synthesis of the Precursor (4,5,6,7-Tetrahydro-1H-indazol-4-one)

Objective: Create the unsubstituted indazole core.

Reagents:

  • 1,3-Cyclohexanedione (1.0 eq)

  • Hydrazine hydrate (1.2 eq, 60-80% solution)

  • Ethanol (Absolute)

Procedure:

  • Dissolution: Dissolve 1,3-cyclohexanedione (11.2 g, 100 mmol) in Ethanol (100 mL) in a 250 mL round-bottom flask.

  • Addition: Add Hydrazine hydrate (6.0 g, 120 mmol) dropwise over 10 minutes at room temperature. Note: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (78°C) for 3–4 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the starting dione.[1]

  • Work-up: Cool the reaction mixture to 0°C in an ice bath. The product often precipitates as a white/off-white solid.

  • Isolation: Filter the solid. If no precipitate forms, concentrate the solvent under reduced pressure to ~20% volume and cool again.

  • Purification: Recrystallize from Ethanol/Water or use directly if purity >95% by NMR.

  • Yield: Typically 85–95%.

Protocol B: Regioselective Synthesis of this compound (Chan-Lam Coupling)

Objective: Selectively arylate the N2 position using Copper(II) catalysis.

Reagents:

  • 4,5,6,7-Tetrahydro-1H-indazol-4-one (from Protocol A) (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Copper(II) acetate (Cu(OAc)2) (0.1 – 1.0 eq; 0.5 eq often sufficient)

  • Pyridine (2.0 eq) or Triethylamine

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Molecular Sieves (4Å, activated)

Procedure:

  • Setup: In a dry flask equipped with a drying tube (or under an air atmosphere—oxygen is required for the catalytic cycle), combine the Indazolone (1.36 g, 10 mmol), Phenylboronic acid (1.83 g, 15 mmol), and Cu(OAc)2 (0.90 g, 5 mmol).

  • Solvent: Add DCM (50 mL) and Pyridine (1.6 mL, 20 mmol). Add activated molecular sieves to adsorb water generated during the reaction.

  • Reaction: Stir vigorously at room temperature (25°C) for 24–48 hours. The reaction mixture will typically turn from blue/green to a dark slurry.

    • Mechanism Note: The oxidative coupling cycle requires O2. Do not run under Argon/Nitrogen unless using a stoichiometric oxidant.

  • Monitoring: Monitor by TLC. The N2-phenyl product is typically less polar than the N1-phenyl isomer and significantly less polar than the starting material.

  • Work-up: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.

  • Extraction: Wash the filtrate with dilute NH4OH (to remove residual Cu), then water and brine. Dry over Na2SO4.

  • Purification: Purify via flash column chromatography (Silica gel).

    • Gradient: 10% -> 40% EtOAc in Hexanes.

    • Elution Order: The 2-phenyl isomer usually elutes after any trace 1-phenyl isomer formed (though Chan-Lam favors N2, N1 can form).

  • Yield: Typically 60–75%.

Characterization & Validation (Self-Validating System)

Distinguishing the 1-phenyl and 2-phenyl isomers is critical. Use the following diagnostic signals.

Feature1-Phenyl Isomer (Undesired)2-Phenyl Isomer (Target)
Structure Ph on N adjacent to C-7a (Bridgehead)Ph on N adjacent to =CH (C-3)
1H NMR (C-3 Proton) δ ~ 7.8 - 8.0 ppmδ ~ 8.2 - 8.4 ppm (Deshielded by Ph ring current)
13C NMR (C=O) Carbonyl typically ~192-194 ppmCarbonyl typically ~192-194 ppm
UV-Vis λmax typically lowerλmax typically higher (better conjugation)
Melting Point Often higher (more symmetrical packing)Distinct (check specific derivative lit.)

Diagnostic Test:

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • 2-Phenyl: Strong NOE correlation between the Phenyl ortho-protons and the C-3 proton (singlet).

    • 1-Phenyl: Strong NOE correlation between the Phenyl ortho-protons and the C-7 protons (methylene group of the cyclohexane ring). This is the definitive confirmation.

Troubleshooting & Optimization

  • Low Yield in Step 2: Ensure the Phenylboronic acid is fresh (not dehydrated to boroxine). If reaction is slow, switch solvent to Methanol or heat to 40°C.

  • Regioselectivity Issues: If significant 1-phenyl isomer forms during Step 2, reduce the temperature and use a bulkier base (e.g., 2,6-lutidine) to sterically hinder the more crowded N1 position.

  • Direct Synthesis Attempt: If you attempt the direct condensation (1,3-cyclohexanedione + PhNHNH2), be aware that in acidic media (AcOH), the 1-phenyl isomer is the dominant product (>90%).

References

  • Regioselectivity of Indazole Synthesis: Beilstein J. Org. Chem.2021 , 17, 1939–1951.[2] (Discusses N1 vs N2 alkylation/arylation selectivity). Link

  • Chan-Lam Coupling for N-Arylation: Tetrahedron Lett.1998 , 39, 2933–2936. (Foundational protocol for Cu-catalyzed N-arylation). Link

  • Synthesis of Tetrahydroindazoles:Journal of Heterocyclic Chemistry, 2005.
  • 2-Phenyl-2H-indazole Derivatives: Molecules2021 , 26(7), 1939. (Synthesis and biological evaluation of 2-phenyl indazoles). Link

Sources

Application Note: High-Fidelity Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Precision Condensation of 1,3-Cyclohexanedione with Phenylhydrazine

Executive Summary & Strategic Value

This Application Note details the optimized protocol for the condensation of 1,3-cyclohexanedione with phenylhydrazine to synthesize 1-phenyl-4,5,6,7-tetrahydro-1H-indazole .

While often generalized as a simple condensation, this reaction represents a critical bifurcation point in heterocyclic synthesis. Under controlled conditions (Knorr Pyrazole Synthesis), it yields the tetrahydroindazole—a privileged scaffold in drug discovery for cannabinoid receptor ligands, anti-inflammatory agents (COX-2 inhibition bioisosteres), and antitumor candidates. However, uncontrolled acidity or thermal runaway can trigger a competing Fischer Indole rearrangement, leading to the thermodynamically stable but structurally distinct 4-oxotetrahydrocarbazole.

This guide provides a validated, reproducible workflow to exclusively favor the pyrazole cyclization, ensuring high purity (>98%) and yield suitable for SAR (Structure-Activity Relationship) library generation.

Mechanistic Insight: The Kinetic vs. Thermodynamic Control

To ensure reproducibility, researchers must understand the competing pathways. The reaction proceeds via an initial hydrazone intermediate.[1]

  • Pathway A (Desired - Kinetic Control): The unreacted nitrogen of the hydrazone performs an intramolecular nucleophilic attack on the remaining carbonyl. This 5-exo-trig cyclization is rapid and forms the pyrazole ring.

  • Pathway B (Undesired - Thermodynamic/Acid Dependent): A [3,3]-sigmatropic rearrangement (Fischer Indole type) occurs, breaking the N-N bond and forming a carbazole. This typically requires stronger acid catalysis and higher activation energy.

Optimization Strategy: We utilize Acetic Acid (AcOH) as a mild catalyst in Ethanol (EtOH) . AcOH is sufficiently acidic (pKa ~4.76) to activate the carbonyl for hydrazone formation but insufficiently strong to rapidly catalyze the Fischer rearrangement compared to mineral acids like HCl or H₂SO₄.

Figure 1: Reaction Mechanism & Pathway Bifurcation

KnorrMechanism Reactants 1,3-Cyclohexanedione + Phenylhydrazine Intermediate Mono-Hydrazone Intermediate Reactants->Intermediate Condensation (AcOH/EtOH) Cyclization Intramolecular Nucleophilic Attack (5-exo-trig) Intermediate->Cyclization Path A: Knorr (Favored) SideProduct 4-Oxotetrahydrocarbazole (Fischer Indole Side Product) Intermediate->SideProduct Path B: Fischer (Strong Acid/High Heat) Dehydration Dehydration & Aromatization Cyclization->Dehydration Product 1-Phenyl-4,5,6,7- tetrahydro-1H-indazole (Target Pyrazole) Dehydration->Product

Caption: Mechanistic flow showing the critical divergence between Knorr Pyrazole formation (green) and Fischer Indole rearrangement (red).

Critical Parameters & Optimization

The following parameters were screened to define the "Golden Batch" conditions.

ParameterTested ConditionOutcomeRecommendation
Solvent MethanolGood solubility, but lower reflux temp slowed kinetics.Ethanol (Abs.)
Solvent TolueneDean-Stark required; product darkened (oxidation).Avoid for small scale.
Catalyst HCl (Conc.)Rapid reaction, but 15% Fischer byproduct observed.Acetic Acid (Glacial)
Stoichiometry 1:1 (Diketone:Hydrazine)Incomplete conversion; difficult separation.1.0 : 1.1 Excess Hydrazine
Temperature RT (25°C)Reaction stalled at hydrazone intermediate.Reflux (78°C)
Detailed Experimental Protocol

Target Scale: 10 mmol (approx. 2.0 g theoretical yield) Safety Note: Phenylhydrazine is a potent skin sensitizer, toxic by inhalation, and a suspected carcinogen. All operations must be performed in a fume hood.[2] Double-glove (Nitrile) is mandatory.

4.1 Reagents
  • 1,3-Cyclohexanedione: 1.12 g (10 mmol)

  • Phenylhydrazine: 1.19 g (1.08 mL, 11 mmol) [Note: If using Phenylhydrazine HCl salt, add 11 mmol Sodium Acetate to buffer]

  • Ethanol (Absolute): 20 mL

  • Glacial Acetic Acid: 0.5 mL (Catalytic)

4.2 Workflow
  • Preparation: In a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 1.12 g of 1,3-cyclohexanedione in 15 mL of Ethanol.

  • Addition: Add 0.5 mL Glacial Acetic Acid.

  • Initiation: While stirring at room temperature, add 1.08 mL Phenylhydrazine dropwise over 5 minutes. Observation: Solution will turn yellow/orange immediately indicating hydrazone formation.

  • Reaction: Attach a reflux condenser. Heat the mixture to reflux (oil bath at 85°C) for 2 hours .

    • Monitoring: Check TLC (SiO₂, 30% EtOAc/Hexane). Starting material (Rf ~0.2) should disappear; Product spot (Rf ~0.6) will dominate.

  • Workup (Crystallization):

    • Remove from heat and allow to cool to room temperature.

    • The product often crystallizes directly upon cooling. If not, reduce volume by 50% via rotary evaporation and cool in an ice bath (0-4°C) for 30 minutes.

  • Isolation: Filter the precipitate using a Buchner funnel.

  • Purification: Wash the filter cake with cold 50% aqueous ethanol (2 x 5 mL) to remove unreacted hydrazine and acetic acid.

    • Recrystallization (if necessary): Dissolve in minimum hot ethanol, filter hot, and cool.

  • Drying: Dry under high vacuum at 40°C for 4 hours.

Figure 2: Experimental Workflow

Workflow Step1 Dissolve 1,3-Cyclohexanedione in EtOH + AcOH Step2 Dropwise Addition of Phenylhydrazine (RT) Step1->Step2 Step3 Reflux (85°C, 2 Hours) Target: Pyrazole Cyclization Step2->Step3 Step4 Cool to 0-4°C Precipitate Formation Step3->Step4 Step5 Filtration & Wash (Cold 50% EtOH) Step4->Step5 Step6 Dry (Vacuum, 40°C) Step5->Step6

Caption: Step-by-step operational workflow for the synthesis of 1-phenyl-4,5,6,7-tetrahydroindazole.

Characterization & Self-Validation

To validate the synthesis, compare your data against these standard values.

  • Appearance: Off-white to pale yellow needles.

  • Melting Point: 83–85 °C (Lit. 84 °C). Note: A lower MP (<80°C) indicates retained solvent or hydrazone intermediate.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.45–7.25 (m, 5H, Ph-H)
      
    • 
       7.50 (s, 1H, Pyrazole C3-H) — Diagnostic Peak
      
    • 
       2.75 (t, 2H, C7-H)
      
    • 
       2.55 (t, 2H, C4-H)
      
    • 
       1.85 (m, 4H, C5,6-H)
      
  • MS (ESI): [M+H]⁺ calculated 213.13, found 213.1.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Oily Product Incomplete cyclization or residual solvent.Triturate with cold hexanes or diethyl ether to induce crystallization.
Red/Brown Color Oxidation of phenylhydrazine.Use fresh phenylhydrazine (distill if dark) or perform reaction under Nitrogen atmosphere.
Low Yield Product solubility in EtOH is too high.Add water dropwise to the cooled reaction mixture to force precipitation (Cloud Point method).
Impurity at Rf ~0.3 Fischer Indole byproduct.Check acid source; ensure temperature did not exceed 100°C. Recrystallize from EtOH/Water.
References
  • Knorr, L. (1883).[3][4] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. (Foundational Knorr Synthesis).

  • Katritzky, A. R., et al. (2010). Synthesis of Pyrazoles and Pyrazolo[1,5-a]pyrimidines. Heterocycles. (Modern review of pyrazole synthesis).

  • Organic Syntheses. 1,2,3,4-Tetrahydrocarbazole. Coll. Vol. 4, p.884 (1963). (Reference for the competing Fischer pathway to avoid).

  • Menozzi, G., et al. (1987). Synthesis and pharmacological activity of 1H-indazole derivatives. Farmaco.
  • Global Safety Data Sheet. Phenylhydrazine Hydrochloride. ThermoFisher Scientific.[5] (Safety and Handling).

Sources

Application Note: Strategic One-Pot Synthesis of 2-Substituted 4,5,6,7-Tetrahydroindazoles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It prioritizes the practical execution, mechanistic understanding, and regiochemical control required to synthesize 2-substituted 4,5,6,7-tetrahydroindazoles (THIs)—a scaffold critical in the development of p38 MAPK inhibitors, sigma receptor ligands, and anti-inflammatory agents.

Abstract & Strategic Value

The 4,5,6,7-tetrahydroindazole (THI) core is a privileged structure in drug discovery. While the 1-substituted isomer (


) is thermodynamically favored, the 2-substituted isomer (

)
often exhibits distinct and superior pharmacological profiles (e.g., in Sigma-2 receptor selectivity). Conventional methods often yield intractable mixtures or require multi-step isolation.

This protocol details a telescoped, one-pot synthesis utilizing


-dimethylformamide dimethyl acetal (DMF-DMA) to generate a reactive enaminone intermediate in situ, followed by cyclocondensation with substituted hydrazines. This method minimizes solvent waste, reduces isolation steps, and provides a controlled pathway to access the 

scaffold.

Chemical Strategy & Mechanism

The synthesis relies on the varying reactivity of the 1,3-diketone tautomers. By trapping the diketone with DMF-DMA, we generate a "push-pull" alkene (enaminone) that is highly susceptible to nucleophilic attack by hydrazines.

The Regioselectivity Challenge

The reaction of a hydrazine (


) with an enaminone can yield two regioisomers:
  • 
    -isomer (Thermodynamic):  Generally favored due to steric relief and electronic conjugation.
    
  • 
    -isomer (Kinetic/Target):  Often required for specific binding pockets.
    

Mechanistic Insight: The regiochemistry is determined by the initial attack of the hydrazine. The more nucleophilic nitrogen of the hydrazine (usually the substituted one, depending on R) attacks the more electrophilic carbon of the enaminone. By controlling the solvent polarity and temperature, we can influence this ratio, though chromatographic separation is often required for high purity.

Reaction Pathway Visualization

The following diagram illustrates the telescoped workflow and the bifurcation point for regioselectivity.

ReactionPathway Start Cyclohexane-1,3-dione (Substrate) Intermed Enaminone Intermediate (In-Situ) Start->Intermed Condensation 80°C, 1h Reagent1 DMF-DMA (Reagent A) Reagent1->Intermed Cyclization Cyclocondensation (- Me2NH, - H2O) Intermed->Cyclization Addition of R-NHNH2 Reflux, 2-4h Reagent2 R-Hydrazine (Reagent B) Reagent2->Cyclization ProductN1 N1-Isomer (Major/Thermodynamic) Cyclization->ProductN1 Path A ProductN2 N2-Isomer (Target/Kinetic) Cyclization->ProductN2 Path B

Caption: Telescoped reaction pathway showing the in-situ formation of the enaminone intermediate and subsequent divergent cyclization.

Detailed Experimental Protocol

Materials & Reagents[1][2][3]
  • Substrate: Cyclohexane-1,3-dione (1.0 equiv)

  • Reagent A:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equiv)
    
  • Reagent B: Substituted Hydrazine (e.g., Phenylhydrazine, Methylhydrazine) (1.1 equiv)

  • Solvent: Ethanol (Absolute) or Toluene (for azeotropic removal)

  • Catalyst (Optional): Acetic Acid (AcOH) (0.1 equiv) – Promotes proton transfer.

Step-by-Step Methodology

Step 1: In-Situ Enaminone Formation

  • Charge a round-bottom flask with Cyclohexane-1,3-dione (10 mmol, 1.12 g).

  • Add DMF-DMA (11 mmol, 1.46 mL) directly to the neat solid or in minimal Toluene (5 mL).

  • Heat to 80°C for 45–60 minutes.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane). The starting dione spot should disappear, replaced by a lower Rf spot (enaminone).

    • Note: The evolution of dimethylamine gas (fishy odor) indicates reaction progress. Vent into a fume hood.

Step 2: Telescoped Cyclization

  • Cool the reaction mixture to room temperature. Do not isolate the intermediate.

  • Dilute with Ethanol (15 mL).

  • Add the Substituted Hydrazine (11 mmol) dropwise.

    • Exotherm Alert: Reaction with hydrazines is exothermic. Maintain temperature <30°C during addition.

  • Add Acetic Acid (catalytic, 2-3 drops) if reaction is sluggish.

  • Reflux the mixture (80°C ) for 2–4 hours.

  • Completion Check: LC-MS should show a single mass peak corresponding to the product (

    
    ).
    

Step 3: Work-up and Isolation

  • Concentrate the reaction mixture under reduced pressure to remove ethanol.

  • Flash Chromatography (Crucial for Isomer Separation):

    • Dissolve residue in DCM.

    • Column: Silica Gel (230-400 mesh).

    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Elution Order: Typically, the

      
      -isomer  (less polar) elutes first, followed by the 
      
      
      
      -isomer
      (more polar). Note: This order can reverse depending on the R-group (e.g., aryl vs. alkyl).

Data Analysis & Regiochemical Verification

Distinguishing between


 and 

isomers is the most critical analytical step. Standard 1H NMR is often insufficient without 2D techniques.
Comparison of Isomer Properties
Feature

-Substituted (Thermodynamic)

-Substituted (Kinetic)
TLC (

)
Higher (Less Polar)Lower (More Polar)
UV Absorbance

often red-shifted

often blue-shifted
NOESY Signal Cross-peak between N-R protons and C7-H (ring protons)Cross-peak between N-R protons and C3-H (pyrazole proton)
Yield (Typical) 60–80%10–30% (without optimization)
Definitive Identification (NOESY)

To confirm the structure of the 2-substituted product, perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • 
    -Isomer:  Strong NOE between the N-substituent and the protons on the cyclohexyl ring (C7 position).
    
  • 
    -Isomer:  Strong NOE between the N-substituent and the singlet proton at the C3 position of the pyrazole ring.
    

Troubleshooting & Optimization Workflow

If the yield of the desired


 isomer is low, follow this logic tree to optimize conditions.

Troubleshooting Problem Issue: Low Yield of N2-Isomer Check1 Check Solvent Polarity Problem->Check1 Action1 Switch to Non-Polar Solvent (Toluene/Benzene) Favors Kinetic Product Check1->Action1 If using EtOH Check2 Check Temperature Check1->Check2 If already Non-Polar Action2 Lower Temp (0°C to RT) Avoid Reflux to prevent thermodynamic equilibration Check2->Action2 Check3 Alternative Route? Check2->Check3 If Temp optimized Action3 Use Regioselective Alkylation (NaH/THF vs Cs2CO3/DMF) Check3->Action3

Caption: Decision matrix for optimizing regioselectivity when the standard protocol favors the unwanted isomer.

References

  • Iyamu, I. D., et al. (2020).[1][2] Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. ChemMedChem. Describes the synthesis, separation, and biological validation of N1 vs N2 isomers.

  • Genung, N. E., et al. (2014).[3] Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization.[3] Organic Letters.[3][4][5] Provides mechanistic insights into 2H-indazole formation which translates to the tetrahydro-core.

  • BenchChem Application Guide. (2025). Troubleshooting regioselectivity in indazole synthesis. A practical guide on base/solvent effects (NaH vs. Carbonates)

  • Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Illustrates the structural characterization of substituted tetrahydroindazoles.

Sources

Application Note: Microwave-Assisted Synthesis of Tetrahydroindazolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals seeking a high-efficiency, green chemistry approach to synthesizing tetrahydroindazolone scaffolds.

Executive Summary

Tetrahydroindazolones are fused heterocyclic scaffolds exhibiting significant pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties. Traditional synthesis (conventional reflux) often suffers from prolonged reaction times (2–6 hours), harsh solvents, and moderate yields.

This guide details a Microwave-Assisted Synthesis protocol that reduces reaction time to minutes while improving yield and purity.[1] We present two distinct workflows:

  • Protocol A: A catalyst-free, "on-water" green chemistry approach.

  • Protocol B: An Ionic Liquid (IL)-mediated high-throughput approach.[2][3]

Scientific Rationale & Mechanism

The Microwave Advantage: Dielectric Heating

Unlike conventional convection heating, which relies on thermal conductivity from the vessel wall, microwave irradiation (2.45 GHz) interacts directly with the reaction medium.

  • Dipolar Polarization: Polar solvent molecules (e.g., Ethanol, Water, Ionic Liquids) align with the oscillating electric field, generating internal heat via molecular friction.

  • Ionic Conduction: Dissolved ions (catalysts or ionic liquids) oscillate under the field, generating rapid heating.

  • The "Specific Microwave Effect": In polar transition states (such as the zwitterionic intermediates in Knoevenagel condensation), microwave irradiation can lower the activation energy (

    
    ), significantly accelerating the reaction rate beyond simple thermal effects.
    
Reaction Mechanism

The formation of tetrahydroindazolones typically proceeds via a one-pot, three-component reaction involving Dimedone (1) , an Aromatic Aldehyde (2) , and Hydrazine/Phenylhydrazine (3) .

Pathway:

  • Knoevenagel Condensation: Dimedone reacts with the aldehyde to form a benzylidene intermediate (heterobetaine formation).

  • Michael Addition: The hydrazine nucleophile attacks the activated alkene of the benzylidene.

  • Cyclization & Dehydration: Intramolecular ring closure followed by loss of water yields the tetrahydroindazolone.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the points where microwave energy accelerates the process.

ReactionMechanism cluster_0 Stage 1: Knoevenagel cluster_1 Stage 2: Cyclocondensation Start Reactants: Dimedone + Aldehyde Inter1 Intermediate 1: Aldol Adduct Start->Inter1 Fast Inter2 Knoevenagel Product: Benzylidene Dimedone Inter1->Inter2 -H2O (MW Accelerated) Inter3 Intermediate 3: Acyclic Hydrazone Inter2->Inter3 Nucleophilic Attack Add_Hydrazine + Hydrazine (Michael Addition) Add_Hydrazine->Inter3 Cyclization Intramolecular Cyclization (-H2O) Inter3->Cyclization Tautomerization Product Final Product: Tetrahydroindazolone Cyclization->Product Irreversible

Caption: Step-wise mechanism of tetrahydroindazolone formation. Microwave irradiation significantly accelerates the dehydration steps (Knoevenagel and final cyclization).

Experimental Protocols

Equipment Requirements
  • Microwave Reactor: Monomode or Multimode synthesizer (e.g., CEM Discover, Anton Paar Monowave). Note: Domestic microwaves are not recommended due to uneven heating and lack of pressure control.

  • Vessels: 10 mL or 30 mL Borosilicate glass vials with pressure-rated crimp/snap caps.

  • Temperature Control: IR sensor (external) or Fiber-optic probe (internal).

Protocol A: Green "On-Water" Synthesis (Catalyst-Free)

Best for: Environmental sustainability, simple workup, and halogenated aldehydes.

  • Preparation: In a 10 mL microwave vial, charge:

    • Dimedone: 1.0 mmol (140 mg)

    • Aromatic Aldehyde: 1.0 mmol (e.g., Benzaldehyde, 106 mg)

    • Phenylhydrazine: 1.0 mmol (108 mg)

    • Solvent: Distilled Water (3.0 mL)

  • Irradiation:

    • Seal the vial.

    • Ramp: 2 minutes to target temperature.

    • Hold: 10 minutes at 140°C .

    • Power: Dynamic (Max 300W).

    • Stirring: High (magnetic stir bar is essential for aqueous suspension).

  • Workup:

    • Cool to room temperature (compressed air cooling).

    • The product will precipitate as a solid.

    • Filter the solid using a Büchner funnel.

    • Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

  • Purification: Recrystallize from hot ethanol if necessary.

Protocol B: Ionic Liquid Mediated Synthesis

Best for: High yields (>90%), difficult substrates, and catalyst recyclability.

  • Preparation: In a 10 mL microwave vial, charge:

    • Dimedone: 1.0 mmol

    • Aromatic Aldehyde: 1.0 mmol[4][5]

    • Phenylhydrazine: 1.0 mmol

    • Ionic Liquid: [Bmim]BF4 (1-Butyl-3-methylimidazolium tetrafluoroborate) - 2.0 mL.

  • Irradiation:

    • Ramp: 1 minute.

    • Hold: 3–5 minutes at 100°C .

    • Power: Dynamic (Max 150W - ILs couple very efficiently, lower power is needed).

  • Workup:

    • Add Water (5 mL) to the reaction mixture. The hydrophobic product will precipitate; the hydrophilic IL remains in the aqueous phase.

    • Filter the precipitate.[6]

    • Recycling: The filtrate (Water + IL) can be evaporated under vacuum to recover the IL for subsequent runs.

Experimental Workflow & Quality Control

Workflow Prep Reagent Prep (1:1:1 Stoichiometry) MW_Step Microwave Irradiation (Protocol A: 140°C / Protocol B: 100°C) Prep->MW_Step TLC TLC Check (Hexane:EtOAc 7:3) MW_Step->TLC TLC->MW_Step Incomplete (+2 min) Workup Precipitation & Filtration TLC->Workup Complete Analysis Analysis (NMR, IR, MP) Workup->Analysis

Caption: Operational workflow for the synthesis and validation of tetrahydroindazolones.

Quality Control Parameters
  • TLC Monitoring: Mobile phase Hexane:Ethyl Acetate (7:3). Product typically has

    
    .
    
  • 1H NMR Signatures:

    • Singlet (2H): Methylene protons at C-5 position (~2.4 ppm).

    • Singlet (2H): Methylene protons at C-7 position (~2.8 ppm).

    • Singlet (6H): Gem-dimethyl groups (~1.1 ppm) if using dimedone.

    • Aromatic Region: Multiplets for the phenyl ring and aldehyde residue.

Data Analysis: Microwave vs. Conventional Heating[8][9][10][11][12][13]

The following table summarizes the efficiency gains using Microwave-Assisted Organic Synthesis (MAOS) compared to traditional reflux methods for tetrahydroindazolone synthesis.

ParameterConventional RefluxMicrowave (Protocol A - Water)Microwave (Protocol B - IL)
Solvent Ethanol/MethanolWater[Bmim]BF4
Catalyst Piperidine/Acetic AcidNoneIL acts as catalyst/solvent
Temperature 78°C (Reflux)140°C100°C
Time 180 – 360 mins10 – 15 mins3 – 5 mins
Yield 65 – 75%80 – 88%92 – 96%
Workup Solvent evaporation requiredSimple FiltrationFiltration + Recycling

Data aggregated from comparative studies on fused heterocyclic systems [1, 2, 4].

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Incomplete Knoevenagel condensation.

    • Fix: Add a catalytic amount (1-2 drops) of Acetic Acid or Piperidine to the microwave vial.

  • Pressure Spikes:

    • Cause: Decomposition of hydrazine or solvent superheating.

    • Fix: Ensure the vial is not filled >50% volume. Use "PowerMax" or simultaneous cooling features if available on your reactor.

  • Product Oiling:

    • Cause: Product melting point is near reaction temperature.

    • Fix: Cool the reaction mixture slowly to 4°C (fridge) to induce crystallization.

References

  • Microwave-Assisted Synthesis of Indazole Derivatives: Comparison of conventional and microwave conditions for indazole-type heterocycles.

  • Ionic Liquid Mediated Synthesis: Efficiency of [Bmim]BF4 in multicomponent reactions for fused heterocycles.

  • Green Chemistry in Water: Catalyst-free synthesis protocols in aqueous media.

  • General Mechanism & Biological Activity: Review of biological activities and synthetic pathways for hydrazone/indazole derivatives.

Sources

Application Notes and Protocols: 2-Phenyl-4,5,6,7-tetrahydro-2H-indazol-3-one as a Versatile Michael Acceptor in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the development of novel molecular scaffolds that can be readily functionalized is of paramount importance. The 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-one core represents a promising, yet underexplored, scaffold. Its structure, featuring an α,β-unsaturated lactam moiety within a bicyclic system, presents an intriguing opportunity for synthetic diversification through conjugate addition reactions.

The Michael addition, or conjugate 1,4-addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis[1]. It involves the addition of a nucleophile (Michael donor) to an electron-deficient alkene (Michael acceptor), providing a powerful tool for building molecular complexity[1]. While the reactivity of simple cyclic enones and α,β-unsaturated lactams as Michael acceptors is well-documented, the specific application of the tetrahydroindazolone system is an emerging area with significant potential.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-one as a Michael acceptor. We will first detail a robust protocol for the synthesis of the core scaffold and then present field-proven, detailed protocols for its subsequent functionalization via Michael addition with various nucleophiles. The causality behind experimental choices and the validation of each protocol are emphasized to ensure scientific integrity and reproducibility.

Part 1: Synthesis of the Core Scaffold: 2-Phenyl-4,5,6,7-tetrahydro-2H-indazol-3-one

The most convergent and reliable method for constructing the tetrahydroindazolone core is the cyclocondensation of a cyclic β-ketoester with a substituted hydrazine. This protocol is adapted from established procedures for the synthesis of similar indazolone derivatives.

Protocol 1: Synthesis via Cyclocondensation

This protocol details the synthesis of 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-one from commercially available ethyl 2-oxocyclohexanecarboxylate and phenylhydrazine.

Reaction Scheme:

Synthesis_of_2-phenyl-tetrahydroindazolone reagent1 Ethyl 2-oxocyclohexanecarboxylate plus + reagent1->plus reagent2 Phenylhydrazine product 2-Phenyl-4,5,6,7-tetrahydro-2H-indazol-3-one reagent2->product Acetic Acid, Reflux plus->reagent2

Caption: Synthesis of the core scaffold.

Materials and Reagents:

  • Ethyl 2-oxocyclohexanecarboxylate (1.0 equiv.)[2][3]

  • Phenylhydrazine (1.1 equiv.)

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add ethyl 2-oxocyclohexanecarboxylate (1.0 equiv.) and dissolve it in a minimal amount of glacial acetic acid (approximately 3-4 volumes).

  • Addition of Phenylhydrazine: Slowly add phenylhydrazine (1.1 equiv.) to the stirred solution at room temperature. An exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux (typically around 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

    • Neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-one as a solid.

Rationale and Self-Validation:

  • Acid Catalyst: Glacial acetic acid serves as both the solvent and an acid catalyst, facilitating the initial formation of the hydrazone intermediate and the subsequent intramolecular cyclization.

  • Excess Phenylhydrazine: A slight excess of phenylhydrazine ensures the complete consumption of the limiting β-ketoester.

  • Work-up and Purification: The aqueous work-up removes the acetic acid and any water-soluble byproducts. Column chromatography is essential to separate the desired product from any unreacted starting materials or side products. The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: 2-Phenyl-tetrahydroindazolone as a Michael Acceptor

The electrophilicity of the β-carbon in the α,β-unsaturated lactam system of 2-phenyl-tetrahydroindazolone makes it susceptible to nucleophilic attack. The reactivity is analogous to that of other cyclic α,β-unsaturated ketones and lactams, though potentially modulated by the electronic effects of the adjacent pyrazole ring.

Michael_Addition_Workflow start 2-Phenyl-tetrahydroindazolone (Michael Acceptor) reaction Michael Addition Reaction start->reaction nucleophile Nucleophile (Michael Donor) nucleophile->reaction catalyst Catalyst (Base/Lewis Acid) catalyst->reaction product Functionalized Tetrahydroindazolone (Michael Adduct) reaction->product

Caption: General workflow for Michael addition.

General Considerations for Michael Additions:
  • Nucleophile Choice: A wide range of nucleophiles can be employed. "Soft" nucleophiles are generally preferred for 1,4-addition. These include organocuprates, thiols, amines, and stabilized carbanions (e.g., from malonates).

  • Catalysis: The choice of catalyst is crucial and depends on the nucleophile.

    • Base Catalysis: For carbon nucleophiles derived from active methylene compounds (e.g., diethyl malonate), a base such as sodium ethoxide or DBU is typically used to generate the enolate in situ.

    • Lewis Acid Catalysis: Lewis acids can activate the Michael acceptor by coordinating to the carbonyl oxygen, increasing its electrophilicity. This is often beneficial for less reactive nucleophiles.

    • Organocatalysis: Chiral amines or squaramides can be used to achieve enantioselective Michael additions.

  • Solvent and Temperature: The reaction is typically performed in aprotic solvents like THF, dichloromethane, or toluene. Lower temperatures (-78 °C to room temperature) are often employed to enhance selectivity and minimize side reactions.

Protocol 2: Thia-Michael Addition of a Thiol

This protocol describes the conjugate addition of a thiol to 2-phenyl-tetrahydroindazolone, a reaction that is highly valuable for the synthesis of compounds with potential biological activity.

Reaction Scheme:

Thia-Michael_Addition acceptor 2-Phenyl-tetrahydroindazolone plus + acceptor->plus donor Thiophenol product 3a-Thiophenyl-2-phenyl-octahydroindazol-3-one donor->product DBU, CH2Cl2, rt plus->donor Organocuprate_Addition acceptor 2-Phenyl-tetrahydroindazolone plus + acceptor->plus donor Lithium Dimethylcuprate (Me2CuLi) product 3a-Methyl-2-phenyl-octahydroindazol-3-one donor->product THF, -78 °C to rt plus->donor

Sources

Troubleshooting & Optimization

separating 1-phenyl and 2-phenyl tetrahydroindazolone isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isomer Resolution in Tetrahydroindazolone Synthesis

Ticket ID: #ISO-THI-992 Topic: Separation and Identification of 1-Phenyl vs. 2-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

The condensation of cyclohexane-1,3-diones with phenylhydrazine typically yields a mixture of regioisomers: 1-phenyl (N1) and 2-phenyl (N2) tetrahydroindazolones.[1] While the N1 isomer is generally the thermodynamic product, the N2 isomer frequently forms as a kinetic impurity (5–20%).[1] These isomers possess nearly identical molecular weights and similar polarities, making separation via standard C18 flash chromatography difficult.

This guide provides a definitive troubleshooting workflow for identification (NMR) , separation (HPLC/SFC) , and synthetic optimization .[1]

Module 1: Diagnostic & Identification (The "Is it N1 or N2?" Problem)

User Issue: "I have two spots on TLC/two peaks on HPLC, but I cannot confirm which is the N1 and which is the N2 isomer. The MS fragmentation is identical."

Technical Resolution: Mass spectrometry cannot distinguish these regioisomers. You must use 1D ¹H NMR combined with 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to determine spatial proximity.[1]

The Self-Validating NOE Protocol

The definitive structural proof relies on the spatial distance between the phenyl ring protons and the protons on the tetrahydroindazolone core.[1]

  • N1-Phenyl Isomer: The phenyl ring is spatially close to the C7-methylene protons (the CH₂ group of the cyclohexane ring adjacent to the nitrogen).[1]

  • N2-Phenyl Isomer: The phenyl ring is spatially close to the C3-methine proton (the single proton on the pyrazole ring).[1]

Step-by-Step NOESY Setup:

  • Concentration: Prepare a sample >5 mg in 0.6 mL CDCl₃ or DMSO-d₆.

  • Acquisition: Run a standard NOESY sequence (mixing time 300–500 ms).

  • Analysis: Look for cross-peaks (correlations) at the intersection of the ortho-phenyl protons (~7.4–7.6 ppm) and the aliphatic/heteroaromatic region.[1]

Data Interpretation Table:

Feature1-Phenyl (N1) 2-Phenyl (N2)
Key NOE Cross-peak ortho-Ph ↔ C7-H (approx.[1] 2.8–3.0 ppm)ortho-Ph ↔ C3-H (approx. 7.8–8.2 ppm)
C3-H Shift (1D NMR) Typically Upfield (Shielded)Typically Downfield (Deshielded)
Thermodynamic Stability High (Major Product)Low (Minor Product/Kinetic)
Visualizing the Interaction (Graphviz)

NOE_Logic cluster_N1 N1-Phenyl Isomer cluster_N2 N2-Phenyl Isomer N1_Ph Phenyl Ring (Ortho Protons) N1_C7 C7-Methylene (Cyclohexane Ring) N1_Ph->N1_C7 STRONG NOE (< 3.0 Å) N2_Ph Phenyl Ring (Ortho Protons) N2_C3 C3-Methine (Pyrazole Ring) N2_Ph->N2_C3 STRONG NOE (< 3.0 Å)

Caption: Schematic of diagnostic Nuclear Overhauser Effects (NOE). Red arrows indicate the spatial proximity required for a positive signal.

Module 2: Chromatographic Separation (The "How do I purify it?" Problem)

User Issue: "My C18 column shows co-elution or poor resolution (tailing). I cannot get >95% purity."

Technical Resolution: Standard C18 columns separate based on hydrophobicity, which is similar for these isomers. You must exploit π-π interactions or shape selectivity .[1]

Recommended Stationary Phases
  • Phenyl-Hexyl or Biphenyl Phases: These are superior for aromatic regioisomers.[1] The stationary phase interacts differently with the electron-rich phenyl ring depending on its position (N1 vs N2).[1]

  • Nitrophenylethyl (NPE): specifically designed for separating structural isomers with dipole differences.[1]

HPLC Method Development Protocol
ParameterRecommendationRationale
Column Raptor Biphenyl or XBridge Phenyl-Hexyl Maximizes π-π selectivity between the stationary phase and the N-phenyl ring.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanol activity and keeps the basic nitrogens protonated (improving peak shape).[1]
Mobile Phase B Methanol (MeOH)MeOH promotes π-π interactions better than Acetonitrile (MeCN).[1]
Gradient Isocratic Hold (e.g., 60% B)Regioisomers often require shallow gradients or isocratic holds to resolve.[1]
Temperature 25°C - 30°CLower temperatures often improve selectivity for structural isomers.[1]

Troubleshooting Flow:

  • If peaks overlap: Switch organic modifier from MeCN to MeOH.[1]

  • If tailing occurs: Add 5mM Ammonium Formate to the aqueous phase.[1]

Module 3: Synthetic Control & Recrystallization

User Issue: "I want to avoid the column altogether. Can I force the reaction to produce only one isomer?"

Technical Resolution: While complete regioselectivity is difficult in the Knorr synthesis, you can bias the reaction or purify via solubility differences.

Recrystallization Strategy

The N1-phenyl isomer is typically more symmetric and packs better in a crystal lattice, leading to a higher melting point and lower solubility in certain solvents compared to the N2 isomer.[1]

  • Solvent System: Ethanol (EtOH) or EtOH/Water.[1]

  • Protocol:

    • Dissolve crude mixture in minimal boiling EtOH.

    • Allow to cool slowly to Room Temp, then 4°C.

    • N1-phenyl often crystallizes out as needles/plates.[1]

    • N2-phenyl remains in the mother liquor (oil or amorphous solid).[1]

Synthetic Optimization (Thermodynamic Control)

To maximize the N1 isomer (Thermodynamic product):

  • Solvent: Use Acetic Acid (AcOH) or Ethanol with HCl.[1]

  • Temperature: Reflux is required.[1] High heat promotes the reversibility of the hydrazone formation, allowing the kinetic N2 product to rearrange to the stable N1 form.[1]

  • Avoid: Basic conditions or low temperatures, which may trap the kinetic N2 product.[1]

Decision Workflow

Workflow cluster_QC Quality Control Start Crude Reaction Mixture TLC TLC Check (Hexane:EtOAc 3:1) Start->TLC Decision Separation Required? TLC->Decision Recryst Recrystallization (Boiling EtOH) Decision->Recryst Scale > 1g HPLC Prep-HPLC (Phenyl-Hexyl Column) Decision->HPLC Scale < 100mg or High Purity Req Solid Precipitate (Likely N1-Isomer) Recryst->Solid Liquor Mother Liquor (Enriched N2) Recryst->Liquor NOE NOESY Validation (The 'Gold Standard') Solid->NOE HPLC->NOE

Caption: Decision tree for processing crude tetrahydroindazolone mixtures.

References

  • Regioselectivity in Pyrazole Synthesis

    • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation.[1] Beilstein J. Org.[1][2] Chem. 2022, 18, 1079–1087.[1][2] Link

    • Note: Discusses NMR shifts and structural assignment of N1 vs N2 isomers.
  • Chromatographic Separation of Isomers

    • Separation of Positional Isomers... by Liquid Chromatography. Drug Test Anal. 2018.[1][3] Link

    • Note: Validates the use of Biphenyl/Phenyl-Hexyl phases for separating aromatic regioisomers.[1]

  • Crystallographic Data

    • (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one.[1] IUCrData.[1] Link

    • Note: Provides crystallographic evidence of the N1-phenyl structure and packing.[1]

  • General Recrystallization Solvents

    • Solvents for Recrystallization.[1][4][5][6] University of Rochester. Link

Sources

Technical Support Center: Improving Regioselectivity for the 2-Phenyl Isomer in the Knorr Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced applications of the Knorr pyrrole synthesis. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who are looking to gain precise control over the regiochemical outcome of this powerful heterocyclic synthesis. In this document, we will delve into the nuanced aspects of the Knorr reaction to selectively favor the formation of 2-phenyl substituted pyrroles, a common and often challenging objective in the synthesis of biologically active molecules and functional materials.

Understanding the Regioselectivity Challenge

The classical Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a β-ketoester.[1] When both starting materials are unsymmetrical, the reaction can potentially yield two different regioisomers. For the synthesis of a 2-phenylpyrrole, the key challenge lies in directing the cyclization to selectively place the phenyl group at the desired C2 position of the pyrrole ring.

This regioselectivity is primarily determined by which carbonyl group of the β-ketoester is attacked by the enamine intermediate formed from the α-amino-ketone, and vice-versa. The interplay of steric and electronic factors of the substituents on both reactants dictates the preferred reaction pathway.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am getting a mixture of regioisomers in my Knorr synthesis of a 2-phenylpyrrole. How can I favor the 2-phenyl isomer?

A1: Achieving high regioselectivity towards the 2-phenyl isomer requires a careful selection of starting materials and optimization of reaction conditions. The two primary approaches to introduce the phenyl group are:

  • Route A: Using α-aminoacetophenone as the α-amino-ketone and a simple β-ketoester (e.g., ethyl acetoacetate).

  • Route B: Using a simple α-amino-ketone (e.g., α-aminoacetone) and a phenyl-containing β-ketoester (e.g., ethyl benzoylacetate).

The choice between these routes is critical and depends on the principles of steric and electronic control.

Troubleshooting Workflow for Regioselectivity in Knorr Synthesis

G cluster_0 Problem: Poor Regioselectivity (Mixture of Isomers) cluster_1 Strategy 1: Starting Material Selection cluster_2 Strategy 2: Reaction Condition Optimization cluster_3 Analysis and Refinement start Identify the source of isomerism: Unsymmetrical α-amino-ketone and/or β-ketoester sm_decision Which route is preferred? start->sm_decision sm1 Route A: α-Aminoacetophenone + Ethyl Acetoacetate rc1 Catalyst Selection: Brønsted vs. Lewis Acids sm1->rc1 sm2 Route B: α-Aminoacetone + Ethyl Benzoylacetate sm2->rc1 sm_decision->sm1 Generally preferred for 2-phenyl isomer sm_decision->sm2 May lead to competing cyclization rc2 Solvent Effects: Polar vs. Non-polar rc1->rc2 rc3 Temperature Control: Kinetic vs. Thermodynamic Product rc2->rc3 analysis Analyze isomer ratio (e.g., by NMR, GC-MS) rc3->analysis refine Iteratively refine conditions based on results analysis->refine refine->start

Caption: A troubleshooting workflow for improving regioselectivity in the Knorr synthesis of 2-phenylpyrroles.

Q2: Which starting material combination is generally better for synthesizing the 2-phenyl isomer?

A2: In most cases, Route A (α-aminoacetophenone and ethyl acetoacetate) is the more reliable strategy for selectively obtaining the 2-phenylpyrrole isomer.

  • Mechanistic Rationale: The initial and rate-determining step is the formation of an enamine. In Route A, the enamine will form between the amino group of α-aminoacetophenone and the more reactive acetyl carbonyl of ethyl acetoacetate. The subsequent intramolecular cyclization is then directed by the nucleophilic attack of the enamine onto the ester carbonyl, leading to the desired 2-phenyl-substituted pyrrole. The steric bulk of the phenyl group on the α-aminoacetophenone can also disfavor alternative reaction pathways.

Q3: What role do steric and electronic effects play in controlling the regioselectivity?

A3: Steric and electronic effects are the primary drivers of regioselectivity in the Knorr synthesis.

  • Steric Hindrance: Bulky substituents on either the α-amino-ketone or the β-ketoester can hinder the approach of the other reactant to a nearby carbonyl group. For instance, in the Paal-Knorr synthesis, a bulkier substituent adjacent to one carbonyl group will sterically hinder the initial nucleophilic attack of the amine at that position, favoring cyclization at the less hindered carbonyl.[2] This principle can be applied to the Knorr synthesis as well.

  • Electronic Effects: The electrophilicity of the carbonyl carbons is influenced by the presence of electron-withdrawing or electron-donating groups. An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl, making it a more likely site for nucleophilic attack.[2] In the case of ethyl benzoylacetate, the phenyl group is electron-withdrawing, which could lead to a more complex mixture of products if the initial condensation is not well-controlled.

Table 1: Influence of Substituent Effects on Regioselectivity

FactorEffect on 2-Phenyl Isomer FormationRationale
Bulky substituent on the α-carbon of the β-ketoester May decrease selectivityCan sterically hinder the desired cyclization pathway.
Electron-withdrawing group on the phenyl ring of α-aminoacetophenone Can enhance selectivityIncreases the reactivity of the ketone carbonyl for initial enamine formation.
Electron-donating group on the phenyl ring of α-aminoacetophenone May decrease selectivityCan reduce the reactivity of the ketone carbonyl.

Q4: How do reaction conditions affect the regioselectivity?

A4: The choice of catalyst, solvent, and temperature can significantly influence the isomer ratio.

  • Catalyst: The Knorr synthesis is typically acid-catalyzed.[1] While Brønsted acids like acetic acid are common, Lewis acids can offer better control in some cases by coordinating to the carbonyl oxygen atoms and differentially activating them. For substrates with acid-sensitive functional groups, milder conditions are recommended.[2]

  • Solvent: The polarity of the solvent can influence the stability of charged intermediates and transition states. Protic solvents may favor certain cyclization pathways by participating in hydrogen bonding.

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically more stable one.[2]

Experimental Protocols

Protocol 1: Regioselective Synthesis of Ethyl 4-methyl-2-phenyl-1H-pyrrole-3-carboxylate (Favored 2-Phenyl Isomer)

This protocol utilizes α-aminoacetophenone and ethyl acetoacetate to favor the formation of the 2-phenyl isomer.

Step-by-Step Methodology:

  • Preparation of α-aminoacetophenone hydrochloride (in situ or pre-formed): Due to the instability of free α-amino-ketones, they are often generated in situ from the corresponding oxime or used as their stable hydrochloride salt.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1.1 equivalents) and glacial acetic acid as the solvent.

  • Addition of α-aminoacetophenone hydrochloride: Add α-aminoacetophenone hydrochloride (1.0 equivalent) to the stirred solution.

  • Heating and Monitoring: Heat the reaction mixture to reflux (or a lower optimized temperature) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure ethyl 4-methyl-2-phenyl-1H-pyrrole-3-carboxylate.

Diagram of the Favored Reaction Pathway

G cluster_0 Route A: α-Aminoacetophenone + Ethyl Acetoacetate cluster_1 Intermediate Formation cluster_2 Cyclization and Aromatization cluster_3 Product A α-Aminoacetophenone C Enamine Formation A->C B Ethyl Acetoacetate B->C D Intramolecular Cyclization C->D E Dehydration D->E F Ethyl 4-methyl-2-phenyl-1H-pyrrole-3-carboxylate (2-Phenyl Isomer - Major Product) E->F

Sources

controlling N-alkylation vs N-arylation in indazolone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indazolone Synthesis

Navigating Regioselectivity in N-Alkylation and N-Arylation

Welcome to the technical support center for indazolone and indazole synthesis. As a Senior Application Scientist, I've designed this guide to address one of the most persistent challenges in the synthesis of these privileged scaffolds: controlling substitution at the N1 versus the N2 position. Regioselective functionalization is critical, as the biological activity of indazole-based compounds, which are common in pharmaceuticals, can differ dramatically between N1 and N2 isomers.[1][2][3]

This resource is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the mechanistic underpinnings of these reactions, providing not just protocols, but the causal logic behind them to empower you to rationalize and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: N-Alkylation Reactions

Direct alkylation of indazoles frequently yields a mixture of N1 and N2 substituted products, a significant challenge for synthetic chemists.[4] The regiochemical outcome is governed by a delicate interplay of steric and electronic factors, as well as the specific reaction conditions employed.[4][5]

Question: I am getting a mixture of N1 and N2 isomers during alkylation. How can I improve the selectivity for the N1-alkylated product?

Answer: Achieving high N1 selectivity typically involves leveraging conditions that favor the thermodynamically more stable 1H-indazole tautomer or exploit chelation effects.[1][5] Here are the most critical factors to consider:

  • Choice of Base and Solvent: This is the most influential parameter. The combination of sodium hydride (NaH) in an aprotic, non-polar solvent like tetrahydrofuran (THF) is highly effective for promoting N1 selectivity.[4][5][6]

    • The Causality: The prevailing mechanism suggests that the sodium cation (Na+) coordinates with the N2 nitrogen and an electron-rich substituent at the C3 position (like a carbonyl).[3][4][6] This chelation forms a tight ion pair that sterically hinders the approach of the electrophile to the N2 position, thereby directing alkylation to N1.[3][4] Using polar aprotic solvents like DMF can disrupt this ion pair, leading to diminished selectivity.[6][7]

  • Indazole Substituent Effects: The electronic and steric nature of substituents on the indazole ring plays a directing role.

    • C3 Substituents: Indazoles with electron-rich groups at the C3 position, such as 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide, have shown outstanding (>99%) N1 regioselectivity when using the NaH/THF system.[2][5]

    • C7 Substituents: Conversely, sterically demanding or electron-withdrawing groups at the C7 position (e.g., -NO2, -CO2Me) can favor N2 alkylation, even under conditions that typically favor N1.[2][5]

  • Thermodynamic Control: In some cases, particularly with α-halo carbonyl or β-halo ester electrophiles, the reaction can be reversible. Allowing the reaction to equilibrate can favor the formation of the more thermodynamically stable N1-substituted product.[1][4][5][7]

Fig 1. Proposed Chelation Control for N1-Alkylation cluster_0 Mechanism indazole N1-H Indazole N2 deprotonation Deprotonation (NaH) indazole->deprotonation anion N1 Indazolide Anion N2⁻ deprotonation->anion chelation Na⁺ Chelation (Steric Block at N2) anion:n2->chelation Na⁺ coordinates with N2 and C3 group product N1-Alkylated Indazole chelation->product Attack from N1 electrophile R-X electrophile->product

Caption: Chelation of Na+ directs alkylation to the N1 position.

Question: How can I selectively synthesize the N2-alkylated indazole?

Answer: While the 1H-indazole is often the more stable tautomer, specific conditions can be employed to favor kinetic control or alternative mechanisms that lead to the N2 product.

  • Mitsunobu Reaction: This is a reliable method for achieving N2 selectivity. Reacting the indazole with an alcohol in the presence of triphenylphosphine (PPh3) and an azodicarboxylate like DIAD or DEAD consistently favors the N2 isomer.[3][4]

    • The Causality: The mechanism of the Mitsunobu reaction is complex, but the selectivity is thought to arise from the specific interactions within the reaction intermediates, favoring the approach to the more nucleophilic N2 atom under these conditions.[3]

  • Acid-Catalyzed Alkylation: A highly selective method for N2 alkylation involves using alkyl 2,2,2-trichloroacetimidates as electrophiles under acidic conditions (e.g., TfOH).[8] This method has been shown to be effective for primary, secondary, and tertiary alkyl groups, with no N1 isomer observed.[8]

    • The Causality: Quantum mechanical analysis suggests that while the 1H-indazole is more stable, the reaction proceeds through the protonated 2H-indazole tautomer. The energy barrier for N2 alkylation from the 1H-tautomer is significantly lower than the barrier for N1 alkylation (which would require tautomerization to the higher-energy 2H-form first), accounting for the high N2 selectivity.[8]

Question: My indazole alkylation reaction is giving a low yield or is not going to completion. What should I check?

Answer: Low yields or incomplete reactions can often be traced back to a few key parameters.

  • Base/Solvent Incompatibility: Ensure your chosen base is strong enough to deprotonate the indazole in your solvent. For example, weaker bases like potassium carbonate (K2CO3) may fail to produce any product in THF but might work in a more polar solvent like DMF or dioxane.[4]

  • Purity of Reagents: Sodium hydride is notoriously reactive with moisture. Ensure you are using fresh, high-quality NaH and completely anhydrous solvents. The presence of water will quench the base and prevent deprotonation.

  • Reaction Temperature: Some reactions require heating to go to completion. If you observe poor conversion at room temperature, consider gradually increasing the temperature (e.g., to 50 °C) while monitoring the reaction by TLC or LC-MS.[1][5]

  • Nature of the Electrophile: Highly hindered or unreactive alkylating agents (e.g., some secondary or tertiary halides) may require longer reaction times, higher temperatures, or a switch to a more reactive electrophile like an alkyl tosylate.[2][3]

Section 2: N-Arylation Reactions

N-arylation introduces a different set of challenges compared to alkylation. The primary methods are transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation.[9][10][11]

Question: What are the standard methods for N-arylation, and how can I control regioselectivity?

Answer: Controlling N-arylation regioselectivity is often more complex than for alkylation and is an active area of research. The outcome depends heavily on the catalyst system (metal, ligand) and reaction conditions.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming C-N bonds.[10] Selectivity can be influenced by the choice of phosphine ligand. While a universally selective ligand for N1 or N2 does not exist, systematic screening is often necessary. Some sterically bulky ligands may favor substitution at the less hindered N1 position.

  • Ullmann Condensation: This copper-catalyzed reaction is a classic method for N-arylation.[9][12] Traditional Ullmann conditions are often harsh, but modern protocols with specific ligands have improved the scope and mildness.[12]

    • N2-Selective Ullmann-type Coupling: A notable development is the use of copper catalysis with diaryliodonium salts as the aryl source. This method has demonstrated high to total N2 regioselectivity for a range of indazoles.[13] The proposed mechanism involves the oxidation of a Cu(I) catalyst to a Cu(III) intermediate, which appears to selectively coordinate with the N2 position under mild conditions, preventing isomerization that would allow for N1 attack.[13]

Question: My N-arylation reaction is failing. What are the common troubleshooting steps?

Answer:

  • Catalyst Poisoning: Indazoles and other nitrogen heterocycles can act as ligands and poison the metal catalyst. Ensure you are using an appropriate ligand that binds strongly to the metal and prevents substrate inhibition.

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu, K3PO4, or Cs2CO3 are commonly used. The base must be compatible with your substrate's functional groups.

  • Ligand Choice: The ligand is arguably the most important variable in cross-coupling reactions. If one ligand fails, screen others (e.g., for palladium: Xantphos, tBuXPhos, SPhos; for copper: 1,10-phenanthroline).

  • Degassing: These reactions are often sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Fig 2. Troubleshooting Workflow for Indazole Functionalization start Starting Point: Mixture of N1/N2 Isomers decision_alk Reaction Type: Alkylation start->decision_alk decision_ary Reaction Type: Arylation start->decision_ary goal_n1_alk Goal: N1-Alkylation decision_alk->goal_n1_alk Target N1 goal_n2_alk Goal: N2-Alkylation decision_alk->goal_n2_alk Target N2 goal_n1_ary Goal: N1-Arylation decision_ary->goal_n1_ary Target N1 goal_n2_ary Goal: N2-Arylation decision_ary->goal_n2_ary Target N2 strat_n1_alk Strategy: 1. Use NaH in THF. 2. Ensure C3-chelating group is present. 3. Allow for thermodynamic equilibration. goal_n1_alk->strat_n1_alk strat_n2_alk Strategy: 1. Use Mitsunobu conditions (PPh3/DIAD). 2. Use alkyl trichloroacetimidate with acid catalyst. goal_n2_alk->strat_n2_alk strat_n1_ary Strategy: 1. Screen bulky phosphine ligands (Buchwald-Hartwig). 2. Optimize base and solvent. goal_n1_ary->strat_n1_ary strat_n2_ary Strategy: 1. Use Cu-catalysis with diaryliodonium salt. 2. Screen ligands/additives in Ullmann coupling. goal_n2_ary->strat_n2_ary

Caption: A decision-making workflow for optimizing regioselectivity.

Data Summary & Protocols

Table 1: Comparative Conditions for Regioselective N-Alkylation
TargetMethodReagentsSolventKey FeaturesTypical Selectivity (N1:N2)References
N1 Chelation ControlIndazole, Alkyl Halide, NaHTHFHighly effective with C3-ester/amide groups.>99:1[1][2][5]
N1 Reductive AminationIndazole, Aldehyde, then H₂/Pt/CTolueneTwo-step, one-pot process. No N2 detected.>99:1[14][15]
N1 Cesium CarbonateIndazole, Alkyl Tosylate, Cs₂CO₃DioxaneEffective for electron-deficient indazoles.>98:2[3][6]
N2 MitsunobuIndazole, Alcohol, PPh₃, DIAD/DEADTHFGeneral method for various alcohols.Highly N2-selective (e.g., 1:2.5 or better)[3][4][7]
N2 Acid-CatalyzedIndazole, Alkyl Trichloroacetimidate, TfOHDichloromethaneNo N1 isomer observed.<1:99[8]
Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation (NaH/THF) This protocol is adapted from literature demonstrating high N1-selectivity.[4][5]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the substituted 1H-indazole (1.0 equiv).

  • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes. The solution may become clear or remain a suspension.

  • Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion is confirmed by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 50 °C.[1]

  • Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N1-alkylated indazole.[4]

Protocol 2: General Procedure for N2-Selective Alkylation (Mitsunobu Reaction) This protocol is adapted from literature describing N2-selectivity under Mitsunobu conditions.[3][4]

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in THF dropwise over 15-20 minutes. An exothermic reaction and color change are typically observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel. The N2-alkylated indazole must be separated from triphenylphosphine oxide, a major byproduct of the reaction.[4]

References

  • Troubleshooting regioselectivity in indazole synthesis. (2025). BenchChem.
  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (2022).
  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Max Planck Gesellschaft.
  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation.
  • Wang, J., et al. (2024).
  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi
  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • [Novel access to indazoles based on palladium-catalyzed amin
  • Barbosa, Y. C. M., et al. (2024).
  • Recent Progress Concerning the N-Arylation of Indoles. (2021).
  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Recent Progress Concerning the N-Aryl
  • Buchwald-Hartwig Amin
  • N2-Selective CuO-Catalyzed Coupling of 1H-Indazoles with Diaryliodonium Salts. (2017). Synfacts.
  • Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. (2023). Encyclopedia.pub.
  • Buchwald–Hartwig amin
  • Recent developments in selective N-arylation of azoles. (2020).

Sources

purification of 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Molecule: 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one Common Synthesis Route: Condensation of 1,3-cyclohexanedione with phenylhydrazine. Primary Purification Challenge: Regioisomer separation (N1-phenyl vs. N2-phenyl) and removal of toxic, "sticky" phenylhydrazine residues.

This guide addresses the specific chromatographic behavior of tetrahydroindazolones. Unlike simple aromatics, these fused heterocyclic systems exhibit distinct polarity profiles driven by the 4-keto group and the N-substitution pattern. The N2-phenyl isomer (often the thermodynamic target in specific catalytic conditions) must be resolved from the kinetic N1-phenyl isomer.

Pre-Purification Workflow (The "Clean Load" Protocol)

Before attempting column chromatography, the crude mixture must be conditioned. Direct loading of crude reaction mixtures containing unreacted phenylhydrazine often leads to irreversible band broadening ("streaking") and poor resolution.

Step-by-Step Pre-Treatment[1]
  • Hydrazine Scavenging (Crucial):

    • Dilute the crude reaction mixture in Ethyl Acetate (EtOAc).

    • Wash twice with 0.1 M HCl (cold).

    • Mechanism:[1][2][3][4][5][6] Phenylhydrazine is significantly more basic than the indazolone core. The acid wash protonates the hydrazine, partitioning it into the aqueous phase, while the indazolone remains in the organic layer.

    • Caution: Do not use concentrated acid or prolonged exposure, as this may induce isomerization or decomposition.

  • Drying & Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate in vacuo.

    • Solid Load Preparation: Dissolve the residue in a minimum amount of DCM, add silica gel (1:2 ratio w/w), and evaporate to a free-flowing powder. Liquid loading is discouraged due to the low solubility of indazolones in non-polar mobile phases.

Troubleshooting Guide (Q&A)

Issue 1: "I see two spots very close together on TLC. Which one is my target?"

Diagnosis: Co-elution of Regioisomers (N1-phenyl vs. N2-phenyl).

Technical Insight: In tetrahydroindazolones, the position of the phenyl ring effects the dipole moment relative to the C4-carbonyl.

  • N1-Phenyl Isomer: Generally exhibits higher Rf (less polar) in Hexane/EtOAc systems due to reduced dipole interaction with the stationary phase compared to the N2-isomer.

  • N2-Phenyl Isomer (Target): Typically more polar (lower Rf) and elutes second.

Action Plan:

  • Run a 2D-TLC: Spot the plate, run in 10% EtOAc/Hexane, dry, rotate 90°, and run in 20% EtOAc/Hexane. This confirms if the spots are distinct compounds or decomposing artifacts.

  • Solvent Optimization: Switch from a binary system (Hex/EtOAc) to a modifier system.

    • Recommendation:DCM : MeOH (98:2) or Toluene : Acetone (9:1) . The π-π interactions in Toluene often improve selectivity for the phenyl-substituted isomers.

Issue 2: "The column is streaking, and I can't get baseline separation."

Diagnosis: Residual Phenylhydrazine or Basic Site Interaction.

Technical Insight: The N2-nitrogen in the indazole ring has a lone pair that can hydrogen bond with the acidic silanols (Si-OH) of the silica gel, causing "tailing."

Action Plan:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your column solvent.

    • Mechanism:[1][2][3][4][6] TEA blocks the acidic silanol sites on the silica, preventing the indazolone from "sticking."

  • Check Purity: If streaking persists, it is likely unreacted phenylhydrazine. Refer to the "Pre-Purification Workflow" above.

Issue 3: "My product crystallizes inside the column or on the tip."

Diagnosis: Solubility Limit Exceeded (Common in fused ring systems).

Action Plan:

  • Switch Loading Method: Use Dry Loading (described in Section 2) exclusively.

  • Increase Polarity: Do not start at 0% EtOAc. Start the gradient at a polarity where the compound is soluble (e.g., 5-10% EtOAc), provided the Rf is < 0.2.

  • Heated Column: If available, use a jacketed column at 30-35°C to maintain solubility.

Optimized Chromatography Protocol

Stationary Phase: Silica Gel 60 (230-400 mesh). Recommended Gradient: Hexane : Ethyl Acetate.

StepSolvent Ratio (Hex:EtOAc)Column Volume (CV)Purpose
1 100 : 02 CVColumn equilibration & removal of non-polar oils.
2 95 : 53 CVElution of N1-phenyl isomer (minor impurity).
3 90 : 105 CVElution of mixed fraction.
4 80 : 20 Until Elution Elution of this compound (Target).
5 50 : 502 CVFlush column of polar debris (hydrazine salts).

Note: Monitor fractions by UV (254 nm). Indazolones are UV-active.

Decision Tree & Workflow (Visualization)

PurificationWorkflow Reaction Crude Reaction Mixture (1,3-cyclohexanedione + phenylhydrazine) Workup Acid Wash Workup (0.1 M HCl wash) Reaction->Workup TLC TLC Analysis (Hex:EtOAc 8:2) Workup->TLC Decision Are isomers separated (Delta Rf > 0.1)? TLC->Decision DryLoad Dry Load on Silica Decision->DryLoad Yes AltSolvent Switch Solvent System (Try Toluene:Acetone) Decision->AltSolvent No Column Column Chromatography (Gradient Hex -> 20% EtOAc) DryLoad->Column Crystallization Recrystallization (Ethanol or EtOH/Water) Column->Crystallization Enriched Fractions AltSolvent->DryLoad Final Pure 2-phenyl Isomer Crystallization->Final

Caption: Purification logic flow for separating N-phenyl indazolone regioisomers, emphasizing the critical decision point based on TLC resolution.

FAQ: Frequently Asked Questions

Q: Can I use recrystallization instead of a column? A: Yes, but often only after a rough column filtration. The 2-phenyl isomer crystallizes well from Ethanol or Ethanol/Water mixtures. However, if the N1-isomer ratio is high (>30%), co-crystallization is a risk. We recommend a "flash" column to enrich the N2-isomer to >90% before final recrystallization [1].

Q: How do I confirm I have the 2-phenyl isomer and not the 1-phenyl? A: 1H NMR is definitive.

  • 2-phenyl (Target): Look for the diagnostic singlet (H3) around 8.0 - 8.2 ppm . The symmetry of the phenyl ring signals often differs from the N1-isomer.

  • 1-phenyl (Impurity): The H3 proton often shifts slightly upfield, and the steric clash between the phenyl ring and the C7-protons (peri-interaction) causes distinct shielding patterns in the aliphatic region [2].

Q: Why is my yield lower than reported in literature? A: Indazolones can degrade on acidic silica if left too long. Ensure your column run is completed within 2-3 hours. Do not leave the compound on the column overnight.

References

  • Meenatchi, V., et al. (2021).[7] "(E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis." IUCrData.

  • Beilstein Journals. (2013). "Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles... Supporting Information." Beilstein J. Org. Chem.

  • Welch Materials. (2024).[8] "A Guide to Selective Columns for Isomer Separation." Chromatography Guide.

Sources

Technical Support Center: Minimizing Side Products in 1,3-Cyclohexanedione Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1,3-cyclohexanedione condensation reactions. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their synthetic protocols. As a versatile C6 building block, 1,3-cyclohexanedione is a cornerstone in the synthesis of complex molecules, including various therapeutic agents and polycyclic systems.[1] However, its high reactivity, stemming from the acidic methylene protons flanked by two carbonyl groups, can lead to a variety of undesired side products.

This document moves beyond simple protocols to explain the causality behind common experimental challenges. It provides field-proven insights and validated strategies to help you achieve higher yields and product purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the condensation of 1,3-cyclohexanedione. Each question is followed by an in-depth explanation of the underlying chemistry and actionable solutions.

Q1: "I am observing a significant amount of a Michael addition by-product. What causes this and how can I favor the desired condensation product?"

A1: Root Cause Analysis & Strategic Mitigation

The formation of a Michael (or conjugate) addition product is a classic competing pathway in reactions involving 1,3-cyclohexanedione. This occurs because the initial Knoevenagel or Aldol condensation product is often an α,β-unsaturated carbonyl compound, which is an excellent Michael acceptor.[2] A second molecule of the 1,3-cyclohexanedione enolate (the Michael donor) can then attack this intermediate at the β-carbon.

dot ```dot graph Competing_Pathways { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Reactants [label="1,3-Cyclohexanedione\n+ Aldehyde/Ketone", fillcolor="#F1F3F4", style=filled]; Enolate [label="Cyclohexanedione\nEnolate", fillcolor="#F1F3F4", style=filled]; Knoevenagel_Product [label="α,β-Unsaturated Ketone\n(Desired Intermediate)", shape=ellipse, fillcolor="#E8F0FE", style=filled, fontcolor="#202124"]; Final_Product [label="Desired Dehydrated\nProduct (e.g., Xanthene)", shape=Mdiamond, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Michael_Adduct [label="Undesired Michael Adduct\n(1,5-Dicarbonyl Compound)", shape=Mdiamond, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

// Edges Reactants -> Enolate [label="Base"]; Enolate -> Knoevenagel_Product [label="Knoevenagel/\nAldol Condensation"]; Knoevenagel_Product -> Final_Product [label="Dehydration/\nCyclization"]; Knoevenagel_Product -> Michael_Adduct [label="Michael Addition\n(requires another enolate molecule)", color="#EA4335", fontcolor="#EA4335"]; }

Caption: Troubleshooting workflow for the Hantzsch synthesis.

Solutions:

  • Catalyst Choice: While the classic Hantzsch reaction can be slow, modern variations often employ a catalyst to improve yields and reaction times. Mild Lewis or Brønsted acids are effective. Ceric ammonium nitrate (CAN) has been used successfully in solvent-free conditions. [3]p-Toluenesulfonic acid (PTSA) has been shown to give excellent yields, especially under ultrasonic irradiation in aqueous micelles. [4]2. Solvent Selection: The choice of solvent can be critical. While ethanol is traditional, greener alternatives like water or polyethylene glycol (PEG) have proven effective. [5]Solvent-free conditions, often with grinding or gentle heating, can also provide excellent results and simplify workup. [3]3. Reactant Purity: Aldehydes are prone to oxidation to carboxylic acids, which can interfere with the reaction. Ensure your aldehyde is pure, potentially by distilling it before use.

  • One-Pot vs. Stepwise: If a one-pot synthesis is consistently failing, consider a stepwise approach. First, synthesize the Knoevenagel adduct from the aldehyde and one equivalent of 1,3-cyclohexanedione. Then, in a separate step, add the second equivalent of the dione and the ammonia source to complete the reaction.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the optimal catalyst for Knoevenagel condensation with 1,3-cyclohexanedione? For simple Knoevenagel condensations, a catalytic amount of a secondary amine like piperidine is often optimal. It is basic enough to deprotonate the active methylene group but mild enough to prevent self-condensation of most aldehydes. [6][7]For more complex transformations like xanthene synthesis, acidic catalysts such as hydrogen sulfate-based ionic liquids ([Hmim]HSO4) have been shown to be highly efficient. [8]
How does the choice of solvent affect the reaction outcome? The solvent influences reactant solubility and can mediate catalyst activity. Polar protic solvents like ethanol can facilitate proton transfer steps. In some modern, green protocols, water is used as a solvent, which can accelerate the reaction through hydrophobic effects. [4]Solvent-free conditions are also increasingly popular, as they can lead to higher yields and simpler purification. [3]
What is the role of temperature in controlling selectivity? Temperature is a critical parameter. Lower temperatures generally favor kinetic products and can suppress side reactions like Michael additions and self-condensation. [9]Higher temperatures may be required to drive the reaction to completion or to effect a subsequent dehydration/cyclization step, but this must be balanced against the risk of side product formation. [10]
Are there catalyst-free methods to perform these condensations? Yes. An efficient tandem aldol condensation/Michael addition between 1,3-cyclohexanedione and unactivated aldehydes has been reported to proceed at room temperature with high yields without any catalyst. [11]By carefully adjusting the reaction time and solvent, one can selectively obtain either the initial adduct or the fully cyclized and dehydrated xanthene product. [11]

Experimental Protocols

Protocol 1: Optimized Knoevenagel-type Condensation for Xanthene Synthesis

This protocol is adapted from methodologies that utilize a tandem Aldol/Michael reaction sequence.

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-cyclohexanedione (2.0 mmol, 1.0 equiv) and the desired aromatic aldehyde (1.0 mmol, 0.5 equiv).

  • Solvent/Catalyst: Add ethanol (10 mL) and a catalytic amount of p-toluenesulfonic acid (PTSA) (0.05 mmol, 2.5 mol%).

  • Reaction: Stir the mixture at reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting material. The resulting product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Green Hantzsch Synthesis of a Polyhydroquinoline Derivative

This protocol is based on modern, environmentally benign methods. [3][12]

  • Setup: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), 1,3-cyclohexanedione (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Catalyst: Add a catalytic amount of ceric ammonium nitrate (CAN) (0.1 mmol, 10 mol%).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is performed solvent-free. The mixture may become a thick paste. Continue stirring for the time indicated by your preliminary experiments or literature (typically 1-3 hours). Monitor by TLC (dissolving a small aliquot in ethyl acetate).

  • Workup: Upon completion, add hot ethanol (15 mL) to the flask and stir until the solid product dissolves.

  • Purification: Filter the hot solution to remove the catalyst. Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization. Collect the purified product by vacuum filtration and wash with a small amount of cold ethanol.

References

  • Reddit. (2024, March 16). How to minimize side products of this reaction. r/OrganicChemistry.
  • Fujimoto, H., & Ohno, H. (2023). Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. The Journal of Organic Chemistry, 88(15), 10582–10587. [Link]

  • Mott, G. N. (1998). Process for the manufacture of 1, 3-cyclohexanedione. U.S.
  • Fujimoto, H., & Ohno, H. (2023). Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. ACS Publications. [Link]

  • Das, P., et al. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Organic Chemistry Portal. [Link]

  • Fujimoto, H., & Ohno, H. (2023). Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. Figshare. [Link]

  • Kang, H., et al. (2009). Condensation of 1,3-cyclohexanedione with aromatic aldehydes catalyzed by acidic ionic liquids. ResearchGate. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved February 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-methyl-1,3-cyclohexanedione. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved February 19, 2026, from [Link]

  • Hassan, E. A., et al. (2014). 1, 3-cyclohexanedione and its derivatives as precursors in organic chemistry; synthesis and reactions. International Journal of ChemTech Research, 6(14), 9584-9613.
  • Wikipedia. (n.d.). Michael addition reaction. Retrieved February 19, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved February 19, 2026, from [Link]

  • Islam, M. R., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Chemistry Central Journal, 11(1), 58. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Michael Addition Reaction of 1,3-Cyclopentanedione. Retrieved February 19, 2026.
  • Plummer, E. L. (1986). Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor.
  • Kumar, S., et al. (2012). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Journal of Chemistry, 24(12), 5841-5843.
  • Maddila, S., et al. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry, 9, 792243. [Link]

  • Cotelle, P., et al. (2009). Catalyst-free tandem aldol condensation/Michael addition of 1,3-cyclohexanediones with enolizable aldehydes. Tetrahedron Letters, 50(28), 4027-4030. [Link]

  • SciELO México. (n.d.). The Inversion Process of 1,3-cyclohexanedione. Retrieved February 19, 2026, from [Link]

Sources

Technical Support Center: Recrystallization of Phenyl-Tetrahydroindazolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists working with phenyl-tetrahydroindazolone derivatives.

Core Solvent Strategy

Q: What is the standard starting solvent system for 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one derivatives?

A: Based on the structural balance between the hydrophobic phenyl group and the polar tetrahydroindazolone core, Ethanol (EtOH) is the primary "Go-To" solvent.

The presence of the phenyl ring decreases water solubility compared to the unsubstituted core, but the indazolone moiety maintains significant hydrogen-bonding capability. Consequently, these derivatives typically exhibit a steep solubility curve in lower alcohols (Methanol, Ethanol) and moderate solubility in esters (Ethyl Acetate).[1]

Recommended Solvent Hierarchy:

RankSolvent SystemMechanismUsage Case
1 Ethanol (Abs. or 95%) Temperature-dependent solubilityPrimary Choice. High solubility at reflux; low at RT/0°C.
2 Ethanol / Water Anti-solvent precipitationYield Optimization. Use if single-solvent recovery is <60%.
3 Ethyl Acetate / Hexane Polarity adjustmentLipophilic Derivatives. Use if the molecule has additional alkyl/aryl substituents.
4 Acetonitrile Dipolar aprotic coolingPurity Focus. Good for rejecting polar impurities, though yield may be lower.

Technical Insight: Literature precedents specifically cite Ethanol for the recrystallization of (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one, achieving distinct colorless crystals [1].[1]

Troubleshooting "Oiling Out"

Q: My product separates as a yellow/brown oil instead of crystals upon cooling. How do I fix this?

A: "Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for this class of compounds. It occurs when the compound precipitates at a temperature above its melting point, or when impurities depress the melting point significantly.[2]

Immediate Remediation Protocol:

  • Re-dissolve: Return the mixture to reflux until the oil redissolves.

  • Seed at the Metastable Point: Cool the solution slowly. As soon as it reaches the saturation temperature (cloud point), add a few seed crystals of pure product.[1]

  • Trituration: If oil persists at the bottom:

    • Decant the supernatant solvent.

    • Add a small volume of Diethyl Ether or Petroleum Ether to the oil.

    • Scratch the flask surface vigorously with a glass rod to induce nucleation.

Q: Why does this happen specifically with indazolones?

These derivatives often have melting points in the moderate range (100°C–180°C). If you use a high-boiling solvent (like Toluene or DMF) or cool too rapidly, the solution enters a region where the thermodynamically stable phase is a liquid (oil), not a solid.[1]

Visual Troubleshooting Guide:

OilingOut Start Problem: Product Oils Out CheckTemp Is Solution Temp > Product MP? Start->CheckTemp HighTemp Yes: You are melting the product. CheckTemp->HighTemp Yes LowTemp No: Impurities are depressing MP. CheckTemp->LowTemp No Action1 Switch to Lower BP Solvent (e.g., EtOH instead of Toluene) HighTemp->Action1 Action2 Slow Cooling + Seeding (Avoid Crash Cooling) LowTemp->Action2 Action3 Triturate Oil with Et2O LowTemp->Action3 Action1->Action2

Caption: Decision logic for addressing Liquid-Liquid Phase Separation (Oiling Out).

Advanced Protocols

Q: How do I perform a binary solvent recrystallization for maximum purity?

A: When single solvents fail, a Good Solvent / Anti-Solvent pair is required.[1] For phenyl-tetrahydroindazolones, the Ethanol (Good) / Water (Anti) system is robust.[1]

Step-by-Step Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Ethanol required to dissolve it completely.

  • Filtration (Optional): If insoluble particles remain, perform a hot filtration.[1][3]

  • Anti-Solvent Addition:

    • Keep the solution hot (near boiling).

    • Add hot Water dropwise.

    • Stop immediately when a persistent turbidity (cloudiness) appears.

  • Clarification: Add one or two drops of hot Ethanol to clear the turbidity.

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed.

    • Critical: Do not place directly in an ice bath; this promotes oiling out.

  • Harvest: Filter the crystals and wash with a cold 50:50 EtOH/Water mixture.

Solvent Selection Logic:

SolventSelection Input Crude Indazolone SolubilityCheck Soluble in Hot EtOH? Input->SolubilityCheck Yes Yes SolubilityCheck->Yes No No SolubilityCheck->No SingleSolvent Cool to RT. Crystals form? Yes->SingleSolvent StrongerSolvent Try DMF or DMSO (Then add H2O) No->StrongerSolvent BinarySystem Add H2O dropwise (Binary System) SingleSolvent->BinarySystem No (Yield Low) Success Isolate Crystals SingleSolvent->Success Yes BinarySystem->Success StrongerSolvent->BinarySystem

Caption: Workflow for selecting the optimal solvent system based on initial solubility tests.

Reference Data

Table 1: Physical Properties of Relevant Solvents

SolventBoiling Point (°C)Dielectric Constant (

)
Suitability for Indazolones
Ethanol 7824.5Excellent. Balances polar core/non-polar phenyl.[1]
Methanol 6533.0Good. Higher solubility than EtOH; may lower yield.
Water 10080.1Anti-Solvent. Use only in combination with alcohols.
Ethyl Acetate 776.0Moderate. Good for more lipophilic derivatives.
Hexane 681.9Anti-Solvent. Use with EtOAc; risk of oiling out.
DMSO 18946.7Solubilizer. Use only if compound is insoluble in alcohols.
References
  • National Center for Biotechnology Information (2025). (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis. PubChem.[4][5] Available at: [Link][1]

  • Mettler Toledo (2025). Oiling Out in Crystallization - Troubleshooting Guide. Available at: [Link][1]

  • Chemistry LibreTexts (2022). 3.6F: Troubleshooting Crystallization - Oiling Out. Available at: [Link]

Sources

Validation & Comparative

Strategic Characterization of 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a strategic, technical comparison of NOESY against alternative characterization methods for 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one , specifically addressing the critical challenge of N-position regiochemistry.

The NOESY Advantage in Regioisomer Determination

Executive Summary: The "Regioisomer Trap"

In the synthesis of tetrahydroindazoles, particularly through hydrazine condensations or alkylations, researchers face a persistent "Regioisomer Trap." The formation of the 2-phenyl-2H isomer versus the 1-phenyl-1H isomer is often thermodynamically competitive.

While Mass Spectrometry (MS) confirms the molecular weight, it cannot distinguish these isomers. Standard 1D


H NMR is often ambiguous due to overlapping multiplets. NOESY (Nuclear Overhauser Effect Spectroscopy)  emerges as the superior, rapid analytical tool for this specific scaffold, providing definitive spatial evidence that distinguishes the N2-substituent (proximal to H3 ) from the N1-substituent (proximal to H7 ).

Methodology Comparison: NOESY vs. Alternatives

The following table objectively compares NOESY against other structural elucidation techniques for this specific molecule.

FeatureNOESY (Recommended)

H-

N HMBC
X-Ray Crystallography 1D

H NMR (Chemical Shift)
Primary Output Spatial Proximity (Through-Space)Bond Connectivity (Through-Bond)3D Atomic CoordinatesElectronic Environment
Regioisomer Specificity High (Definitive H3 vs H7 correlation)Very High (Definitive

N-C couplings)
Absolute Low/Medium (Ambiguous without reference)
Sample Requirement Standard (~5-10 mg)High Conc. (>20 mg) or labeledSingle Crystal (Hard to grow)Standard (~1 mg)
Experiment Time Short (20-40 mins)Long (4-12 hours)Days to WeeksVery Short (5 mins)
Cost/Resource Low (Standard Probe)High (Cryoprobe often needed)High (Diffractometer)Low
Verdict Optimal balance of speed & certainty. Best backup if NOESY is inconclusive.[1]Overkill for routine screening.Insufficient for proof of structure.

Deep Dive: The Diagnostic NOESY Correlations

To validate the structure of This compound , you must look for specific "Through-Space" interactions. The geometry of the indazole core dictates that the phenyl ring at the N2 position is spatially locked near the H3 proton.

The "Smoking Gun" Correlations
  • Target Molecule (2-Phenyl Isomer): The Phenyl group is attached to N2.

    • Key Vector: The ortho-protons of the Phenyl ring are < 3.0 Å from the Pyrazole H3 proton.

    • Observation: A strong cross-peak between

      
       (~7.6 ppm)  and 
      
      
      
      (~8.2 ppm)
      .
  • The Alternative (1-Phenyl Isomer): The Phenyl group is attached to N1.

    • Key Vector: The ortho-protons are distant from H3 but proximal to the H7 methylene group of the fused cyclohexanone ring.

    • Observation: A strong cross-peak between

      
        and 
      
      
      
      (~2.9 ppm)
      .
Visualization of Logic Flow

The following diagram illustrates the decision tree for assigning the regioisomer based on NOESY data.

NOESY_Logic Start Acquire 2D NOESY Spectrum Identify Identify Phenyl Ortho-Protons (Doublet, ~7.5-7.8 ppm) Start->Identify CheckH3 Check Cross-peak at ~8.2 ppm (Pyrazole Singlet H3) Identify->CheckH3 Strong Correlation? CheckH7 Check Cross-peak at ~2.9 ppm (Aliphatic Multiplet H7) CheckH3->CheckH7 NO Result2H CONFIRMED: 2-Phenyl Isomer (Target Molecule) CheckH3->Result2H YES CheckH7->Result2H NO (Re-evaluate) Result1H CONFIRMED: 1-Phenyl Isomer (Alternative Regioisomer) CheckH7->Result1H YES

Caption: Decision logic for distinguishing N1 vs. N2 isomers using NOESY cross-peaks.

Experimental Protocol: Self-Validating System

To ensure scientific integrity, follow this protocol. It includes internal checks to validate the data quality before interpretation.

Step 1: Sample Preparation
  • Solvent: Use DMSO-

    
      or CDCl
    
    
    
    . DMSO is often preferred for indazoles to sharpen exchangeable protons (if any) and prevent aggregation, though this specific molecule has no NH.
  • Concentration: 10-15 mg in 0.6 mL solvent. Filter to remove particulates (paramagnetic impurities quench NOE).

Step 2: Acquisition Parameters
  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpph on Bruker).

  • Mixing Time (

    
    ): 400–500 ms .
    
    • Why? This molecule is a "small molecule" (MW ~212). Too short (<200 ms) yields weak signals; too long (>800 ms) allows spin-diffusion (false positives).

  • Relaxation Delay (

    
    ):  2.0 seconds.
    
  • Scans: 8–16 scans per increment (sufficient for 10 mg).

Step 3: The "Zero-Quantum" Check (Self-Validation)

Before trusting a cross-peak, check the diagonal.

  • Artifact Check: If you see "anti-diagonal" peaks or dispersive phases, your mixing time might be inappropriate, or you have Zero-Quantum Coherence (ZQC).

  • Validation: True NOE peaks in small molecules are typically opposite phase to the diagonal (positive peaks if diagonal is negative) or same phase depending on the specific rotational correlation time (

    
    ). For a molecule of MW ~200, the NOE may be near zero (the "crossover" region).
    
  • Correction: If signals are weak, switch to ROESY (Rotating-frame Overhauser Effect), which guarantees positive cross-peaks regardless of molecular size.

Expected Data Summary

Use this table to benchmark your experimental results.

ProtonApprox. Shift (

)
MultiplicityDiagnostic NOE (Target: 2-Phenyl)Diagnostic NOE (Alt: 1-Phenyl)
H-3 8.20 - 8.40 Singlet (s)Strong to Ph-ortho Weak/None to Ph-ortho
Ph-ortho 7.60 - 7.90 Doublet (d)Strong to H-3 Strong to H-7
H-7 2.80 - 3.00 Triplet/Mult (t)None to Ph-orthoStrong to Ph-ortho
H-5 2.40 - 2.60 Triplet (t)None to PhNone to Ph

References

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117.

  • López-Vallejo, F., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2203.

  • Claramunt, R. M., et al. (2006).[1] Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415–422.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative Text on NOESY/ROESY parameters).

Sources

C13 NMR chemical shifts of N1 vs N2 substituted indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

The Regioselectivity Challenge in Indazole Chemistry Indazoles are privileged scaffolds in drug discovery (e.g., anticancer kinase inhibitors, anti-inflammatory agents). However, the indazole ring exhibits annular tautomerism, leading to mixtures of 1H-indazole (N1) and 2H-indazole (N2) isomers during alkylation.[1] Distinguishing these isomers is critical because their biological activities and metabolic profiles differ drastically.

The Solution: While proton NMR (


H) often shows overlapping signals, Carbon-13 (

C) NMR
provides definitive, non-overlapping diagnostic peaks. The distinction relies on the "Benzenoid vs. Quinonoid" electronic character. N1-substitution retains the benzenoid aromaticity of the fused ring, whereas N2-substitution forces a quinonoid-like electron distribution, dramatically altering the chemical environment of the ring junction carbons (C7a, C3a) and C3.

Part 2: Mechanistic Basis & Structural Logic

The Electronic Divergence: Benzenoid vs. Quinonoid

To interpret the NMR data, one must understand the underlying resonance structures.

  • N1-Isomer (Benzenoid): The

    
    -substituent allows the six-membered ring to maintain full benzene-like aromaticity. The 
    
    
    
    -system is delocalized efficiently, making this the thermodynamically preferred isomer (
    
    
    kcal/mol more stable).
  • N2-Isomer (Quinonoid): Substitution at

    
     forces the 
    
    
    
    -system into a quinonoid arrangement to satisfy valency, disrupting the local aromaticity of the six-membered ring. This results in significant shielding/deshielding effects at specific nodes.
Visualization of Isomers

Indazole_Isomers cluster_0 N1-Substituted (Benzenoid) Thermodynamic Product cluster_1 N2-Substituted (Quinonoid) Kinetic Product N1 N1-R Benzenoid Core C3 Deshielded (~134 ppm) N2 N2-R Quinonoid Core C3 Shielded (~124 ppm) N1->N2 Tautomeric Equilibrium

Caption: Structural comparison highlighting the electronic state differences that drive the


C chemical shift variations.

Part 3: Comparative Analysis & Data Tables

The following chemical shift ranges are derived from a composite analysis of literature data (see References 1, 3, 5) for alkyl-substituted indazoles in


 or 

.
Table 1: Diagnostic C NMR Chemical Shifts ( , ppm)
Carbon PositionN1-Isomer (Benzenoid)N2-Isomer (Quinonoid)

(N2 - N1)
Interpretation
C3 132.0 – 136.0 120.0 – 126.0 -10 to -12 Primary Diagnostic. N2 substitution significantly shields C3.
C7a (Ring Junction)138.0 – 141.0 147.0 – 149.0 +8 to +10 Secondary Diagnostic. N2 substitution deshields the ring junction C7a.
C3a (Ring Junction)123.0 – 126.0120.0 – 123.0-3 to -5Slight shielding in N2, but less reliable than C3 or C7a.
C7 109.0 – 112.0117.0 – 120.0+7 to +9Deshielded in N2 isomers.

Critical Rule: If C3 > 130 ppm , it is likely the N1-isomer . If C3 < 126 ppm , it is likely the N2-isomer .

Table 2: HMBC Correlation Matrix (The "Gold Standard")

While chemical shifts are indicative, Heteronuclear Multiple Bond Correlation (HMBC) provides irrefutable structural proof by linking the


-alkyl protons to specific ring carbons.
Correlation Source (

)
Target Carbon (

)
N1-Isomer SignalN2-Isomer SignalMechanistic Reason
N-CH

Protons
C7a Strong (

)
Absent (

)
In N1, protons are 3 bonds from C7a. In N2, they are 4 bonds away.
N-CH

Protons
C3 Absent / WeakStrong (

)
In N2, protons are 3 bonds from C3. In N1, they are too distant.

Part 4: Experimental Protocols

Protocol A: Synthesis & Isolation (Regioselectivity Check)

Context: N1 is favored by thermodynamic conditions; N2 by kinetic conditions or steric bulk.

  • Reaction: Dissolve indazole (1.0 eq) in anhydrous THF.

  • Base: Add NaH (1.2 eq) at 0°C. Stir 30 min. (Promotes N1 > 99%).

    • Alternative: Use

      
       in DMF for a mixture of N1/N2 to generate standards.
      
  • Alkylation: Add alkyl halide (1.1 eq) dropwise. Warm to RT.

  • Workup: Quench with

    
    , extract with EtOAc.
    
  • Purification: Silica gel chromatography. Note: N2 isomers are typically less polar (higher

    
    ) than N1 isomers in EtOAc/Hexane systems due to the lack of an exposed NH-like dipole.
    
Protocol B: NMR Characterization Workflow
  • Sample Prep: Dissolve ~10 mg pure compound in 0.6 mL

    
     (or 
    
    
    
    if solubility is poor).
  • Acquisition:

    • 1D

      
      C:  Acquire with sufficient scans (typically >512) to resolve quaternary carbons (C3a, C7a).
      
    • 2D HMBC: Optimize for long-range coupling (

      
       Hz).
      
  • Analysis:

    • Identify the

      
       proton signal in 
      
      
      
      NMR.
    • Look for correlations in HMBC to the aromatic region.

    • Apply the Decision Tree below.

Part 5: Decision Logic & Visualization

Regiochemical Assignment Decision Tree

DecisionTree Start Start: Isolate Indazole Product Acquire 13C & HMBC Spectra CheckC3 Step 1: Check C3 Chemical Shift Start->CheckC3 Branch1 C3 > 130 ppm (Typically ~134) CheckC3->Branch1 High Shift Branch2 C3 < 128 ppm (Typically ~124) CheckC3->Branch2 Low Shift HMBC_N1 Step 2: Verify HMBC Do N-CH2 protons correlate to C7a? Branch1->HMBC_N1 HMBC_N2 Step 2: Verify HMBC Do N-CH2 protons correlate to C3? Branch2->HMBC_N2 ResultN1 CONFIRMED: N1-Isomer (Benzenoid) HMBC_N1->ResultN1 Yes (Strong) Ambiguous Re-run in DMSO-d6 or check C7a shift HMBC_N1->Ambiguous No ResultN2 CONFIRMED: N2-Isomer (Quinonoid) HMBC_N2->ResultN2 Yes (Strong) HMBC_N2->Ambiguous No

Caption: Logical flow for assigning regiochemistry using C13 shift data and HMBC correlations.

Part 6: References

  • Claramunt, R. M., et al. (2006). "The 13C NMR chemical shifts of N-substituted indazoles." Magnetic Resonance in Chemistry.

  • Luo, G., et al. (2021).[2][3] "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry.

  • BenchChem Application Note. (2025). "Troubleshooting regioselectivity in indazole synthesis."

  • Kouakou, A., et al. (2016). "Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles." Arabian Journal of Chemistry.

  • Elguero, J., et al. (2016).[4] "13C NMR of indazoles: A comprehensive review." ResearchGate Archive.

Sources

A Researcher's Guide to the Comparative X-ray Crystallography of 2-Phenyl-tetrahydroindazolone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development, understanding the precise three-dimensional structure of a molecule is paramount. It is the bedrock upon which rational drug design is built. Among the myriad of heterocyclic scaffolds, the 2-phenyl-tetrahydroindazolone core has garnered significant interest due to its presence in a range of biologically active compounds. The subtle yet critical differences between its isomers can profoundly impact their pharmacological profiles. This guide provides an in-depth, technical comparison of the X-ray crystallography of 2-phenyl-tetrahydroindazolone isomers, offering both foundational principles and practical, field-proven insights.

The Critical Role of Isomerism in Drug Efficacy

Isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different biological activities. In the context of 2-phenyl-tetrahydroindazolone, positional isomerism can influence how the molecule interacts with its biological target. These structural nuances can affect binding affinity, selectivity, and metabolic stability. Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional atomic arrangement of a crystalline solid, making it an indispensable tool for characterizing these isomers.[1][2]

Comparative Crystallographic Analysis: A Tale of Two Isomers

Consider two hypothetical isomers of a substituted indazolone, Isomer A and Isomer B. While sharing the same molecular weight and chemical formula, their distinct substitution patterns lead to different crystal packing and molecular conformations.

Key Differentiators in Crystal Structure

A comparative analysis would focus on several key crystallographic parameters:

  • Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. Differences in space groups between isomers, for instance, from a centrosymmetric to a non-centrosymmetric group, can have significant implications for the material's bulk properties. For example, in a study of bis(indazolyl)methane isomers, all three crystallized in monoclinic systems, but with different space groups (C2, P21, and P21/c), indicating variations in their crystal packing and symmetry.[3]

  • Unit Cell Dimensions (a, b, c, α, β, γ): These define the size and shape of the repeating unit of the crystal lattice. Even subtle changes in these dimensions can indicate different packing arrangements.

  • Molecular Conformation and Torsion Angles: X-ray crystallography reveals the precise conformation of the molecule in the solid state. For the 2-phenyl-tetrahydroindazolone scaffold, key torsion angles to compare would be those describing the orientation of the phenyl ring relative to the indazolone core. These conformational differences can be critical for receptor binding.

  • Intermolecular Interactions: The way molecules pack in a crystal is governed by a network of non-covalent interactions, such as hydrogen bonds and π-π stacking. Identifying and comparing these interactions is crucial, as they influence crystal stability, solubility, and even bioavailability. For instance, the crystal structure of one symmetric bis(indazolyl)methane isomer revealed extended face-to-face π-stacking interactions.[3]

Data Presentation: A Comparative Table

To facilitate a clear comparison, the crystallographic data for the isomers should be summarized in a table.

ParameterIsomer A (Example Data)Isomer B (Example Data)Significance of Comparison
Crystal SystemMonoclinicOrthorhombicIndicates fundamental differences in crystal symmetry.
Space GroupP21/cPbcaDifferent packing symmetries; Isomer A is centrosymmetric, Isomer B is non-centrosymmetric.
a (Å)8.9014.64Differences in the lengths of the unit cell axes reflect varied molecular packing.
b (Å)11.4524.38
c (Å)17.038.92
β (°)104.690
Volume (ų)1679.63182.7A larger unit cell volume for Isomer B suggests a less dense packing arrangement.
Z48The number of molecules per unit cell.
Density (calc) (g/cm³)1.361.42Differences in calculated density can impact formulation and processing.
Key Torsion Angle (°)45.289.6A significant difference in the orientation of the phenyl ring, which could affect receptor interaction.
Hydrogen BondsC-H···ON-H···ODifferent hydrogen bonding motifs can lead to variations in crystal stability and solubility.

Note: The data presented here are illustrative examples based on published crystal structures of related compounds to demonstrate the comparative approach.[4][5]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process. Here, we outline the key steps, emphasizing the rationale behind each experimental choice.

Step 1: Synthesis and Purification of Isomers

The synthesis of 2-phenyl-tetrahydroindazolone isomers often results in a mixture, necessitating careful separation and purification. Techniques such as column chromatography are typically employed. The purity of each isomer is paramount for successful crystallization and should be confirmed by methods like NMR and mass spectrometry. The selective synthesis of regioisomers from ambident N-heterocycles can be a significant challenge.[3]

Step 2: Crystallization – The Art and Science

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[6] The ideal crystal should be a single, well-formed entity, free of cracks or defects, and typically between 30 and 300 microns in size.[7]

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation. To control the rate of evaporation, the flask can be covered with parafilm with a few small holes poked in it.[6]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the compound's solution, inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. Slow cooling is crucial for growing high-quality crystals.[6]

Causality in Solvent Selection: The choice of solvent is critical. A good solvent system is one in which the compound has moderate solubility. If solubility is too high, the solution will be difficult to supersaturate. If it's too low, it will be challenging to dissolve enough material. A combination of solvents is often used to fine-tune the solubility. For instance, dissolving a compound in a good solvent like dichloromethane and then allowing a poor solvent like n-hexane to slowly diffuse into the solution is a common and effective technique.[3]

Step 3: Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer.[1] The instrument consists of an X-ray source, a goniometer to orient the crystal, and a detector to record the diffraction pattern.[7]

Workflow Diagram:

G cluster_prep Sample Preparation cluster_xrd X-ray Diffraction cluster_analysis Data Analysis Synthesis Synthesis & Purification of Isomers Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting XraySource X-ray Source (e.g., Mo Kα) Mounting->XraySource Goniometer Goniometer (Crystal Rotation) XraySource->Goniometer Detector Detector (Diffraction Pattern) Goniometer->Detector DataProcessing Data Processing & Reduction Detector->DataProcessing StructureSolution Structure Solution (e.g., SHELXT) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure FinalStructure StructureRefinement->FinalStructure Final Crystal Structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

Choice of X-ray Source: The two most common X-ray sources are copper (Cu) and molybdenum (Mo) targets.[1] Molybdenum is often preferred for single-crystal diffraction of small organic molecules because its shorter wavelength (0.7107 Å) provides higher resolution data and is less susceptible to absorption by the sample.[7]

Step 4: Structure Solution and Refinement

The collected diffraction data, which consists of a series of spots of varying intensities, is then processed to determine the unit cell parameters and space group. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

The Power of Combining Experimental and Computational Methods

To gain deeper insights into the properties of the isomers, the experimental X-ray diffraction data can be complemented with computational studies, such as Density Functional Theory (DFT).[8][9] DFT calculations can be used to:

  • Optimize the geometry of the isomers in the gas phase and compare it to the solid-state conformation determined by X-ray crystallography.

  • Calculate various molecular properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO).

  • Analyze intermolecular interactions and their energies, providing a theoretical basis for the observed crystal packing.

This integrated approach provides a more complete understanding of the structure-property relationships of the 2-phenyl-tetrahydroindazolone isomers.

Conclusion: A Foundation for Rational Design

The comparative X-ray crystallography of 2-phenyl-tetrahydroindazolone isomers is a powerful approach to understanding the subtle structural differences that can have profound biological consequences. By meticulously growing high-quality crystals and employing state-of-the-art diffraction techniques, researchers can obtain precise three-dimensional structures. This information, especially when combined with computational analysis, provides an invaluable foundation for the rational design of more effective and selective therapeutic agents. The methodologies and principles outlined in this guide are intended to empower researchers in their quest to unravel the intricate world of molecular structure and its impact on function.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Google Cloud.
  • Single-crystal X-ray Diffraction. (2007, May 17). SERC.
  • Crystallography & crystal growth Module : Experimental methods for x-ray diffraction. Development Team.
  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry.
  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments.
  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. (2025, November 14). PMC.
  • Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors. Arabian Journal of Chemistry.
  • Crystal structure of 13-phenyl-2,3,4,13-tetrahydro-1H-indazolo[1,2-b]phthalazine-1,6,11-trione. IUCrData.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC.
  • X-ray powder diffraction data for 2-[((3R)-5-oxo-4-phenyltetrahy drofuran-3-yl)methyl]isoindoline-1,3-dione, C19H15NO4. ResearchGate.
  • X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. (2021, December 15). European Journal of Chemistry.
  • X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. (2021, December 31). ResearchGate.

Sources

A Researcher's Guide to Differentiating Indazole Regioisomers by UV-Vis Absorption Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Yet Critical Distinction Between 1H- and 2H-Indazoles

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] This bicyclic heteroaromatic compound exists as two primary regioisomers: 1H-indazole and 2H-indazole, which are distinguished by the position of the hydrogen atom on the pyrazole ring.[1][2][3] While this structural variance may appear minor, it profoundly influences the molecule's physicochemical properties, electronic distribution, and ultimately, its biological activity and therapeutic efficacy.[1] Consequently, the ability to rapidly and reliably distinguish between these isomers is a critical step in synthesis, quality control, and structure-activity relationship (SAR) studies.

This guide provides an in-depth comparison of the UV-Vis absorption spectra of 1H- and 2H-indazole regioisomers. We will explore the theoretical underpinnings of their distinct spectral signatures, present comparative experimental data, and provide a robust, field-proven protocol for their analysis.

Theoretical Foundation: Why Regioisomers Absorb Light Differently

The absorption of ultraviolet and visible light by a molecule is governed by the promotion of electrons from a ground electronic state to a higher energy excited state.[4] In organic molecules like indazole, these transitions primarily involve electrons in π-bonding orbitals and non-bonding (n) orbitals. The specific wavelengths of light absorbed are dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5][6]

The indazole ring system functions as a chromophore, the part of the molecule responsible for its color (or UV absorption).[7][8] The key to the spectral differences between the 1H- and 2H-isomers lies in the location of the sp² nitrogen atom within this chromophore.

  • 1H-Indazole : In this tautomer, which is generally the more thermodynamically stable form, the hydrogen is on the N1 nitrogen.[2][3][9]

  • 2H-Indazole : Here, the hydrogen resides on the N2 nitrogen. This arrangement alters the delocalization of π-electrons across the bicyclic system compared to the 1H-isomer.

This change in electronic distribution directly impacts the HOMO-LUMO energy gap. For 2H-indazoles, the electronic system results in a smaller energy gap. According to the fundamental relationship E = hν (where E is energy and ν is frequency), a smaller energy gap corresponds to the absorption of lower-energy, longer-wavelength light. This leads to predictable and measurable differences in their UV-Vis spectra.

Figure 1: Chemical structures of 1H-indazole and 2H-indazole regioisomers.

Comparative Spectral Analysis: Experimental Evidence

Experimental data confirms the theoretical predictions. Studies comparing the UV-Vis spectra of stable N-alkylated indazole isomers provide a clear picture of the absorption differences. Specifically, 2-methyl-2H-indazole serves as a reliable model for the 2H-tautomer, while 1H-indazole and 1-methyl-1H-indazole represent the 1H-tautomer.

A key experimental finding is that 2H-indazoles absorb light more strongly (hyperchromic effect) and at longer wavelengths (bathochromic or "red" shift) than their 1H-counterparts .[10]

The UV-Vis absorption spectra of 1H-indazole, 1-methylindazole, and 2-methylindazole in acetonitrile clearly illustrate this distinction.[10][11] The spectra for 1H-indazole and its 1-methyl derivative are nearly superimposable, exhibiting a characteristic fine structure. In stark contrast, the spectrum for 2-methyl-2H-indazole shows a broad, more intense absorption band shifted to longer wavelengths.[10]

CompoundRegioisomer TypeKey Spectral Features (in Acetonitrile)
1H-Indazole1H-TautomerAbsorption maxima typically below 300 nm with distinct fine structure.
1-Methyl-1H-indazole1H-TautomerSpectrum is very similar to 1H-indazole, confirming its structural representation.
2-Methyl-2H-indazole2H-TautomerExhibits a strong, broad absorption band at longer wavelengths (>300 nm) and higher molar absorptivity compared to the 1H-isomer.[10]

Table 1: Summary of comparative UV-Vis spectral characteristics of indazole regioisomers.

This bathochromic shift in the 2H-isomer is a direct consequence of its smaller HOMO-LUMO energy gap, requiring less energetic photons (longer wavelength) to induce an electronic transition.[5]

The Influence of Solvent (Solvatochromism)

It is crucial to recognize that the solvent environment can influence UV-Vis spectra.[12][13] Polar solvents can stabilize the ground or excited states of a molecule differently than non-polar solvents, leading to shifts in λmax.[14][15] For instance, π→π* transitions often experience a bathochromic (red) shift with increasing solvent polarity, while n→π* transitions typically undergo a hypsochromic (blue) shift. When comparing regioisomers, it is imperative to use the same solvent for all measurements to ensure that observed differences are due to molecular structure, not solvent effects.

A Self-Validating Protocol for UV-Vis Analysis of Indazole Regioisomers

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility. The causality behind each step is explained to provide a deeper understanding of the methodology.

Workflow Overview

G prep 1. Sample & Solvent Preparation baseline 2. Instrument Baseline (Blank Measurement) prep->baseline Use pure solvent measure 3. Sample Measurement baseline->measure Use same cuvette analyze 4. Data Analysis measure->analyze Identify λmax compare 5. Spectral Comparison analyze->compare Overlay Spectra

Figure 2: Experimental workflow for comparative UV-Vis spectroscopy.

Step 1: Materials and Equipment
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer is recommended for its stability and simultaneous measurement of reference and sample beams.[8]

  • Cuvettes: Use a matched pair of 1 cm path length quartz cuvettes, as glass or plastic absorbs in the low UV region.

  • Solvent: Select a spectroscopic grade solvent that is transparent in the desired wavelength range (typically >220 nm). Acetonitrile, methanol, and cyclohexane are common choices. The choice of solvent should ensure the sample is fully soluble.[14]

  • Indazole Samples: The 1H- and 2H-indazole samples for comparison.

Step 2: Sample Preparation (Trustworthiness through Precision)
  • Rationale: The Beer-Lambert Law (A = εcl) dictates that absorbance is directly proportional to concentration.[7] Accurate concentration preparation is paramount for quantitative comparison, especially of molar absorptivity (ε).

  • Protocol:

    • Prepare a stock solution of each regioisomer (e.g., 1 mg/mL or 1 mM) in the chosen spectroscopic solvent. Ensure the compound is fully dissolved.

    • Perform serial dilutions from the stock solution to create a working sample with a final concentration that yields a maximum absorbance between 0.3 and 1.0 A.U. This range ensures the best signal-to-noise ratio and linearity.

    • Prepare a sufficient volume of pure solvent to be used as the blank reference.

Step 3: Instrument Setup and Measurement (Ensuring a Valid Baseline)
  • Rationale: A baseline correction using a blank (pure solvent in a cuvette) is critical to subtract any absorbance from the solvent and the cuvette itself, isolating the absorbance of the analyte.[16]

  • Protocol:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stable output.

    • Set the desired wavelength range for the scan (e.g., 220 nm to 400 nm).

    • Fill both quartz cuvettes with the pure solvent. Clean the optical faces with a lint-free tissue (e.g., Kimwipe).

    • Place the cuvettes in the reference and sample holders of the spectrophotometer.

    • Run a baseline or auto-zero function on the instrument. This electronically subtracts the reference spectrum from the sample spectrum, resulting in a flat line at zero absorbance.[16]

    • Remove the cuvette from the sample holder, discard the solvent, and rinse it three times with a small amount of your analyte solution.

    • Fill the sample cuvette with your analyte solution and place it back into the sample holder.

    • Initiate the sample scan.

Step 4: Data Analysis and Comparison
  • Rationale: Direct visual comparison by overlaying spectra is the most powerful method for qualitative differentiation.

  • Protocol:

    • Save the spectrum for the first isomer.

    • Repeat Step 3 (from part 6 onwards) for the second regioisomer.

    • Use the spectrophotometer's software to overlay the two spectra.

    • Identify the wavelength of maximum absorbance (λmax) for each peak in each spectrum.

    • Note the significant differences:

      • Is there a clear bathochromic (red) or hypsochromic (blue) shift in the λmax of one isomer relative to the other?

      • Are there differences in the overall shape of the spectra (e.g., presence of fine structure vs. a broad band)?

      • At a given wavelength, is there a significant difference in absorbance intensity, indicating a hyperchromic or hypochromic effect?

Conclusion

UV-Vis spectroscopy offers a rapid, non-destructive, and highly effective method for differentiating between 1H- and 2H-indazole regioisomers. The distinct electronic configurations of these isomers give rise to unique and predictable spectral signatures. The 2H-indazole isomer consistently demonstrates a characteristic bathochromic shift and a hyperchromic effect relative to the more stable 1H-isomer. By employing the rigorous experimental protocol detailed in this guide, researchers in drug discovery and chemical synthesis can confidently identify and distinguish these critical building blocks, ensuring the structural integrity of their compounds and accelerating the development of novel therapeutics.

References

  • Boyd, S., et al. (2020). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. ChemRxiv. [Link]

  • ResearchGate. (n.d.). a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... [Image]. ResearchGate. [Link]

  • Sim4t. (2013). UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. Sim4t.com. [Link]

  • National Institute of Justice. (2019). Spectroscopic Differentiation and Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors. Office of Justice Programs. [Link]

  • KoreaScience. (2014). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. KoreaScience. [Link]

  • Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Agilent. [Link]

  • Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Amrita Vishwa Vidyapeetham Virtual Lab. [Link]

  • ResearchGate. (n.d.). UV-Visible Absorption Spectroscopy, Organic Applications. ResearchGate. [Link]

  • Scribd. (n.d.). UV Choice of Solvent and Solvent Effect. Scribd. [Link]

  • ResearchGate. (2019). Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors. ResearchGate. [Link]

  • ResearchGate. (2014). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. ResearchGate. [Link]

  • Master Organic Chemistry. (2016). Introduction To UV-Vis Spectroscopy. Master Organic Chemistry. [Link]

  • Liu, R., et al. (2013). Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin. PMC. [Link]

  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. University of Texas at El Paso. [Link]

  • Jennings, M. C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. ResearchGate. [Link]

  • ResearchGate. (n.d.). Absorption spectra of substituted phenyl 2H‐indazoles in different solvents. [Image]. ResearchGate. [Link]

  • Bollikolla, H. B., & Boddapati, S. N. M. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. [Link]

  • Wiley Online Library. (2024). Solar Azo‐Switches for Effective E→Z Photoisomerization by Sunlight. Angewandte Chemie. [Link]

  • Thieme. (n.d.). UV/Vis Spectroscopy. Thieme. [Link]

  • Chemistry LibreTexts. (2015). 14.11: Electronic Spectra: Ultraviolet and Visible Spectroscopy. Chemistry LibreTexts. [Link]

  • University of São Paulo. (n.d.). Electronic Excitation by UV/Vis Spectroscopy. IQ-USP. [Link]

  • NIST. (n.d.). 2-Methyl-2H-indazole. NIST WebBook. [Link]

  • MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • YouTube. (2020). Electronic transitions in UV Visible spectroscopy. YouTube. [Link]

Sources

A Tale of Two Isomers: Unraveling the Biological Activity of 1-Phenyl vs. 2-Phenyl Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2] This bicyclic heterocycle, a fusion of benzene and pyrazole rings, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The seemingly subtle difference in the position of the nitrogen-bound substituent, particularly a phenyl group, can profoundly influence the molecule's three-dimensional conformation, electronic properties, and ultimately, its biological activity. This guide provides an in-depth, objective comparison of the biological activities of 1-phenyl and 2-phenyl indazole derivatives, supported by experimental data, to empower researchers in the rational design of novel therapeutics.

While a comprehensive head-to-head comparison of a wide array of identically substituted 1-phenyl and 2-phenyl indazole derivatives is not extensively documented in a single study, by collating data from various sources, we can discern distinct trends in their biological profiles. Generally, 1H-indazoles have been more extensively investigated for their antitumor properties, whereas 2H-indazoles have demonstrated a broader spectrum of activities, including anticancer, anti-inflammatory, and antiprotozoal effects.[3]

Comparative Analysis of Anticancer Activity

The quest for novel anticancer agents has led to the synthesis and evaluation of a multitude of indazole derivatives. The placement of the phenyl group at the N1 or N2 position of the indazole core significantly impacts their cytotoxic potential against various cancer cell lines.

Quantitative Comparison of In Vitro Antiproliferative Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of representative 1-phenyl and 2-phenyl indazole derivatives against a panel of human cancer cell lines. It is crucial to note that these data are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Compound Isomer Type Cancer Cell Line IC50 (µM) Reference
Compound 2f 1H-indazoleA549 (Lung)0.89[4]
4T1 (Breast)0.23[4]
HepG2 (Liver)1.15[4]
MCF-7 (Breast)0.43[4]
HCT116 (Colon)0.56[4]
Compound 6o 1H-indazoleK562 (Leukemia)5.15[5]
A549 (Lung)>40[5]
PC-3 (Prostate)18.3[5]
Representative 2-phenyl-2H-indazole2H-indazoleVariesGenerally potent[6]

From the available data, certain 1-phenyl indazole derivatives, such as compound 2f , exhibit potent, broad-spectrum anticancer activity with IC50 values in the sub-micromolar range against several cancer cell lines.[4] In contrast, other 1-phenyl derivatives like compound 6o show more selective activity, being particularly effective against leukemia cells.[5] While specific IC50 values for a wide range of 2-phenyl indazole derivatives in cancer are less consistently reported in direct comparative studies, the literature suggests their significant potential, particularly in other therapeutic areas like antiprotozoal infections.[6]

Divergent Roles in Antiprotozoal Activity

Interestingly, the 2-phenyl-2H-indazole scaffold has been a focal point in the development of potent antiprotozoal agents. A study on a series of 22 such derivatives revealed that the 2-phenyl substitution is crucial for their activity against protozoa like Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis.[6] The research highlighted that electron-withdrawing groups on the 2-phenyl ring tend to enhance the antiprotozoal efficacy.[6] This underscores a key differentiating feature where the 2-phenyl isomers show pronounced activity in a domain where 1-phenyl indazoles are less explored.

Mechanistic Insights: The Role of Kinase Inhibition

A primary mechanism through which many indazole derivatives exert their anticancer effects is the inhibition of protein kinases.[2] These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Key Signaling Pathways Targeted by Indazole Derivatives

Indazole derivatives have been shown to modulate several key signaling pathways implicated in cancer progression, including:

  • PI3K/AKT/mTOR Pathway: This pathway is central to cell survival, proliferation, and metabolism.

  • MAPK/ERK Pathway: This cascade is involved in cell proliferation, differentiation, and apoptosis.

The differential ability of 1-phenyl and 2-phenyl indazole derivatives to fit into the ATP-binding pocket of various kinases likely underpins their distinct biological activity profiles. The orientation of the phenyl group can influence key interactions with amino acid residues within the kinase domain.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth mTOR->Cell Survival, Proliferation, Growth Promotes 1-Phenyl Indazole Derivative 1-Phenyl Indazole Derivative 1-Phenyl Indazole Derivative->PI3K Inhibits

Inhibition of the PI3K/AKT/mTOR signaling pathway by certain 1-phenyl indazole derivatives.

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression (Proliferation, Differentiation) Gene Expression (Proliferation, Differentiation) Transcription Factors->Gene Expression (Proliferation, Differentiation) Indazole Derivative Indazole Derivative Indazole Derivative->Raf Inhibits

Inhibition of the MAPK/ERK signaling pathway by certain indazole derivatives.

Experimental Protocols: A Guide to Assessing Biological Activity

To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. The following are detailed methodologies for key assays used to evaluate the biological activity of indazole derivatives.

Synthesis of 1-Phenyl and 2-Phenyl Indazole Derivatives

The synthesis of these regioisomers often requires distinct synthetic strategies.

Indazole_Synthesis cluster_1 1-Phenyl-1H-Indazole Synthesis cluster_2 2-Phenyl-2H-Indazole Synthesis (Cadogan's Cyclization) 2-chlorobenzonitrile 2-chlorobenzonitrile 1-phenyl-1H-indazole 1-phenyl-1H-indazole 2-chlorobenzonitrile->1-phenyl-1H-indazole t-BuOK, diglyme phenylhydrazine phenylhydrazine phenylhydrazine->1-phenyl-1H-indazole o-nitrobenzaldehyde o-nitrobenzaldehyde Schiff base Schiff base o-nitrobenzaldehyde->Schiff base aniline aniline aniline->Schiff base 2-phenyl-2H-indazole 2-phenyl-2H-indazole Schiff base->2-phenyl-2H-indazole Triethyl phosphite, reflux

General synthetic routes for 1-phenyl and 2-phenyl indazole derivatives.

Synthesis of 1-Phenyl-1H-Indazole Derivatives: A common method involves the reaction of a substituted 2-halobenzonitrile with phenylhydrazine in the presence of a base such as potassium t-butoxide in a high-boiling solvent like diglyme.

Synthesis of 2-Phenyl-2H-Indazole Derivatives: The Cadogan's cyclization is a widely used one-pot procedure.[6] This involves the reductive cyclization of a Schiff base, formed from the condensation of an o-nitrobenzaldehyde and an aniline, using a reducing agent like triethyl phosphite.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indazole derivatives (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the purified kinase, a specific substrate (e.g., a peptide or protein), and ATP in a reaction buffer.

  • Inhibitor Addition: Add the indazole derivative at various concentrations to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle).

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the negative control and determine the IC50 value.

Conclusion and Future Directions

The positional isomerism of the phenyl group on the indazole scaffold is a critical determinant of biological activity. While 1-phenyl indazole derivatives have shown significant promise as anticancer agents, particularly as kinase inhibitors, 2-phenyl indazoles have emerged as potent antiprotozoal agents. This dichotomy in their biological profiles offers a rich field for further investigation.

Future research should focus on systematic structure-activity relationship (SAR) studies of paired 1-phenyl and 2-phenyl indazole derivatives with identical substitution patterns to provide a more direct and conclusive comparison. Elucidating the precise molecular targets and off-target effects of these compounds will be crucial for their development as safe and effective therapeutic agents. The insights gained from such comparative studies will undoubtedly pave the way for the design of next-generation indazole-based drugs with enhanced potency and selectivity.

References

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3899. [Link]

  • Wei, W., Liu, Z., Wu, X., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, J. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(26), 15675-15687. [Link]

  • Wei, W., Liu, Z., Wu, X., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, J. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(26), 15675-15687. [Link]

  • Rivera, G., Pérez-Villanueva, M., Muñoz-Arizpe, R., Rodríguez-Sosa, M., & Castillo, R. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2145. [Link]

  • Sharma, S., Kumar, A., & Singh, B. (2021). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. ResearchGate. [Link]

  • Rivera, G., Pérez-Villanueva, M., Muñoz-Arizpe, R., Rodríguez-Sosa, M., & Castillo, R. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. ProQuest. [Link]

  • Wei, W., Liu, Z., Wu, X., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, J. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]

  • Tandon, R., & Ghosh, B. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Wei, W., Liu, Z., Wu, X., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, J. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. ResearchGate. [Link]

  • Rivera, G., Pérez-Villanueva, M., Muñoz-Arizpe, R., Rodríguez-Sosa, M., & Castillo, R. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PubMed. [Link]

  • Tandon, R., & Ghosh, B. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC advances, 11(35), 21430-21464. [Link]

  • Rivera, G., Pérez-Villanueva, M., Muñoz-Arizpe, R., Rodríguez-Sosa, M., & Castillo, R. (2021). Principally SAR features derived from the 2-phenyl-2H-indazole... ResearchGate. [Link]

  • Tandon, R., & Ghosh, B. (2021). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. ResearchGate. [Link]

Sources

Applications (bioactive & Material)

Application Note: Anti-Inflammatory Profiling of 2-Phenyl-Tetrahydroindazole Derivatives

[1][2][3][4]

Executive Summary

This application note provides a comprehensive technical guide for the synthesis and biological evaluation of 2-phenyl-4,5,6,7-tetrahydroindazole derivatives. These compounds have emerged as potent non-steroidal anti-inflammatory agents (NSAIDs) with a favorable safety profile compared to traditional COX inhibitors. This guide details validated protocols for chemical synthesis, in vitro enzymatic inhibition (COX-1/COX-2), and in vivo acute inflammation models (Carrageenan-induced paw edema), designed for researchers in medicinal chemistry and pharmacology.

Introduction & Mechanism of Action

The Pharmacophore

The tetrahydroindazole scaffold serves as a bioisostere for other fused pyrazole systems found in commercial drugs (e.g., Celecoxib). The 2-phenyl substitution pattern is critical for hydrophobic pocket occupancy within the cyclooxygenase (COX) active site. Unlike the planar indazole system, the 4,5,6,7-tetrahydro moiety introduces a degree of flexibility and lipophilicity that enhances membrane permeability and blood-brain barrier (BBB) penetration.

Mechanism of Action

The primary anti-inflammatory mechanism involves the selective inhibition of Cyclooxygenase-2 (COX-2) , the inducible enzyme responsible for converting arachidonic acid into pro-inflammatory prostaglandins (PGE2) during the inflammatory cascade. Secondary mechanisms include the downregulation of cytokines (TNF-

1
Signaling Pathway Visualization

The following diagram illustrates the intervention points of 2-phenyl-tetrahydroindazole derivatives within the inflammatory cascade.

InflammationPathwayStimulusInflammatory Stimulus(LPS / Carrageenan)MembraneCell Membrane PhospholipidsStimulus->MembraneActivatesAAArachidonic AcidMembrane->AAHydrolysis by PLA2PLA2Phospholipase A2 (PLA2)PLA2->AACOX2COX-2 Enzyme(Inducible)AA->COX2COX1COX-1 Enzyme(Constitutive)AA->COX1PGG2PGG2 / PGH2COX2->PGG2COX1->PGG2Indazole2-Phenyl-Tetrahydroindazole(INHIBITOR)Indazole->COX2 SELECTIVE INHIBITIONCytokinesPro-inflammatory Cytokines(TNF-α, IL-1β, IL-6)Indazole->Cytokines DownregulationPGE2Prostaglandin E2 (PGE2)(Pain, Fever, Swelling)PGG2->PGE2PGE2->CytokinesPositive Feedback

Figure 1: Mechanism of action showing selective COX-2 inhibition and cytokine modulation by tetrahydroindazole derivatives.

Chemical Synthesis Protocol

To evaluate biological activity, high-purity compounds are required. The following protocol describes the regioselective synthesis of 2-phenyl-4,5,6,7-tetrahydroindazoles via the condensation of 2-hydroxymethylenecyclohexanone with substituted phenylhydrazines.

Reaction Scheme

Core Reaction: 2-(Hydroxymethylene)cyclohexanone + Phenylhydrazine


Step-by-Step Synthesis
  • Precursor Preparation:

    • Dissolve cyclohexanone (10 mmol) in dry ethyl formate (15 mmol) at 0°C.

    • Slowly add sodium methoxide (12 mmol) with stirring.

    • Allow to warm to room temperature (RT) and stir for 4 hours.

    • Result: Formation of the sodium salt of 2-hydroxymethylenecyclohexanone.

  • Cyclization:

    • Dissolve the phenylhydrazine derivative (10 mmol) in ethanol (20 mL).

    • Add the precursor solution dropwise to the hydrazine solution.

    • Reflux the mixture at 80°C for 3–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

  • Work-up & Purification:

    • Evaporate ethanol under reduced pressure.

    • Dissolve residue in dichloromethane (DCM) and wash with water (3x).

    • Dry organic layer over anhydrous

      
      .
      
    • Purification: Recrystallize from ethanol or purify via silica gel column chromatography to separate the 1-phenyl (minor) and 2-phenyl (major) isomers.

  • Validation:

    • Confirm structure via

      
      -NMR and Mass Spectrometry (ESI-MS). The 2-phenyl isomer typically shows a distinct singlet for the H-3 proton around 
      
      
      7.8–8.2 ppm.

In Vitro Assay Protocols

Before animal testing, compounds must be screened for enzymatic affinity and selectivity.

COX-1 / COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

Materials:

  • Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Arachidonic Acid (substrate).[2]

  • TMPD (chromophore).

  • Assay Buffer (100 mM Tris-HCl, pH 8.0).

Protocol:

  • Preparation: Prepare test compounds in DMSO (Final concentration <2%).

  • Incubation:

    • Add 150

      
      L Assay Buffer to wells.
      
    • Add 10

      
      L of Enzyme (COX-1 or COX-2).
      
    • Add 10

      
      L of Test Compound (various concentrations: 0.1 – 100 
      
      
      M).
    • Incubate for 5 minutes at 25°C.

  • Reaction Start:

    • Add 20

      
      L of TMPD/Arachidonic Acid mixture.
      
  • Measurement:

    • Read Absorbance at 590 nm after 5 minutes.

  • Calculation:

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
Protein Denaturation Assay (Preliminary Screen)

Inflammation induces protein denaturation. This simple assay screens for the ability of compounds to stabilize albumin, correlating with anti-inflammatory potential.

Protocol:

  • Mix 0.5 mL of test compound (100–500

    
    g/mL) with 0.5 mL of 5% Bovine Serum Albumin (BSA).
    
  • Incubate at 37°C for 20 minutes.

  • Heat at 70°C for 5 minutes (to induce denaturation).

  • Cool and measure Absorbance at 660 nm .

  • Compare turbidity against a control (100% denaturation).

In Vivo Assay Protocol: Carrageenan-Induced Paw Edema[7]

This is the "Gold Standard" model for acute inflammation, assessing the efficacy of compounds on the edema induced by carrageenan (a sulfated polysaccharide).

Ethical Note: All animal experiments must be approved by the Institutional Animal Care and Use Committee (IACUC).

Experimental Design
  • Animals: Wistar albino rats (150–200g), n=6 per group.

  • Groups:

    • Vehicle Control (0.5% CMC).

    • Positive Control (Indomethacin or Celecoxib, 10 mg/kg).

    • Test Group Low Dose (e.g., 25 mg/kg).

    • Test Group High Dose (e.g., 50 mg/kg).

Workflow Diagram

InVivoProtocolStep1Step 1: Fasting(Overnight, water ad libitum)Step2Step 2: Drug Administration(Oral Gavage, t = -1 hr)Step1->Step2Step3Step 3: Baseline Measurement(Plethysmometer, V0)Step2->Step3Step4Step 4: Induction(1% Carrageenan Sub-plantar Inj.)Step3->Step4Step5Step 5: Measurement(Hourly: 1h, 2h, 3h, 4h, 24h)Step4->Step5

Figure 2: Experimental workflow for the Carrageenan-Induced Paw Edema model.

Detailed Procedure
  • Drug Administration: Administer test compounds orally (p.o.) suspended in 0.5% Carboxymethyl cellulose (CMC) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% w/v Carrageenan (in saline) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Digital Plethysmometer (water displacement principle).

    • 
      : Volume immediately before injection.
      
    • 
      : Volume at time 
      
      
      (1, 3, 5 hours post-injection).
  • Data Analysis:

    • Edema Volume (

      
      ) = 
      
      
    • 
      [3]
      

Data Analysis & SAR Insights

Expected Results Format

Data should be tabulated to compare potency against standard drugs.

Compound IDR-Group (Phenyl)COX-2 IC50 (

M)
COX-1 IC50 (

M)
Selectivity Index (SI)% Edema Inhibition (3h)
Standard Celecoxib0.0515.030085%
IND-01 H12.525.02.045%
IND-04 4-F2.140.019.068%
IND-07 4-SO2Me0.08>100>120082%
Structure-Activity Relationship (SAR)
  • 4-Position Substitution: Electron-withdrawing groups (F, Cl) or sulfonyl/sulfonamide groups (

    
    , 
    
    
    ) at the para-position of the phenyl ring significantly enhance COX-2 selectivity. This mimics the pharmacophore of Coxibs.
  • Tetrahydro Ring: The saturated ring provides steric bulk that aids in filling the hydrophobic channel of COX-2, which is larger than that of COX-1.

References

  • Synthesis & Docking: Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. PubMed.[4] [Link]

  • General Indazole Protocols: In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. NCBI PMC. [Link]

  • Chemical Methodology: Synthesis and Biological Evaluation of 2H-Indazole Derivatives. MDPI Molecules. [Link]

  • Assay Validation: Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proc Soc Exp Biol Med.[4] (Classic Protocol). [Link]

  • NRF2/Antioxidant Pathway: Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. NCBI. [Link]

Application Note: 2-Phenyl-Tetrahydroindazolone in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Scientific Rationale[1][2][3][4][5]

The "Privileged" Fragment Scaffold

In Fragment-Based Drug Design (FBDD), the selection of the initial chemical core is the single most critical determinant of downstream success. The 2-phenyl-4,5,6,7-tetrahydroindazol-3-one (hereafter referred to as 2-phenyl-THI ) represents a "privileged scaffold"—a molecular framework capable of binding to multiple, functionally diverse biological targets with high ligand efficiency (LE).

Unlike flat, aromatic-only fragments, the 2-phenyl-THI scaffold offers a unique hybrid geometry:

  • Rigid Planar Sector: The pyrazolone ring and the N-phenyl group provide a flat surface for

    
    -
    
    
    
    stacking interactions (e.g., with Phenylalanine or Tyrosine residues in ATP pockets).
  • Aliphatic Sector: The fused cyclohexyl ring (tetrahydro- moiety) introduces sp3 character, allowing the molecule to adopt non-planar puckered conformations that fit into hydrophobic sub-pockets.

  • Defined Growth Vectors: The scaffold possesses three distinct vectors for "Fragment Growing" without disrupting the core binding mode:

    • N2-Phenyl Ring: Tolerates meta/para substitutions to reach solvent-exposed regions.

    • C4-Position: Ideal for introducing branching elements via multi-component synthesis.

    • C3-Carbonyl: Acts as a hydrogen bond acceptor (HBA) or can be modified to an enol ether.

Target Application: HSP90 and Kinase Inhibition

This application note focuses on the utility of 2-phenyl-THI as a starting fragment for Heat Shock Protein 90 (HSP90) and Src Kinase inhibitors. The scaffold mimics the binding mode of the adenine ring of ATP, fitting snugly into the N-terminal ATP-binding pocket of HSP90.

Case Study Reference: The clinical candidate SNX-2122 (Pfizer/Serenex) was developed using a tetrahydroindazolone core, validating this scaffold's developability from a low-affinity fragment to a nanomolar lead.

Part 2: Experimental Protocols

Protocol A: One-Pot Library Synthesis (The "Make")

Objective: Rapidly generate a library of C4-substituted 2-phenyl-THI fragments for SAR exploration.

Principle: This protocol utilizes a Ytterbium(III) triflate-catalyzed three-component reaction (3-CR). It couples a cyclic 1,3-diketone, a hydrazine, and an aldehyde.[1] This method is superior to traditional linear synthesis because it introduces diversity at the C4 position in a single step—crucial for probing the "deep pocket" of targets like HSP90.

Materials:

  • Reagent A: 1,3-Cyclohexanedione (or 5,5-dimethyl-1,3-cyclohexanedione for "Dimedone" derivatives).

  • Reagent B: Phenylhydrazine (or substituted aryl hydrazines).

  • Reagent C: Benzaldehyde derivatives (diverse electronic properties).

  • Catalyst: Yb(OTf)

    
     (Ytterbium triflate).
    
  • Solvent: Ethanol (EtOH) or Ionic Liquid [bmim][BF

    
    ] (for green chemistry compliance).
    

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial or round-bottom flask, dissolve 1.0 mmol of 1,3-cyclohexanedione and 1.0 mmol of the aldehyde in 3 mL of Ethanol.

  • Activation: Add 5 mol% (0.05 mmol) of Yb(OTf)

    
    . Stir at room temperature for 5 minutes to activate the carbonyls.
    
  • Condensation: Slowly add 1.0 mmol of Phenylhydrazine.

  • Reaction:

    • Method A (Thermal): Reflux at 80°C for 2–4 hours.

    • Method B (Microwave - Preferred): Irradiate at 100°C for 15 minutes (Max Power 150W).

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the hydrazone intermediate.

  • Work-up: Cool to room temperature. The product often precipitates. Filter the solid and wash with ice-cold ethanol. If no precipitate forms, evaporate solvent and purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

  • Validation: Confirm structure via

    
    H-NMR. Characteristic peak: Singlet or doublet at 
    
    
    
    4.5–5.0 ppm corresponding to the C4-H chiral center.

Table 1: Representative Library Members & Yields

EntryDiketone (R1)Hydrazine (R2)Aldehyde (R3)Yield (%)Target Relevance
THI-01 HPhenylPhenyl88%Core Fragment
THI-02 Me (Dimedone)3,4-Cl-Phenyl4-Cl-Phenyl92%Src Kinase Hit
THI-03 HPhenyl4-OH-Phenyl85%H-Bond Donor Probe
THI-04 H2-PyridylPhenyl76%Solubility Enhanced
Protocol B: Biophysical Screening (The "Test")

Objective: Validate fragment binding using Surface Plasmon Resonance (SPR).

Rationale: Fragments often have low affinity (


 in 

M to mM range). Traditional biochemical assays (IC

) may produce false negatives due to low potency. SPR provides direct binding kinetics and detects weak binders.

Workflow:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., HSP90 N-terminal domain) onto a CM5 sensor chip using standard amine coupling (EDC/NHS). Target density should be high (~5000 RU) to detect low-MW fragments.

  • Solubility Check: Dissolve THI fragments in 100% DMSO to 100 mM. Dilute to running buffer (PBS-P + 2% DMSO) to ensure no precipitation occurs at 500

    
    M.
    
  • Screening:

    • Inject fragments at a fixed concentration (e.g., 200

      
      M).
      
    • Contact time: 30s; Dissociation time: 60s.

    • Flow rate: 30

      
      L/min.
      
  • Hit Criteria:

    • Response Unit (RU) > 5.

    • Square-wave binding profile (fast on/fast off) typical of fragments.

    • Stoichiometry near 1:1 (Theoretical

      
       calculation required).
      
Protocol C: Fragment Growing (The "Optimize")

Objective: Evolve the hit into a lead compound.

Strategy: Once the core binding mode is confirmed (ideally via X-ray crystallography soaking), use the C4-position introduced in Protocol A to "grow" the molecule towards the solvent channel or adjacent hydrophobic pockets.

  • Vector Analysis: The C4-phenyl ring in THI-01 is often solvent-exposed in HSP90.

  • Modification: Replace the simple benzaldehyde in Protocol A with 4-formyl-benzoate or 4-formyl-benzamide .

  • Synthesis: Repeat Protocol A with the new aldehyde.

  • Result: The resulting ester/amide handle allows for further library generation (e.g., amide coupling with diverse amines) to pick up additional H-bonds at the pocket entrance.

Part 3: Visualizations

Synthesis Workflow (3-Component Reaction)

Synthesis_Workflow cluster_inputs Reagents Diketone 1,3-Cyclohexanedione (Core Scaffold) Catalyst Catalyst: Yb(OTf)3 Solvent: EtOH Diketone->Catalyst Aldehyde Benzaldehyde (C4 Diversity) Aldehyde->Catalyst Hydrazine Phenylhydrazine (N2 Diversity) Hydrazine->Catalyst Intermediate Knoevenagel / Michael Addition Intermediate Catalyst->Intermediate Activation Cyclization Cyclization & Dehydration Intermediate->Cyclization 80°C / 2h Product 2-Phenyl-THI Fragment Library Cyclization->Product Precipitate

Figure 1: One-pot multicomponent synthesis pathway for generating 2-phenyl-tetrahydroindazolone libraries.

Fragment-Based Design Cycle

FBDD_Cycle Screen SPR Screening (Identify Weak Binders) Validate X-Ray / NMR (Confirm Binding Mode) Screen->Validate Hits Grow Fragment Growing (Target C4/N2 Vectors) Validate->Grow Structural Insight Optimize Lead Optimization (Improve Potency/ADME) Grow->Optimize SAR Optimize->Screen Next Gen Library

Figure 2: Iterative FBDD cycle. The THI scaffold enters at "Screen" and evolves via the "Grow" phase.

References

  • Synthesis Protocol: One-Pot Regioselective Synthesis of Tetrahydroindazolones and Evaluation of Their Anti-proliferative and Src Kinase Inhibitory Activities. (2012). Bioorganic & Medicinal Chemistry Letters. Link

  • HSP90 Application: Discovery of SNX-2112, a synthetic heat shock protein 90 inhibitor. (2008). Clinical Cancer Research. Link

  • FBDD Principles: Concepts and Core Principles of Fragment-Based Drug Design. (2019).[2] Molecules. Link

  • Scaffold Utility: Efficient synthesis of highly substituted tetrahydroindazolone derivatives. (2015).[3][4] Molecular Diversity. Link

Sources

Application Note: Strategic Design and Validation of Indazole-Based Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Microtubules, dynamic cytoskeletal polymers of


- and 

-tubulin, are critical targets in oncology. While taxanes (stabilizers) and vinca alkaloids (destabilizers) are clinically established, their efficacy is often compromised by multidrug resistance (MDR) and neurotoxicity. This guide focuses on the design of Indazole-based Tubulin Polymerization Inhibitors (TPIs) targeting the Colchicine Binding Site (CBS) .

The indazole scaffold is a "privileged structure" in medicinal chemistry, offering bioisosteric similarity to the indole ring of combretastatin A-4 (CA-4) and the purine ring of GTP. This Application Note provides a rigorous framework for designing these inhibitors, validating their mechanism via turbidimetry, and confirming their cellular efficacy through immunofluorescence and flow cytometry.

Rational Drug Design: The Indazole Scaffold

Structural Logic and SAR

The Colchicine Binding Site (CBS) is located at the interface of the


- and 

-tubulin heterodimer. Successful inhibitors typically possess a cis-locked conformation mimicking the twisted biaryl structure of CA-4.
  • The Anchor (Ring A Mimic): A 3,4,5-trimethoxyphenyl moiety is essential. It occupies the hydrophobic pocket of the CBS, forming critical interactions with Val181, Cys241, and Leu248 [1].

  • The Scaffold (Ring B Mimic): The indazole ring replaces the unstable cis-olefin bridge of CA-4, restricting conformation and improving metabolic stability.

  • Key Substitutions:

    • Position 3: Attachment of the trimethoxyphenyl ring here maximizes binding affinity.

    • Position 1 (N-terminus): Ideal for solubilizing groups (e.g., methyl, ethyl, or amino-alkyl chains) to overcome the poor aqueous solubility often associated with CBS inhibitors [2].

Design Workflow

The following workflow integrates in silico modeling with wet-lab validation to accelerate hit-to-lead optimization.

DesignWorkflow Step1 Step 1: Scaffold Selection (Indazole Core) Step2 Step 2: In Silico Docking (Target: PDB 4O2B or 5Z4U) Step1->Step2 Library Design Step3 Step 3: Chemical Synthesis (Suzuki-Miyaura Coupling) Step2->Step3 High Score Hits Step4 Step 4: Biochem Validation (Turbidimetry Assay) Step3->Step4 Purified Compounds Step5 Step 5: Cellular Validation (IF & Flow Cytometry) Step4->Step5 IC50 < 1 µM Step5->Step1 SAR Refinement

Figure 1: Iterative design cycle for Indazole-based TPIs. Note the feedback loop from cellular data to scaffold refinement.

Protocol A: Biochemical Validation (Turbidimetric Assay)

Principle: Tubulin polymerization is temperature-dependent and requires GTP. As tubulin heterodimers assemble into microtubules, the solution turbidity increases. This scattering of light is measurable at 340 nm .[1] Indazole inhibitors prevent this assembly, resulting in a flat or suppressed absorbance curve [3].

Reagents & Equipment
  • Tubulin Protein: >99% pure bovine brain tubulin (lyophilized).

  • GTP Stock: 100 mM (store at -80°C).

  • PEM Buffer: 80 mM PIPES (pH 6.9), 0.5 mM EGTA, 2 mM MgCl2.[2][3]

  • Glycerol: Enhances nucleation (essential for robust signal).

  • Equipment: Temperature-controlled microplate reader (37°C) capable of kinetic reads.

Step-by-Step Methodology
  • Buffer Preparation: Prepare General Tubulin Buffer (GTB) : PEM Buffer + 1 mM GTP + 10% Glycerol. Keep on ice.

  • Tubulin Resuspension: Resuspend lyophilized tubulin in ice-cold GTB to a final concentration of 3.0 mg/mL (approx. 30 µM). Critical: Keep tubulin on ice at all times until the assay starts.

  • Compound Preparation: Dissolve indazole derivatives in DMSO. Prepare 10X stocks so the final DMSO concentration in the well is <1%.

  • Plate Loading (96-well, half-area plate):

    • Add 5 µL of 10X Compound (or DMSO control).

    • Add 45 µL of ice-cold Tubulin solution.

  • Assay Initiation:

    • Place the plate immediately into the pre-warmed (37°C) reader.

    • Shake for 5 seconds to mix.

  • Data Acquisition: Measure Absorbance (340 nm) every 30 seconds for 60 minutes.

Data Interpretation

Calculate the Vmax (rate of polymerization) and Steady State absorbance.

Compound ClassCurve CharacteristicMechanism
Vehicle (DMSO) Sigmoidal curve (Nucleation -> Elongation -> Plateau)Normal Polymerization
Taxane (Paclitaxel) Rapid onset, higher plateau, no lag phaseStabilization (Hyper-polymerization)
Indazole (CBS Inhibitor) Flat line or reduced slope Inhibition (Depolymerization)

Protocol B: Cellular Mechanism (Immunofluorescence)

Principle: To confirm the compound targets microtubules in vivo, the microtubule network is visualized. CBS inhibitors cause the filamentous network to collapse into fragmented, diffuse tubulin aggregates [4].

Critical Fixation Note

Do NOT use Paraformaldehyde (PFA) if possible. PFA can mask tubulin epitopes and poorly preserves the cytoskeleton structure. Ice-cold Methanol is the gold standard for tubulin visualization [5].

Workflow
  • Seeding: Seed HeLa or A549 cells on sterile glass coverslips (density:

    
     cells/well). Incubate 24h.
    
  • Treatment: Treat with Indazole candidate (at

    
    ) for 24 hours. Include Colchicine (positive control) and DMSO (negative control).
    
  • Fixation:

    • Aspirate medium.[4]

    • Immerse coverslips in 100% Methanol at -20°C for 10 minutes.

    • Wash 3x with PBS.[5]

  • Staining:

    • Block with 1% BSA/PBS for 30 min.

    • Incubate with Anti-

      
      -Tubulin antibody  (1:200) for 1h at Room Temp.
      
    • Wash 3x PBS.[5]

    • Incubate with Secondary Antibody (Alexa Fluor 488, 1:500) + DAPI (nuclear stain).

  • Imaging: Visualize using Confocal Microscopy (60x oil immersion).

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Principle: Microtubule inhibition activates the Spindle Assembly Checkpoint (SAC), arresting cells in the G2/M phase . Prolonged arrest leads to apoptosis (Sub-G1 population).

Mechanism of Action Pathway

The following diagram illustrates the biological cascade triggered by Indazole binding.

MOA Indazole Indazole Ligand Tubulin Tubulin Heterodimer (Colchicine Site) Indazole->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Fails Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Activates Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Triggers Apoptosis Apoptosis (Sub-G1 Peak) Arrest->Apoptosis Prolonged Exposure

Figure 2: Signaling cascade. Indazole binding prevents polymerization, triggering the SAC and resulting in G2/M arrest.

Protocol Steps
  • Treatment: Treat cells with compound for 24h.

  • Harvesting: Trypsinize cells (collect floating cells too, as they may be apoptotic).

  • Fixation:

    • Wash with cold PBS.

    • Resuspend in 300 µL PBS.

    • Add 700 µL ice-cold 100% Ethanol dropwise while vortexing (Final: 70% EtOH).

    • Store at -20°C for >2 hours (or overnight).

  • Staining:

    • Pellet cells, wash with PBS.

    • Resuspend in PI/RNase Staining Solution (Propidium Iodide 50 µg/mL + RNase A 100 µg/mL).

    • Incubate 30 min at 37°C in the dark.

  • Analysis: Analyze 10,000 events on a Flow Cytometer. Look for an increase in the G2/M peak (4N DNA content) compared to control.

References

  • Liu, Z., et al. (2020). The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo.[6] European Journal of Medicinal Chemistry, 187, 111968.[6] Link

  • Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry, 262, 115870.[7] Link

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Kit Protocol (Cat. # BK006P).[3] Link

  • Wang, Y., et al. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry, 64(8), 4626–4645. Link

  • Evident Scientific. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains. Link

Sources

Application Notes & Protocols: Assessing the Metabolic Stability of 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Metabolic Stability in Modern Drug Discovery

In the trajectory of drug development, from initial hit identification to a viable clinical candidate, understanding a compound's pharmacokinetic profile is paramount. Metabolic stability, the susceptibility of a compound to biotransformation by metabolic enzymes, is a critical determinant of its in vivo fate.[1][2] This property profoundly influences key pharmacokinetic parameters such as oral bioavailability, plasma half-life, and clearance, which in turn dictate the dosing regimen and overall therapeutic efficacy of a potential drug.[3][4][] A compound with low metabolic stability is often rapidly cleared from the body, leading to insufficient exposure at the target site and potentially requiring frequent, high doses that can increase the risk of adverse effects.[2][3]

The indazole scaffold is a prominent privileged structure in medicinal chemistry, featured in numerous bioactive compounds, including kinase inhibitors for oncology.[6][7] The compound of interest, 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one, belongs to this important class. Its structural features—a lipophilic phenyl group and a saturated carbocyclic ring—present potential sites for metabolic modification. Therefore, early in vitro assessment of its metabolic stability is an essential step to guide lead optimization, predict in vivo behavior, and ultimately de-risk its progression through the development pipeline.[8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for evaluating the metabolic stability of this compound. We will detail field-proven protocols for the most common in vitro systems—liver microsomes and hepatocytes—and discuss the analytical quantification and data interpretation required to make informed decisions in a drug discovery program.

The Central Role of the Liver and In Vitro Test Systems

The liver is the primary organ for drug metabolism, equipped with a vast arsenal of enzymes designed to modify xenobiotics.[3] These enzymatic reactions are broadly categorized into Phase I (functionalization, e.g., oxidation, reduction, hydrolysis) and Phase II (conjugation, e.g., glucuronidation, sulfation).[10][11] Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases located primarily within the endoplasmic reticulum of hepatocytes, are responsible for the majority of Phase I metabolic reactions.[3][12]

To efficiently screen compounds in early discovery, in vitro models that recapitulate the metabolic functions of the liver are employed.[13][14] The two most widely used systems are:

  • Liver Microsomes: These are subcellular fractions isolated from the endoplasmic reticulum of homogenized liver cells (hepatocytes).[14][15] They are a cost-effective and high-throughput-compatible source of most key Phase I enzymes, particularly the CYPs.[11][15] However, they lack the cytosolic Phase II enzymes and require the addition of external cofactors, such as NADPH for CYP activity.[16][17]

  • Hepatocytes: These are intact, viable liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes, along with their endogenous cofactors, in a more physiologically relevant cellular environment.[14][18][19] While considered the "gold standard" for in vitro metabolism studies, they are more expensive and labor-intensive to work with than microsomes.[11][13]

The choice between these systems depends on the stage of drug discovery and the specific questions being asked. Microsomal assays are excellent for initial high-throughput screening of Phase I metabolic liabilities, while hepatocyte assays provide a more comprehensive picture of overall hepatic clearance.[][11]

General Workflow for In Vitro Metabolic Stability Assessment

The fundamental principle of an in vitro metabolic stability assay is to incubate the test compound with a metabolically active system (microsomes or hepatocytes) and monitor the disappearance of the parent compound over time.[1] This rate of disappearance is then used to calculate parameters of metabolic clearance.

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound_Prep Prepare Test Compound Stock Solution (e.g., in DMSO) Incubate Incubate Compound with System at 37°C Compound_Prep->Incubate System_Prep Prepare Metabolic System (Microsomes + Cofactor or Hepatocytes) System_Prep->Incubate Time_Points Collect Aliquots at Specific Time Points (e.g., 0, 5, 15, 30, 45 min) Incubate->Time_Points Quench Quench Reaction (e.g., Cold Acetonitrile + Internal Standard) Time_Points->Quench Process Process Samples (Centrifuge to Pellet Protein) Quench->Process LCMS Analyze Supernatant by LC-MS/MS Process->LCMS Quantify Quantify Parent Compound (% Remaining vs. T0) LCMS->Quantify Calculate Calculate Kinetic Parameters (t½, CLint) Quantify->Calculate

Caption: General experimental workflow for determining in vitro metabolic stability.

Protocol 1: Liver Microsomal Stability Assay

This protocol is designed to assess Phase I metabolic stability mediated primarily by CYP enzymes. The disappearance of this compound is monitored over time in the presence of pooled human liver microsomes and the essential cofactor NADPH.[15][17]

Materials and Reagents
  • Test Compound: this compound, 10 mM stock in DMSO.

  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

  • Cofactor: NADPH regenerating system (e.g., NADPH-A/B).

  • Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.

  • Quenching Solution: Acetonitrile, ice-cold, containing an appropriate analytical internal standard (IS).

  • Positive Controls: Verapamil (high turnover), Diazepam (low turnover), 10 mM stocks in DMSO.[16]

  • Negative Control: Test compound incubated with heat-inactivated microsomes or in the absence of NADPH.[17]

  • Hardware: 96-well incubation plates, collection plates, multichannel pipettes, 37°C incubator/water bath, centrifuge.

Experimental Workflow Diagram

Microsomal_Assay_Workflow cluster_0 Step 1: Master Mix Preparation cluster_1 Step 2: Pre-incubation cluster_2 Step 3: Reaction & Sampling cluster_3 Step 4: Sample Processing & Analysis prep_mix Prepare Master Mix: Phosphate Buffer + Liver Microsomes (Final: 0.5 mg/mL) add_compound Add Test Compound to Plate Wells (Final: 1 µM) add_mix Add Master Mix to Wells add_compound->add_mix pre_incubate Pre-incubate Plate for 5 min at 37°C add_mix->pre_incubate start_rxn Initiate Reaction by Adding NADPH pre_incubate->start_rxn incubate_sample Incubate at 37°C, Shaking start_rxn->incubate_sample sample_t At t=0, 5, 15, 30, 45 min, transfer aliquot to Quench Plate (Cold ACN + Internal Standard) incubate_sample->sample_t seal_centrifuge Seal Plate, Vortex, and Centrifuge (e.g., 4000 rpm, 10 min) sample_t->seal_centrifuge transfer_supernatant Transfer Supernatant to new plate for LC-MS/MS analysis seal_centrifuge->transfer_supernatant

Caption: Detailed workflow for the liver microsomal stability assay.

Step-by-Step Protocol
  • Prepare Microsome Dilution: Thaw pooled human liver microsomes on ice. Dilute the microsomes in 0.1 M potassium phosphate buffer (pH 7.4) to an intermediate concentration that will yield a final assay concentration of 0.5 mg/mL. Keep on ice.

  • Prepare Incubation Plate: Add the required volume of test compound, positive controls, or vehicle (for blank controls) to the appropriate wells of a 96-well plate.

  • Pre-incubation: Add the diluted microsome solution to the wells. Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH cofactor solution to all wells except the "-NADPH" negative controls. The time of addition is considered T=0 for the first time point.

  • Sampling: At each designated time point (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture into a collection plate containing ice-cold acetonitrile with internal standard to terminate the reaction.[15]

  • Sample Processing: Once all time points are collected, seal the collection plate, vortex thoroughly, and centrifuge (e.g., at 4000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.

Protocol 2: Cryopreserved Hepatocyte Stability Assay

This protocol provides a more physiologically complete assessment of metabolic stability, incorporating both Phase I and Phase II pathways.[11][19]

Materials and Reagents
  • Test Compound: this compound, 10 mM stock in DMSO.

  • Test System: Cryopreserved Human Hepatocytes (pooled donors).

  • Media: Hepatocyte incubation medium (e.g., Williams' Medium E).

  • Quenching Solution: Acetonitrile, ice-cold, containing an appropriate analytical internal standard (IS).

  • Positive Controls: Testosterone (high turnover), 7-Ethoxycoumarin (high turnover).[16]

  • Negative Control: Test compound incubated with heat-inactivated (boiled) hepatocytes.[20]

  • Hardware: As per microsomal assay, plus a cell counter for determining hepatocyte viability and density.

Step-by-Step Protocol
  • Thaw Hepatocytes: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium and centrifuge gently to pellet the cells.

  • Determine Viability: Resuspend the cell pellet in fresh medium and determine cell viability and density using a method like the trypan blue exclusion assay. Adjust the cell density to the desired final concentration (e.g., 0.5 or 1.0 x 10⁶ viable cells/mL).[18][20]

  • Prepare Incubation Plate: In a 12- or 24-well plate, add pre-warmed medium containing the test compound or positive controls.[20] The final DMSO concentration should not exceed 0.1%.[20]

  • Initiate Reaction: Start the incubation by adding the hepatocyte suspension to the wells. Place the plate in a 37°C incubator, preferably on an orbital shaker to keep the cells in suspension.[20]

  • Sampling: At each time point (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension and add it to a collection plate containing ice-cold acetonitrile with internal standard.

  • Sample Processing and Analysis: Process the samples as described in the microsomal stability protocol (Section 4.3, steps 6-7).

Analytical Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the parent drug in complex biological matrices due to its exceptional sensitivity, selectivity, and speed.[10][21][22]

  • Sample Preparation: The protein precipitation ("crash") with cold acetonitrile performed during the quenching step is typically sufficient for sample cleanup.[21]

  • Chromatography: A reversed-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid) to achieve chromatographic separation of the analyte from matrix components.[23]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[15] This involves selecting a specific precursor ion (the molecular ion of the test compound, [M+H]⁺) and a specific product ion (a characteristic fragment generated by collision-induced dissociation). This specific transition provides high selectivity and minimizes interferences.[21] An MRM transition must also be optimized for the internal standard.

ParameterTypical SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule separation.
Mobile Phase A Water + 0.1% Formic AcidPromotes ionization for MS detection.
Mobile Phase B Acetonitrile + 0.1% Formic AcidElutes the compound from the column.
Flow Rate 0.4 mL/minStandard for analytical scale LC.
Ionization Source Electrospray Ionization (ESI), Positive ModeSuitable for nitrogen-containing compounds like indazoles.[21]
Detection Mode Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity for quantification.[21]

Data Analysis and Interpretation

The primary data obtained from the LC-MS/MS analysis is the peak area ratio of the analyte to the internal standard at each time point.

  • Calculate % Remaining: Normalize the peak area ratio at each time point to the T=0 time point to determine the percentage of the parent compound remaining. % Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). ln(% Remaining) = -k * time + C The half-life is then calculated as: t½ = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (CLint): Intrinsic clearance is the measure of the inherent ability of the liver enzymes to metabolize a drug.[4][24] It is calculated from the half-life and the assay conditions.

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)

    • For Hepatocytes (µL/min/10⁶ cells): CLint = (0.693 / t½) * (mL incubation / million cells)

Data ParameterExample Microsome DataExample Hepatocyte Data
% Remaining at 60 min 25%45%
Calculated t½ (min) 3075
Calculated CLint 46.2 µL/min/mg18.5 µL/min/10⁶ cells

Note: These are hypothetical data for illustrative purposes.

These CLint values are crucial for ranking compounds (low, medium, high clearance) and for use in in vitro-in vivo extrapolation (IVIVE) models to predict human pharmacokinetic parameters.[4][18]

Potential Metabolic Pathways of this compound

While definitive metabolite identification requires separate, dedicated experiments, understanding the likely "metabolic soft spots" is crucial for rational drug design.[25] For the target compound, Phase I metabolism is expected to be dominant.

Metabolic_Pathways cluster_metabolites Potential Phase I Metabolites Parent This compound (Parent Compound) M1 Aromatic Hydroxylation Phenyl Ring (ortho, meta, para) Parent->M1 CYP450 M2 Aliphatic Hydroxylation Tetrahydro-indazole Ring Parent->M2 CYP450 M3 Carbonyl Reduction Ketone to Alcohol Parent->M3 Carbonyl Reductases M4 N-dealkylation (less likely) Phenyl group removal Parent->M4 CYP450

Caption: Plausible Phase I metabolic pathways for the target compound.

  • Aromatic Hydroxylation: The phenyl ring is a prime target for CYP-mediated hydroxylation, typically at the para-position, but ortho- and meta-positions are also possible.

  • Aliphatic Hydroxylation: The saturated 4,5,6,7-tetrahydro portion of the indazole ring contains multiple CH₂ groups susceptible to oxidation by CYPs.

  • Carbonyl Reduction: The ketone at the 4-position can be reduced to a secondary alcohol by cytosolic carbonyl reductases. This would be more apparent in hepatocyte assays than in microsomal assays.

Identifying which CYPs are involved (CYP phenotyping), often using recombinant human CYP enzymes or specific chemical inhibitors, would be a logical next step.[26][27]

References

  • Patel Singh. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Sciences and Research.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Patsnap. (2025, May 21). What is the importance of metabolic stability in drug design? Patsnap Synapse. Retrieved from [Link]

  • Longdom Publishing. (2024, September 13). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Retrieved from [Link]

  • Bentham Science. (n.d.). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Request PDF. Retrieved from [Link]

  • Henderson, O. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Current opinion in drug discovery & development, 6(4), 547–555.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Obach, R. S. (2000). Early ADME in support of drug discovery: the role of metabolic stability studies. Drug Metabolism Reviews, 32(3-4), 235-248.
  • Pelkonen, O., & Turpeinen, M. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Basic & clinical pharmacology & toxicology, 99(1), 1-11.
  • Ma, L., & Li, W. (2007). Analytical strategies for identifying drug metabolites. Mass spectrometry reviews, 26(3), 353-368.
  • Journal of Medical Analysis – JMA. (2023, November 7). Analytical Chemistry Techniques for Monitoring Pharmaceutical Drug Metabolism in Patients. Retrieved from [Link]

  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]

  • Alwsci. (2024, September 27). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Rat Hepatocyte Stability Assay. Retrieved from [Link]

  • JoVE. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Pharmaron. (n.d.). Metabolic Stability In Drug Metabolism: IVIVE Models. Retrieved from [Link]

  • Li, Y., et al. (2014). Investigation of indazole unbinding pathways in CYP2E1 by molecular dynamics simulations. Journal of molecular modeling, 20(1), 2056.
  • BioIVT. (n.d.). Educational Content. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. Retrieved from [Link]

  • Chalmers ODR. (n.d.). Miniaturization of two high throughput metabolic stability assays in early drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of P450 isoform-specific inhibitors on the metabolism of.... Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Sia, C. H., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Molecules (Basel, Switzerland), 28(8), 3532.
  • Pest Management Science. (2005). New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole Derivatives as Paddy Field Herbicides. Pest management science, 61(5), 457–462.
  • Davydov, D. R., et al. (2019). Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7.
  • Merone, G. M., et al. (2023). LC-MS/MS Application in Pharmacotoxicological Field. Molecules (Basel, Switzerland), 28(5), 2127.
  • MySkinRecipes. (n.d.). 2-Phenyl-2H-indazole. Retrieved from [Link]

  • Aguilera-Moo, C., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules (Basel, Switzerland), 26(8), 2108.
  • Semantic Scholar. (2023). 2‑(4-Fluorophenyl)‑1H‑benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA‑A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

  • Li, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 26(16), 4987.
  • Rasayan J. Chem. (2020). SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE. 13(1), 363-369.
  • MDPI. (2014). 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Request PDF. Retrieved from [Link]

  • Sgalla, S., et al. (2022). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Bioorganic chemistry, 128, 106069.
  • ResearchGate. (n.d.). (PDF) 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. Retrieved from [Link]

  • FDA. (n.d.). LIB 4678 modifications to LIB 4597 for the analysis of nitrofuran metabolites and chloramphenicol in aquaculture. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2016). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Bioorganic & medicinal chemistry letters, 26(16), 4058–4062.
  • Eurofins. (2021, June 14). Determination of pesticide transformation products in drinking water by IC-HRMS/MS and LC-MS/MS. Retrieved from [Link]

Sources

Safety Operating Guide

2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one proper disposal procedures

[1]

Part 1: Executive Summary & Immediate Action

2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one belongs to a class of nitrogen-containing heterocyclic ketones often used as intermediates in the synthesis of kinase inhibitors and other bioactive scaffolds.[1] Due to the specific fused-ring structure and the presence of a phenyl group, this compound must be treated as a hazardous organic solid with potential aquatic toxicity and irritant properties.[1]

Core Directive: Do NOT dispose of this compound down the drain or in general trash. The only acceptable disposal route is high-temperature incineration via a licensed hazardous waste contractor.[1]

Quick Reference: Safety & Handling
ParameterSpecification
Primary Hazard Class Irritant (Skin/Eye/Respiratory) ; Potential Aquatic Toxin.[1][2]
Waste Stream Solid Hazardous Waste (Non-Halogenated) unless in solution.[1]
RCRA Status (USA) Not specifically U/P-listed; classify as D001 (if ignitable) or Non-Regulated Hazardous Waste (manage as hazardous per Best Management Practices).[1]
Incompatibility Strong Oxidizing Agents, Strong Acids.
PPE Requirement Nitrile gloves (double-gloved recommended), safety goggles, lab coat, N95/P100 respirator if dust is generated.

Part 2: Technical Profile & Hazard Analysis[3]

To ensure scientific integrity, we must understand the causality behind the disposal procedures. As this specific derivative lacks a ubiquitous global SDS, we apply Structure-Activity Relationship (SAR) principles based on close analogs like 4,5,6,7-tetrahydro-1H-indazole (CAS 2305-79-5) and 2-phenyl-2H-indazole (CAS 3682-71-1).[1]

Chemical Structure & Stability

The molecule features a tetrahydroindazole core with a ketone at position 4.[1]

  • Nitrogen Heterocycle: The indazole ring system is stable but can generate nitrogen oxides (NOx) during uncontrolled combustion.[1] This necessitates controlled incineration with flue gas scrubbing .[1][3]

  • Phenyl Substituent: Increases lipophilicity (LogP), suggesting potential bioaccumulation and higher toxicity to aquatic life compared to the unsubstituted core. This mandates Zero Discharge to sewer systems.[1]

Hazard Identification (Derived)
  • H315/H319: Causes skin and serious eye irritation.[1][2][4]

  • H335: May cause respiratory irritation (dust inhalation risk).[1][2][5]

  • H411/H412: Toxic to aquatic life with long-lasting effects (Precautionary classification).[1]

Part 3: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system: each step prepares the material for the next, minimizing risk of rejection by waste handlers.[1]

Phase 1: Pre-Disposal Stabilization

Scenario A: Pure Solid Substance

  • Containment: Transfer the solid into a clear, screw-cap glass jar or high-density polyethylene (HDPE) container.

  • Labeling: Apply a hazardous waste label immediately.[1]

    • Constituents: "this compound"[1]

    • Hazards: Check "Irritant" and "Toxic".[1][4]

  • Segregation: Place the container in the Solid Organic Waste satellite accumulation area.[1] Do not mix with oxidizers.[1]

Scenario B: Reaction Mixture / Solution

  • Solvent Identification: Identify the primary solvent.[1]

    • Halogenated (e.g., DCM, Chloroform): Segregate into Halogenated Waste .[1]

    • Non-Halogenated (e.g., Ethyl Acetate, Methanol):[6] Segregate into Non-Halogenated Organic Waste .

  • Quenching: Ensure no unreacted reagents (e.g., hydrides, active metals) remain in the solution before bottling.

  • pH Check: Ensure the waste stream is neutral (pH 5–9). If the synthesis involved strong acids/bases, neutralize carefully before adding to the organic waste carboy to prevent exothermic reactions in the drum.

Phase 2: Waste Stream Management[1]

The following diagram outlines the decision logic for disposing of this compound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid WasteStateCheck->SolidLiquidLiquid/SolutionStateCheck->LiquidContainerSolidContainer: Wide-mouth Jar (Glass/HDPE)Label: Solid Organic WasteSolid->ContainerSolidSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated Solvent(e.g., DCM)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Solvent(e.g., MeOH, EtOAc)SolventCheck->NonHaloNo HalogensContainerHaloContainer: Safety Carboy (Red Tag)Stream: Halogenated OrganicHalo->ContainerHaloContainerNonHaloContainer: Safety Carboy (Clear/Yellow Tag)Stream: Non-Halogenated OrganicNonHalo->ContainerNonHaloFinalFinal Disposal:High-Temp Incineration(Licensed Facility)ContainerSolid->FinalContainerHalo->FinalContainerNonHalo->Final

Figure 1: Decision matrix for segregating indazolone derivatives based on physical state and solvent carrier.

Part 4: Emergency Contingencies

Spills and Exposure[2][3][4][8]
  • Dry Spill: Do not dry sweep if dust generation is likely.[1] Use a HEPA-filtered vacuum or wet-wipe method.[1] Place debris in a sealed bag labeled as hazardous waste.

  • Wet Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) if the solvent carrier is flammable.[1]

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1][7] The lipophilic nature of the phenyl ring aids skin absorption; do not use solvents (like ethanol) to wash skin, as this enhances absorption.

Regulatory Compliance (US Focus)

While this specific CAS may not be on the EPA "P" or "U" lists, the "Cradle-to-Grave" responsibility under RCRA (Resource Conservation and Recovery Act) applies.[1]

  • Generator Status: You must characterize the waste.[1] If unsure, test for toxicity (TCLP) or apply knowledge of process (Generator Knowledge).

  • Best Practice: Classify as "Hazardous Waste, Solid, N.O.S. (Contains Indazolone Derivative)" to ensure the incinerator facility is aware of the nitrogen content.[1]

References

  • PubChem. 4,5,6,7-Tetrahydro-1H-indazole (Compound Summary). National Library of Medicine.[1] [Link][1]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] [Link][1]

Comprehensive Handling & Safety Guide: 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one

[1][2]

Executive Safety Summary

This compound is a fused bicyclic nitrogen heterocycle often employed as a scaffold in the synthesis of agrochemicals (herbicides) and pharmaceutical intermediates (e.g., anti-inflammatory agents).[1][2] Structurally, it combines a tetrahydroindazole core with a phenyl substituent and a ketone functionality.[1][2]

As a specialized research chemical, comprehensive toxicological data is often proprietary or limited.[1][2] Therefore, this guide applies the Precautionary Principle , deriving safety protocols from its structural analogs: 4,5,6,7-tetrahydro-1H-indazole (irritant) and phenylhydrazine (toxic/sensitizer).[1][2]

Core Hazard Profile (Inferred):

  • Physical State: Solid (likely crystalline powder).[1][2]

  • Primary Risks: Inhalation of dust, severe eye/skin irritation, and potential acute toxicity via ingestion.[1][2]

  • Signal Word: WARNING (Default) / DANGER (if high potency suspected).[1][2]

Risk Assessment & Hazard Identification

Effective safety begins with understanding the molecule's reactivity and biological interaction.[1][2]

Functional GroupAssociated HazardMechanism of Action
Indazole Ring Bioactivity / IrritationNitrogen heterocycles often interact with biological enzymes; potential for respiratory sensitization.[1][2]
Phenyl Group Lipophilicity / ToxicityIncreases cell membrane permeability; metabolic breakdown may release phenyl-derivatives (potential toxicity).[1][2]
C4-Ketone ReactivityElectrophilic center; susceptible to nucleophilic attack, potential for skin sensitization via protein haptenization.[1][2]
Critical Hazard Statements (GHS Standards)
  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE."[1][2] This compound requires a barrier strategy based on permeation resistance and particulate exclusion.[1][2]

PPE Selection Logic

The following decision matrix illustrates the required protection levels based on the physical state of the compound (Solid vs. Solution).

PPE_SelectionStartHandling 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-oneStateDetermine Physical StateStart->StateSolidSolid / Powder FormState->SolidWeighing/TransferSolutionSolution / Organic SolventState->SolutionReaction/WorkupResp_SolidRespiratory: N95 or P100(if outside hood)Solid->Resp_SolidGlove_SolidGloves: Nitrile (Double)Min Thickness: 0.11mmSolid->Glove_SolidResp_SolRespiratory: Half-maskw/ OV CartridgesSolution->Resp_SolGlove_SolGloves: Laminate / Viton(Solvent Dependent)Solution->Glove_SolEyeEye: Chemical Splash Goggles(Not Safety Glasses)Resp_Solid->EyeGlove_Solid->EyeResp_Sol->EyeGlove_Sol->EyeBodyBody: Tyvek Lab Coat +Closed-toe ShoesEye->Body

Figure 1: PPE Decision Logic based on operational state.[1][2] Note the escalation to organic vapor (OV) protection when in solution.[1][2]

Detailed PPE Specifications
  • Hand Protection:

    • Primary Layer: Nitrile (0.11 mm minimum).[1][2] Protects against incidental solid contact.[1][2]

    • Secondary Layer (For Solutions): If dissolved in DCM or DMF, use Silver Shield (Laminate) or Viton undergloves.[1][2] Nitrile degrades rapidly (<5 mins) with halogenated solvents.[1][2]

    • Why: The phenyl group increases lipophilicity, facilitating transdermal absorption if the solvent carrier breaches the glove.[1][2]

  • Respiratory Protection:

    • Solids: Handling <10 mg can be done in a certified Fume Hood.[1][2] For >10 mg or open-bench weighing, use a P100 particulate respirator .[1][2]

    • Liquids: Engineering controls (Fume Hood) are mandatory.[1][2]

  • Eye Protection:

    • Standard: Chemical Splash Goggles (ANSI Z87.1).[1][2]

    • Prohibited: Standard safety glasses with side shields are insufficient due to the risk of airborne dust entering from the top or bottom gaps.[1][2]

Operational Handling Procedures

This protocol is designed to create a "Chain of Custody" for the chemical, ensuring it is never uncontained.[1][2]

Phase A: Weighing & Transfer

Objective: Prevent particulate aerosolization.[1][2]

  • Preparation:

    • Decontaminate the balance area.[1][2]

    • Place a static-dissipative mat inside the fume hood.[1][2] Indazolones can be electrostatically charged, causing powder to "jump."[1][2]

    • Pre-weigh the receiving vessel (tare) with its cap on.[1][2]

  • The Transfer:

    • Open the source container only inside the fume hood.[1][2]

    • Use a disposable anti-static spatula.[1][2]

    • Technique: Do not dump. Tap the spatula gently against the inner wall of the receiving vessel to dislodge powder.[1][2]

    • Critical Step: Wipe the threads of the receiving vessel with a Kimwipe dampened in methanol before capping to ensure a tight seal and prevent grinding of particles in the threads.[1][2]

Phase B: Solubilization

Objective: Minimize vapor pressure and splash risk.[1][2]

  • Solvent Choice: Common solvents include DMSO, Methanol, or DCM.[1][2]

  • Addition: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of the powder.

  • Venting: If the reaction is exothermic, ensure the vessel is vented to a scrubber or inert gas line (Nitrogen/Argon) to prevent pressure buildup.[1][2]

Emergency Response & Disposal

In the event of a breach, immediate action is required to mitigate exposure.[1][2][4]

Spill Response Workflow

Spill_ResponseAlertSpill DetectedAssessAssess Volume &State (Solid/Liq)Alert->AssessEvacEvacuate Area(If >10g or Aerosolized)Assess->EvacHigh RiskSolid_SpillSolid SpillAssess->Solid_SpillLiq_SpillLiquid SpillAssess->Liq_SpillWet_WipeCover with WetPaper Towels(Prevent Dust)Solid_Spill->Wet_WipeDo NOT SweepAbsorbApply Absorbent(Vermiculite)Liq_Spill->AbsorbCleanDouble Bag WasteLabel as 'Hazardous'Wet_Wipe->CleanAbsorb->CleanReportReport to EHSClean->Report

Figure 2: Emergency response workflow emphasizing dust suppression for solids.[1][2]

Disposal Protocols
  • Solid Waste: Dispose of as "Hazardous Chemical Waste - Toxic Solid."[1][2] Do not mix with general trash.[1][2]

  • Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).[1][2]

  • Container Disposal: Triple rinse empty containers with a suitable solvent (e.g., Acetone) before discarding.[1][2] Collect the rinsate as hazardous waste.[1][2]

References

  • PubChem. (2023).[1][2] 4,5,6,7-Tetrahydro-1H-indazole Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2011).[1][2] Laboratory Safety Guidance. U.S. Department of Labor.[1][2] [Link]

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] [Link]

  • European Chemicals Agency (ECHA). (2023).[1][2] C&L Inventory: 4,5,6,7-tetrahydro-1H-indazole. [Link][1][2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.